N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS.ClH/c1-2-7(11-4-1)6-10-8-9-3-5-12-8;/h1-5H,6H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMYACZFCOKNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride"
An In-depth Technical Guide to the Synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound. This compound is a valuable heterocyclic amine, notably recognized as a key intermediate in the synthesis of various pharmacologically active molecules. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical process parameters. By grounding the procedure in fundamental principles of organic chemistry, this document aims to provide not just a method, but a framework for understanding and optimizing the synthesis.
Introduction and Strategic Overview
N-(2-furylmethyl)-1,3-thiazol-2-amine, often referred to as furfuryl-2-aminothiazole, combines two heterocycles of significant interest in medicinal chemistry: the furan and the 2-aminothiazole moieties. The 2-aminothiazole scaffold is a "privileged structure," forming the core of numerous approved drugs due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The hydrochloride salt form of the title compound enhances its stability, crystallinity, and handling properties, making it ideal for subsequent synthetic transformations or for use as a stable stock material.
The synthesis of N-substituted 2-aminothiazoles can be approached through several strategies. The classical Hantzsch reaction, involving the condensation of an α-haloketone with a substituted thiourea, is a foundational method for creating the thiazole ring itself.[2][4] However, for N-alkylation of a pre-formed 2-aminothiazole ring, a more direct and convergent approach is often preferred.
This guide will focus on the most logical and industrially scalable synthetic route: the direct N-alkylation of 2-aminothiazole with an activated furfuryl derivative, followed by conversion to the hydrochloride salt. This strategy offers high efficiency and atom economy, utilizing readily available starting materials.
Synthetic Disconnection and Strategy
The core strategy involves a nucleophilic substitution reaction. The disconnection is made at the C-N bond between the furfuryl methylene group and the exocyclic nitrogen of the 2-aminothiazole ring.
-
Nucleophile: 2-Aminothiazole
-
Electrophile: 2-(Chloromethyl)furan (Furfuryl Chloride)
-
Final Step: Acid-base reaction to form the hydrochloride salt.
This approach is predicated on the greater nucleophilicity of the exocyclic amino group of 2-aminothiazole compared to the endocyclic ring nitrogen, ensuring high regioselectivity in the alkylation step.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a two-step sequence: N-alkylation followed by salt formation. Understanding the underlying mechanism is critical for troubleshooting and optimization.
Step 1: N-Alkylation via SN2 Reaction
The coupling of 2-aminothiazole and 2-(chloromethyl)furan is a classic bimolecular nucleophilic substitution (SN2) reaction.
-
Nucleophilic Attack: The lone pair of electrons on the exocyclic nitrogen atom of 2-aminothiazole attacks the electrophilic methylene carbon of 2-(chloromethyl)furan.
-
Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently with the C-Cl bond breaking.
-
Leaving Group Departure: The chloride ion is displaced as the leaving group, resulting in the formation of the protonated N-(2-furylmethyl)-1,3-thiazol-2-amine.
-
Deprotonation: A mild base, such as triethylamine (TEA) or potassium carbonate, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) generated in situ. This prevents the protonation of the starting 2-aminothiazole, which would render it non-nucleophilic, and drives the reaction to completion.
The choice of an aprotic polar solvent like acetonitrile or dimethylformamide (DMF) is crucial as it can solvate the cation intermediates without interfering with the nucleophile, thereby facilitating the SN2 pathway.
Diagram of the N-Alkylation Mechanism
Caption: SN2 reaction between 2-aminothiazole and 2-(chloromethyl)furan.
Step 2: Hydrochloride Salt Formation
The conversion of the synthesized free base to its hydrochloride salt is a straightforward acid-base reaction. By treating a solution of the amine with hydrochloric acid, the basic nitrogen atom is protonated. This process is typically performed in a non-aqueous solvent (e.g., isopropanol, diethyl ether) to facilitate the precipitation of the crystalline salt, which can then be easily isolated by filtration. This step significantly improves the compound's purity and stability.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 91-93 | 140 | Harmful, Irritant |
| 2-(Chloromethyl)furan | C₅H₅ClO | 116.55 | - | 143-145 | Corrosive, Lachrymator |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | -115 | 90 | Flammable, Corrosive |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | -45 | 82 | Flammable, Toxic |
| Hydrochloric Acid (in Isopropanol) | HCl/C₃H₈O | - | - | - | Corrosive |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -84 | 77 | Flammable, Irritant |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminothiazole (5.0 g, 50 mmol, 1.0 equiv.) and anhydrous acetonitrile (100 mL).
-
Base Addition: Add triethylamine (7.0 mL, 50 mmol, 1.0 equiv.) to the stirring suspension.
-
Electrophile Addition: Slowly add 2-(chloromethyl)furan (5.8 g, 50 mmol, 1.0 equiv.) to the reaction mixture dropwise over 15 minutes at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminothiazole spot has been consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Extraction: Dissolve the crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, N-(2-furylmethyl)-1,3-thiazol-2-amine, typically as a viscous oil or low-melting solid.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Salt Formation: Dissolve the purified free base in isopropanol (50 mL). While stirring, add a solution of hydrochloric acid in isopropanol (e.g., 3M solution) dropwise until the pH of the solution is acidic (pH ~2).
-
Isolation: A white precipitate of this compound will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the furan ring protons, the thiazole ring proton, the methylene bridge protons, and the amine proton.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H and C-H stretching frequencies.
-
Melting Point: The hydrochloride salt should have a sharp, defined melting point.
Synthetic Workflow Diagram
The overall process can be visualized as a streamlined workflow from commercially available starting materials to the final, purified product.
Caption: Overall workflow for the synthesis of the target hydrochloride salt.
Conclusion
The synthesis of this compound is effectively achieved through a direct N-alkylation of 2-aminothiazole, followed by salt formation. This method is characterized by its operational simplicity, use of readily accessible reagents, and high overall yield. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully prepare this important chemical intermediate for applications in drug discovery and development.
References
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Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
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Scilit. Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Available at: [Link]
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National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
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RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available at: [Link]
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A Technical Guide to Elucidating the Mechanism of Action for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Executive Summary
N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is a novel small molecule incorporating two pharmacologically significant heterocyclic scaffolds: 2-aminothiazole and furan. While direct research on this specific compound is not publicly available, the extensive bioactivity of its constituent moieties provides a strong foundation for targeted investigation. The 2-aminothiazole core is a cornerstone in medicinal chemistry, frequently found in agents with anticancer, antimicrobial, and anti-inflammatory properties, often acting as kinase inhibitors.[1][2][3] The furan ring is also a versatile component of many therapeutics, though it necessitates careful evaluation due to a known potential for metabolic activation leading to toxicity.[4][5]
This guide presents a strategic, multi-phase framework for the comprehensive elucidation of the mechanism of action (MoA) of this compound. We will proceed from broad, unbiased target identification to specific biophysical and cellular validation, establishing a self-validating system of inquiry. Our primary working hypothesis is that the compound functions as a protein kinase inhibitor , a role well-documented for the 2-aminothiazole scaffold.[6][7]
Introduction: Deconstructing the Pharmacophore
The rational investigation of a novel chemical entity begins with an analysis of its structure. This compound combines two privileged heterocyclic systems.
-
The 2-Aminothiazole Scaffold: This moiety is a recurring motif in numerous approved drugs and clinical candidates.[8] Its rigid structure and hydrogen bonding capabilities make it an ideal scaffold for engaging with the ATP-binding pocket of protein kinases.[6][7] A vast body of literature documents 2-aminothiazole derivatives as potent inhibitors of Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, and others, leading to anticancer and anti-inflammatory effects.[3][6][7]
-
The Furan Moiety: The furan ring is a common bioisostere for phenyl groups, capable of improving metabolic stability and receptor interactions.[5][9] However, the furan ring itself is not inert. It can undergo cytochrome P450-mediated oxidation to form a reactive α,β-unsaturated dialdehyde, which can covalently modify proteins and is the basis for the hepatotoxicity of furan.[4] This potential liability must be addressed in parallel with efficacy studies.
Based on this structural analysis, our investigation is founded on a central, testable hypothesis.
Primary Hypothesis: this compound acts as a competitive inhibitor of one or more protein kinases, leading to the disruption of downstream signaling pathways and resulting in a quantifiable cellular phenotype (e.g., antiproliferative activity).
A Phased Strategy for Mechanism of Action Elucidation
We propose a three-phase experimental workflow designed to systematically identify the molecular target, validate the physical interaction, and confirm the biological consequence of that interaction within a cellular context.
Caption: Experimental workflow for MoA elucidation.
Phase 1: Unbiased Target Identification via Kinome Profiling
To empirically test our primary hypothesis without bias, the initial step is to screen the compound against a large, representative panel of human protein kinases.
Protocol: Broad-Spectrum Kinase Inhibition Panel
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create working concentrations.
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). These platforms typically employ binding or activity assays. A binding assay is often preferred for initial screening as it is independent of ATP concentration.
-
Screening Concentration: Perform the initial screen at a high concentration (e.g., 1 µM or 10 µM) to maximize the probability of identifying interactions.
-
Execution: The compound is incubated with each kinase in the panel. The percentage of kinase inhibition relative to a vehicle control (DMSO) is measured.
-
Data Analysis:
-
Identify "hits" as kinases exhibiting significant inhibition (e.g., >70% inhibition).
-
Prioritize hits based on the magnitude of inhibition and the therapeutic relevance of the kinase (e.g., kinases known to be drivers in oncology or inflammatory diseases).
-
Perform follow-up dose-response assays on the prioritized hits to determine IC₅₀ or Kᵢ values.
-
Causality and Trustworthiness: This unbiased screen is a self-validating first step. By testing against hundreds of kinases simultaneously, we generate a selectivity profile that immediately informs both primary targets and potential off-target liabilities. A compound that inhibits a specific family of kinases (e.g., Aurora kinases A and B) provides a strong, data-driven foundation for the next phase.[7]
Phase 2: Biophysical Validation of the Target Interaction
Once a primary kinase target is identified (e.g., "Kinase X"), it is critical to confirm a direct, physical interaction and characterize its kinetics. Surface Plasmon Resonance (SPR) is the gold standard for this purpose.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Immobilization: Covalently immobilize high-purity, recombinant Kinase X onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A non-immobilized flow cell is used as a reference.
-
Analyte Preparation: Prepare a series of precise dilutions of this compound in an appropriate running buffer (e.g., HBS-EP+). The concentration range should span the expected dissociation constant (Kᵢ), typically from 0.1x to 10x the value.
-
Binding Measurement:
-
Inject the analyte solutions sequentially over the immobilized Kinase X and reference flow cells, starting with the lowest concentration.
-
Monitor the change in refractive index (measured in Response Units, RU) over time. This generates a sensorgram with an association phase (during injection) and a dissociation phase (during buffer flow).
-
Between injections, regenerate the chip surface with a mild acid or base to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.
-
Globally fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This analysis yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᵢ), where Kᵢ = kₔ/kₐ.
-
Data Presentation: Quantitative Binding Kinetics
| Parameter | Value | Unit | Description |
| kₐ (on-rate) | Calculated | M⁻¹s⁻¹ | Rate of complex formation |
| kₔ (off-rate) | Calculated | s⁻¹ | Rate of complex decay |
| Kᵢ (dissociation constant) | Calculated | nM or µM | Analyte concentration for 50% target occupancy |
Authoritative Grounding: This protocol directly measures the physical interaction between the compound and its purified target, providing definitive evidence of target engagement and quantifying the binding affinity (Kᵢ). This is a mandatory step in modern drug discovery to prove the MoA is not an artifact of an indirect or downstream effect.
Phase 3: Confirmation of Target Inhibition in a Cellular Context
The final phase is to demonstrate that the compound inhibits the target kinase within a living cell, leading to a functional consequence. This is typically achieved by measuring the phosphorylation of a known, direct substrate of the target kinase.
Hypothesized Pathway Example: Aurora Kinase B Inhibition Let's assume our screen identified Aurora Kinase B (AURKB) as the primary target. AURKB is a critical regulator of mitosis, and one of its key substrates is Histone H3 at Serine 10 (H3S10ph).[7] Inhibition of AURKB should lead to a decrease in H3S10ph levels.
Caption: Hypothesized pathway of AURKB inhibition.
Protocol: Western Blot for Cellular Target Engagement
-
Cell Culture and Treatment: Culture a human cancer cell line known to express AURKB (e.g., HeLa or HCT116). Seed cells and allow them to adhere overnight. Treat cells with increasing concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 Ser10).
-
Wash and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Incubate with an ECL substrate and image the chemiluminescent signal.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for the total substrate (anti-Histone H3) or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensity for the phospho-protein and normalize it to the loading control. A dose-dependent decrease in the normalized phospho-signal confirms cellular target engagement.
Mandatory Safety & Liability Assessment
Given the furan moiety, a parallel investigation into the compound's metabolic stability and potential for cytotoxicity is essential.
-
Metabolic Stability Assay: Incubate the compound with human liver microsomes to assess its susceptibility to P450-mediated metabolism. Rapid turnover may indicate the formation of reactive metabolites.
-
Cytotoxicity Assays: Evaluate the compound's cytotoxicity in both cancer cell lines (to determine therapeutic window) and a non-cancerous cell line, such as primary human hepatocytes, to flag potential hepatotoxicity.[4]
Conclusion
This guide outlines a rigorous, logical, and industry-standard pathway to define the mechanism of action for this compound. By integrating unbiased screening with specific biophysical and cellular validation, this framework moves from a well-reasoned hypothesis to a fully elucidated MoA. The strength of this approach lies in its self-validating nature, where each phase provides the foundation for the next, culminating in a comprehensive understanding of the compound's biological activity and therapeutic potential.
References
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- Peterson, L. A., et al. (2014). Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. Toxicological Sciences, 140(1), 133-146. [Link: https://academic.oup.com/toxsci/article/140/1/133/1669463]
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- Fathima, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1345-1375. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126830/]
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Unveiling the Bioactive Potential of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride: A Technical Guide for Drug Discovery Professionals
Foreword: The Convergence of Privileged Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores has emerged as a powerful approach to developing novel therapeutic agents with enhanced potency and specificity. The molecule at the center of this guide, N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, represents a compelling example of this principle. It marries the proven biological versatility of the 2-aminothiazole nucleus with the multifaceted pharmacological profile of the furan ring. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of approved drugs and clinical candidates exhibiting antimicrobial, anticancer, and anti-inflammatory properties[1][2]. Similarly, the furan moiety is not merely a passive structural element; it is a recognized pharmacophore known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, contributing to a spectrum of activities including antimicrobial and anticancer effects[3][4]. This guide provides an in-depth exploration of the predicted biological activities of this compound, grounded in the extensive research on its constituent chemical motifs. We will delve into its potential as both an antimicrobial and an anticancer agent, supported by established experimental protocols and comparative data from structurally related analogs.
Chapter 1: Predicted Biological Activities and Mechanistic Insights
Based on a comprehensive analysis of existing literature, this compound is predicted to exhibit significant biological activity in two primary therapeutic areas: antimicrobial and anticancer chemotherapy.
Antimicrobial Potential: A Dual-Action Hypothesis
The amalgamation of the 2-aminothiazole and furan rings suggests a strong potential for antimicrobial efficacy. Numerous derivatives of 2-aminothiazole have demonstrated potent antibacterial and antifungal properties[5][6][7]. The furan ring, particularly when a nitro group is present, is a well-known component of antimicrobial drugs[4]. The combined scaffold in N-(2-furylmethyl)-1,3-thiazol-2-amine could therefore act on microbial targets through a multi-pronged mechanism.
Molecular docking studies on similar furan-thiazole hybrids suggest that their antibacterial action may stem from the inhibition of essential bacterial enzymes. One such putative target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall[5]. For antifungal activity, the likely target is lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity[5].
Hypothesized Antimicrobial Mechanism of Action
Caption: Putative antimicrobial mechanism of action.
Anticancer Activity: Targeting Proliferation and Survival Pathways
The 2-aminothiazole core is a prominent feature in several approved anticancer drugs, such as the kinase inhibitor dasatinib[2]. The anticancer potential of thiazole derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis[8][9]. The addition of a furan moiety can further enhance these properties[9].
The cytotoxic effects of furan-thiazole analogs are likely mediated through multiple mechanisms, including the inhibition of protein kinases that are often dysregulated in cancer, and the induction of programmed cell death (apoptosis)[3][8].
Hypothesized Anticancer Mechanism of Action
Caption: Putative anticancer mechanism of action.
Chapter 2: Synthesis and Characterization
A likely synthetic approach would involve the reaction of a furfuryl-substituted thiourea with an appropriate α-haloketone. Alternatively, the furfuryl group could be introduced via reductive amination of 2-aminothiazole with furfural[12]. The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.
Proposed Synthetic Pathway
Caption: Plausible synthetic routes to the target compound.
Characterization of the synthesized compound would be achieved through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure and purity[12][13][14].
Chapter 3: In Vitro Evaluation Protocols
To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains[5].
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can facilitate the visualization of microbial growth[5].
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay.
Anticancer Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines[3][6].
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell viability by 50%) is determined.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Chapter 4: Comparative Quantitative Data
The following tables summarize the biological activities of structurally related furan-thiazole derivatives, providing a benchmark for the expected potency of this compound.
Table 1: Antimicrobial Activity of Furan-Thiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 4a | Mycobacterium tuberculosis H37Rv | 3.12 | [4] |
| 4b | Mycobacterium tuberculosis H37Rv | 3.12 | [4] |
| 4c | Mycobacterium tuberculosis H37Rv | 3.12 | [4] |
| 4g | Staphylococcus aureus | - (19 mm inhibition zone) | [4] |
| 4g | Escherichia coli | - (17 mm inhibition zone) | [4] |
| 24n | Pseudomonas aeruginosa | 1.56 - 3.13 | |
| 24n | Staphylococcus aureus | 1.56 - 3.13 | |
| 24n | Bacillus subtilis | 1.56 - 3.13 | |
| 24n | Escherichia coli | 1.56 - 3.13 |
Table 2: Anticancer Activity of Furan-Thiazole and Related Derivatives
| Compound/Standard | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |
| Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [3] |
| Derivative 5 | A549 (Lung) | 0.452 | [3] |
| Staurosporine | MCF-7 (Breast) | 6.77 ± 0.41 | [3] |
| Staurosporine | HepG2 (Liver) | 8.4 ± 0.51 | [3] |
| Doxorubicin | A549 (Lung) | 0.460 | [3] |
Conclusion and Future Directions
This compound stands as a promising candidate for further investigation in the realms of antimicrobial and anticancer drug discovery. The convergence of the 2-aminothiazole and furan scaffolds provides a strong rationale for its potential bioactivity. The experimental protocols and comparative data presented in this guide offer a solid framework for the systematic evaluation of this molecule. Future research should focus on the synthesis and in vitro screening of this compound, followed by in vivo efficacy and toxicity studies if promising results are obtained. Elucidation of its precise mechanism of action will be crucial for its development as a potential therapeutic agent.
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]
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Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. (n.d.). RSC Advances. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Available at: [Link]
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Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). ResearchGate. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available at: [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]
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Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]
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Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (2007). Korean Journal of Clinical Microbiology. Available at: [Link]
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IN VITRO CYTOTOXICITY AND GENOTOXICITY EVALUATION OF NEWLY SYNTHESIZED STEROIDAL THIAZOLES. (2014). Bibliomed. Available at: [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. Available at: [Link]
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Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019). Polish Pharmaceutical Society. Available at: [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]
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Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Available at: [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Springer. Available at: [Link]
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A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Lifescience-global.com. Available at: [Link]
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Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. (2015). International Journal for Pharmaceutical Research Scholars. Available at: [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). PubMed. Available at: [Link]
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (n.d.). Sci-Hub. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available at: [Link]
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Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2024). National Institutes of Health. Available at: [Link]
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Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). National Institutes of Health. Available at: [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). National Institutes of Health. Available at: [Link]
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Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. (2026). ResearchGate. Available at: [Link]
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Synthesis, Spectral Characterization and Antimicrobial Activity of Substituted Thiazolyl Derivatives of 2-quinolones. (2013). PubMed. Available at: [Link]
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An In-depth Technical Guide to the Structural Analysis of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride (C8H8N2OS·HCl), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the requisite analytical methodologies. The guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a thorough and validated approach to structural characterization. We will delve into spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by foundational physicochemical analysis.
Introduction: The Significance of this compound
This compound belongs to the broader class of 2-aminothiazole derivatives, a scaffold known for its diverse pharmacological activities.[3] Thiazole-containing compounds have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The incorporation of a furan moiety introduces additional chemical and biological characteristics of interest. A precise and unambiguous structural determination is the cornerstone of any further investigation into its biological activity, structure-activity relationships (SAR), and overall potential as a therapeutic agent. This guide outlines a systematic and multi-faceted analytical workflow to achieve this critical objective.
Foundational Physicochemical Characterization
Prior to advanced spectroscopic analysis, a series of fundamental physicochemical properties must be determined. These parameters provide initial indicators of purity and inform the selection of appropriate solvents and conditions for subsequent experiments.
Key Physicochemical Properties
| Property | Expected Value/Range | Significance |
| Molecular Formula | C8H8N2OS·HCl | Defines the elemental composition.[1][2] |
| Molecular Weight | 216.68 g/mol | A fundamental parameter for stoichiometric calculations and mass spectrometry.[1][2] |
| Melting Point | To be determined experimentally | A sharp melting point is indicative of high purity. |
| Solubility | To be determined (expected to be soluble in polar solvents like water, methanol, DMSO) | Crucial for preparing samples for spectroscopic analysis. |
| Appearance | To be determined (likely a crystalline solid) | A basic physical descriptor. |
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small quantity of the crystalline solid is placed in a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.
-
Interpretation: A narrow melting range suggests a high degree of purity.
Spectroscopic Elucidation of the Molecular Architecture
A combination of spectroscopic techniques is essential for a comprehensive structural analysis, each providing unique and complementary information about the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 11.0 | Broad Singlet | 1H | NH (amine) | The acidic proton on the amine nitrogen, broadened by exchange and coupling to the quadrupolar nitrogen. |
| ~7.6 | Doublet | 1H | H-5 (furan) | The proton at position 5 of the furan ring, deshielded by the adjacent oxygen atom. |
| ~7.2 | Doublet | 1H | H-5 (thiazole) | The proton at position 5 of the thiazole ring. |
| ~6.8 | Doublet | 1H | H-4 (thiazole) | The proton at position 4 of the thiazole ring. |
| ~6.4 | Doublet of Doublets | 1H | H-4 (furan) | The proton at position 4 of the furan ring. |
| ~6.3 | Doublet | 1H | H-3 (furan) | The proton at position 3 of the furan ring. |
| ~4.6 | Doublet | 2H | CH₂ (methylene) | The methylene protons adjacent to the furan ring and the amine nitrogen. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C-2 (thiazole) | The carbon atom of the aminothiazole group, significantly deshielded. |
| ~150 | C-2 (furan) | The carbon atom of the furan ring adjacent to the oxygen and bonded to the methylene group. |
| ~143 | C-5 (furan) | The carbon atom at position 5 of the furan ring. |
| ~138 | C-5 (thiazole) | The carbon atom at position 5 of the thiazole ring. |
| ~110 | C-4 (furan) | The carbon atom at position 4 of the furan ring. |
| ~108 | C-3 (furan) | The carbon atom at position 3 of the furan ring. |
| ~105 | C-4 (thiazole) | The carbon atom at position 4 of the thiazole ring. |
| ~40 | CH₂ (methylene) | The carbon atom of the methylene bridge. |
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additionally, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-resolution spectra for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium-Strong, Broad | N-H stretch (amine) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2900 - 2800 | Weak-Medium | C-H stretch (aliphatic CH₂) |
| ~1630 | Strong | C=N stretch (thiazole ring) |
| ~1580 | Medium | C=C stretch (furan and thiazole rings) |
| ~1250 | Strong | C-O-C stretch (furan ring) |
| ~740 | Strong | C-S stretch (thiazole ring) |
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Interpretation: Correlate the observed absorption bands with known functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
-
Molecular Ion Peak (M⁺): For the free base (C8H8N2OS), the expected m/z would be approximately 196.04. In the case of the hydrochloride salt, the free base is typically observed.
-
Major Fragmentation Pathways:
-
Loss of the furylmethyl group.
-
Cleavage of the thiazole ring.
-
Loss of HCN from the thiazole ring.
-
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Integrated Analytical Workflow
The structural elucidation of this compound is a process of converging evidence from multiple analytical techniques. The following diagram illustrates the logical flow of this process.
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Spectroscopic Profile of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride (FTHC), a heterocyclic compound of interest in contemporary drug discovery and development. The structural elucidation of such novel chemical entities is fundamentally reliant on a suite of spectroscopic techniques. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation, and the underlying scientific principles for the spectroscopic analysis of FTHC.
Given the novelty of this compound, this guide is built upon predicted spectroscopic data, a common and essential practice in the early stages of chemical research for hypothesis generation and experimental design. The interpretations are grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to related furan and thiazole derivatives.[1][2][3]
Molecular Structure and Spectroscopic Overview
This compound possesses a unique molecular architecture, combining a furan ring, a thiazole ring, and a secondary amine, which is protonated in its hydrochloride salt form. This combination of functionalities gives rise to a distinct spectroscopic fingerprint.
Caption: Molecular structure of this compound.
The following sections will delve into the predicted spectroscopic data for FTHC, providing a robust framework for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For FTHC, both ¹H and ¹³C NMR are critical for confirming the connectivity of the furan and thiazole rings through the methylene amine bridge.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of FTHC is expected to show distinct signals for the protons on the furan and thiazole rings, the methylene bridge, and the amine proton. The chemical shifts are influenced by the electronegativity of the heteroatoms and the aromaticity of the rings.[4][5]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| NH₂⁺ | 10.5 - 12.0 | Broad Singlet | 2H |
| Thiazole H-4 | 7.2 - 7.4 | Doublet | 1H |
| Thiazole H-5 | 6.9 - 7.1 | Doublet | 1H |
| Furan H-5 | 7.5 - 7.7 | Multiplet | 1H |
| Furan H-3 | 6.3 - 6.5 | Multiplet | 1H |
| Furan H-4 | 6.2 - 6.4 | Multiplet | 1H |
| Methylene (CH₂) | 4.6 - 4.8 | Singlet | 2H |
Note: Predicted chemical shifts are estimates and may vary in experimental conditions. The broadness of the NH₂⁺ peak is due to proton exchange and quadrupolar effects of the nitrogen atom.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Thiazole C-2 | 165 - 170 |
| Furan C-2 | 150 - 155 |
| Furan C-5 | 142 - 145 |
| Thiazole C-4 | 138 - 142 |
| Thiazole C-5 | 110 - 115 |
| Furan C-3 | 110 - 113 |
| Furan C-4 | 107 - 110 |
| Methylene (CH₂) | 40 - 45 |
Note: The chemical shift of C-2 in the thiazole ring is significantly downfield due to its attachment to two heteroatoms (N and S).
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR spectra is crucial for reproducibility and data quality.
-
Sample Preparation: Dissolve approximately 5-10 mg of FTHC in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for hydrochloride salts.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).
-
Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) for spectral calibration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
Use the solvent signal of DMSO-d₆ (δ ≈ 39.52 ppm) for calibration.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Caption: Predicted major fragmentation pathways for FTHC.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of FTHC in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
-
Data Processing: The instrument software will process the data to generate the mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.
Conclusion
This technical guide provides a foundational spectroscopic framework for the characterization of this compound. While based on predicted data, the information presented herein offers a robust starting point for experimental design and data interpretation. The detailed protocols and expected spectral features will aid researchers in the efficient and accurate structural elucidation of this and related novel heterocyclic compounds, thereby accelerating the drug discovery and development process.
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- Mic, M., et al. (2018). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl).
- Shi, H. B., et al. (2011). 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145.
- Fun, H. K., et al. (2008). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2412.
- Gawinecki, R., et al. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.
- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510.
- Ukraintsev, I. V., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.
Sources
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Homologs and Analogs of N-(2-furylmethyl)-1,3-thiazol-2-amine Hydrochloride
A Senior Application Scientist's Perspective on Navigating Structure-Activity Relationships in Drug Discovery
Foreword: The Genesis of a Candidate
In the landscape of medicinal chemistry, the convergence of specific structural motifs often signals the emergence of a promising lead compound. The molecule at the heart of this guide, N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, represents such a convergence. It marries the 2-aminothiazole core, a privileged scaffold in numerous clinically significant drugs, with the furan moiety, a versatile heterocycle known to modulate physicochemical and pharmacokinetic properties.[1] While this specific molecule may not have an extensive publication history, its constituent parts suggest a high potential for biological activity, making it an exemplary starting point for a drug discovery campaign.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the systematic exploration of the chemical space surrounding this lead compound. We will delve into the rationale behind analog and homolog design, provide detailed, field-tested protocols for synthesis and biological evaluation, and offer insights into interpreting the resulting data to guide further optimization. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system aimed at elucidating a clear structure-activity relationship (SAR).
I. Deconstructing the Core: Rationale for Analog and Homolog Design
The lead compound, N-(2-furylmethyl)-1,3-thiazol-2-amine, can be dissected into three key regions for modification: the 2-aminothiazole core, the furan ring, and the methylene linker. A systematic modification of these regions will allow us to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
1.1. The 2-Aminothiazole Scaffold: A Hub of Activity
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, known for its role in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it a frequent component of kinase inhibitors.
-
Homologation of the Thiazole Ring: While the 2-aminothiazole is often critical for activity, minor structural changes can fine-tune its electronic properties and spatial orientation. Exploration of homologs such as 2-amino-4,5-dihydrothiazole could be considered, although this would disrupt the aromaticity of the core.[1]
-
Bioisosteric Replacement of the Thiazole Ring: Replacing the thiazole ring with other five-membered heterocycles can provide insights into the importance of the sulfur and nitrogen atoms for biological activity. Potential bioisosteres include:
-
1,2,4-Oxadiazole: This ring system can mimic the hydrogen bonding capabilities of the thiazole.
-
1,2,3-Triazole: Known for its stability and ability to act as both a hydrogen bond donor and acceptor, the triazole ring is a common bioisosteric replacement.[2]
-
1.2. The Furan Moiety: Modulating Physicochemical Properties
The furan ring is often incorporated into drug candidates to improve metabolic stability and receptor interaction.[3] It can serve as a bioisostere for a phenyl ring, offering distinct electronic and steric profiles.
-
Homologation and Isomeric Substitution: Moving the methylene linker to the 3-position of the furan ring (to give N-(3-furylmethyl)-1,3-thiazol-2-amine) would alter the vector of the substituent and could impact binding affinity.
-
Bioisosteric Replacement of the Furan Ring: A variety of aromatic and heteroaromatic rings can be substituted for the furan to explore the impact on activity and properties.
-
Thiophene: The sulfur analog of furan, thiophene, is a classic bioisostere that can alter electronic distribution and lipophilicity.
-
Pyrrole: The nitrogen analog, pyrrole, introduces a hydrogen bond donor.
-
Phenyl and Substituted Phenyl Rings: Replacing the furan with a phenyl ring allows for the introduction of a wide range of substituents to probe for additional interactions with a target protein.
-
1.3. The Methylene Linker: Probing Spatial Requirements
The single methylene group provides a degree of flexibility. Altering the length and rigidity of this linker can help to define the optimal distance and orientation between the thiazole and furan rings.
-
Homologation: Extending the linker to an ethyl or propyl chain (N-(2-furylethyl)- or N-(2-furylpropyl)-1,3-thiazol-2-amine) will systematically increase the distance between the two ring systems.
-
Introduction of Rigidity: Incorporating the linker into a cyclic structure, such as a cyclopropane or azetidine ring, can lock the conformation and potentially increase binding affinity by reducing the entropic penalty of binding.
II. Synthetic Strategies and Protocols
The synthesis of analogs and homologs will be approached in a modular fashion, allowing for the efficient generation of a diverse library of compounds.
2.1. Synthesis of the 2-Aminothiazole Core
The Hantzsch thiazole synthesis is a robust and widely used method for the preparation of 2-aminothiazoles.[4]
Protocol 1: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative.
-
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Sodium bicarbonate (10% aqueous solution)
-
-
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone in ethanol.
-
Add thiourea to the solution and stir.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the dropwise addition of a 10% sodium bicarbonate solution until effervescence ceases.
-
The precipitate is collected by filtration, washed with water and cold ethanol, and dried to yield the 2-aminothiazole product.[4]
-
2.2. Synthesis of the N-(2-furylmethyl) Moiety Precursors
The key precursors for introducing the N-(2-furylmethyl) group are furfurylamine and 2-(chloromethyl)furan.
Protocol 2: Synthesis of Furfurylamine via Reductive Amination
This protocol outlines the synthesis of furfurylamine from furfural.[5]
-
Materials:
-
Furfural (1.0 eq)
-
Hydroxylammonium chloride
-
Zinc dust
-
Hydrochloric acid
-
Ammonia and Sodium hydroxide solutions
-
-
Procedure:
-
Synthesize furfuryloxime from furfural and hydroxylammonium chloride.
-
To a solution of furfuryloxime in hydrochloric acid, add zinc dust portion-wise while stirring at room temperature.
-
After the reaction is complete, basify the mixture with ammonia and sodium hydroxide solutions.
-
Extract the aqueous layer with a suitable organic solvent (e.g., cyclohexane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford furfurylamine.[5]
-
Protocol 3: Synthesis of 2-(Chloromethyl)furan
2-(Chloromethyl)furan is a reactive intermediate for N-alkylation.[6]
-
Materials:
-
Furfuryl alcohol
-
Thionyl chloride or other chlorinating agents
-
Anhydrous solvent (e.g., diethyl ether)
-
-
Procedure: (Caution: This reaction should be performed in a well-ventilated fume hood as it can be vigorous and produce hazardous byproducts.)
-
Cool a solution of furfuryl alcohol in anhydrous diethyl ether in an ice bath.
-
Slowly add thionyl chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)furan.
-
2.3. N-Alkylation of 2-Aminothiazole
The final step in the synthesis of the lead compound and its analogs is the coupling of the 2-aminothiazole core with the appropriate alkylating agent.
Protocol 4: N-Alkylation with an Alkyl Halide
This protocol describes the direct N-alkylation of a 2-aminothiazole.[7]
-
Materials:
-
2-Aminothiazole (1.0 eq)
-
2-(Chloromethyl)furan or other alkyl halide (1.1 eq)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
-
Procedure:
-
To a solution of 2-aminothiazole in the chosen solvent, add the base and stir.
-
Add the alkyl halide and heat the reaction mixture if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated 2-aminothiazole.
-
Protocol 5: Reductive Amination for N-Alkylation
This is an alternative method that is particularly useful when the corresponding aldehyde is readily available.[7]
-
Materials:
-
2-Aminothiazole (1.0 eq)
-
Furfural or other aldehyde (1.1 eq)
-
A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
A suitable solvent (e.g., methanol, THF)
-
-
Procedure:
-
Dissolve the 2-aminothiazole and the aldehyde in the solvent and stir at room temperature to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate. Purify the crude product as needed.[7]
-
III. Biological Evaluation: A Tiered Approach
A tiered screening approach is recommended to efficiently evaluate the synthesized compounds. Primary assays will assess the broad biological activity, followed by more specific secondary assays for promising candidates.
3.1. Primary Screening: Assessing General Bioactivity
Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors and antimicrobial agents, initial screening should focus on these areas.
3.1.1. In Vitro Kinase Inhibition Assay
A general kinase assay can be used to identify compounds that inhibit the activity of a representative kinase.
Protocol 6: General In Vitro Kinase Inhibition Assay
This protocol provides a framework for a radioactive kinase assay.[8]
-
Materials:
-
Kinase of interest (e.g., a commercially available kinase)
-
Substrate protein (e.g., α-casein)
-
[γ-³²P]-ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)
-
Test compounds dissolved in DMSO
-
SDS-PAGE materials
-
Phosphorimager or autoradiography film
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding [γ-³²P]-ATP.
-
Incubate the reaction at 30°C for a predetermined time.
-
Stop the reaction by adding SDS loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition and calculate IC₅₀ values.[8]
-
3.1.2. Antimicrobial Growth Inhibition Assay
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial activity.[9]
Protocol 7: Bacterial Growth Inhibition Assay (Broth Microdilution)
This protocol determines the MIC of a compound against a bacterial strain.
-
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ampicillin)
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in the 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., ~2 x 10⁶ CFU/mL).[9]
-
Include positive (bacteria and media) and negative (media only) controls.
-
Incubate the plate at 37°C overnight.
-
Measure the optical density (OD) at 600 nm using a plate reader.
-
The MIC is the lowest concentration of the compound that inhibits visible growth.
-
3.2. Secondary Screening: Cytotoxicity and Selectivity
Compounds that show promising activity in the primary screens should be evaluated for their potential toxicity to mammalian cells.
Protocol 8: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
-
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[10]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
-
IV. Data Interpretation and Structure-Activity Relationship (SAR) Elucidation
The data generated from the biological assays will be compiled and analyzed to establish a clear SAR.
Table 1: Hypothetical Data Summary for Analog Evaluation
| Compound ID | R1 (on Furan) | Linker | R2 (on Thiazole) | Kinase IC₅₀ (µM) | Bacterial MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |
| Lead-001 | H | -CH₂- | H | 5.2 | 32 | >100 |
| Analog-002 | 3-CH₃ | -CH₂- | H | 2.8 | 16 | >100 |
| Analog-003 | H | -(CH₂)₂- | H | 15.8 | 64 | >100 |
| Analog-004 | H | -CH₂- | 4-Cl | 4.5 | 8 | 85 |
| Analog-005 | Thienyl | -CH₂- | H | 6.1 | 28 | >100 |
Analysis of Hypothetical Data:
-
Analog-002 vs. Lead-001: The addition of a methyl group to the furan ring improves both kinase inhibition and antibacterial activity, suggesting a favorable interaction in a hydrophobic pocket.
-
Analog-003 vs. Lead-001: Lengthening the linker is detrimental to kinase activity, indicating a strict spatial requirement for the two ring systems.
-
Analog-004 vs. Lead-001: Substitution on the thiazole ring with a chlorine atom enhances antibacterial activity but also introduces some cytotoxicity.
-
Analog-005 vs. Lead-001: Replacing the furan with a thiophene ring results in a slight decrease in activity, suggesting the furan oxygen may be involved in a key interaction.
V. Visualizing the Workflow and Rationale
Diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.
Caption: A high-level overview of the drug discovery workflow.
Caption: A simplified diagram of competitive kinase inhibition.
VI. Conclusion and Future Directions
This technical guide provides a comprehensive and actionable framework for the exploration of homologs and analogs of this compound. By employing a systematic approach to design, synthesis, and biological evaluation, researchers can efficiently navigate the chemical space around this promising lead compound. The iterative process of SAR analysis and redesign is crucial for optimizing the desired biological activity while minimizing off-target effects and toxicity. Future work should focus on elucidating the specific molecular target(s) of the most active compounds and further optimizing their pharmacokinetic profiles to advance them toward preclinical development.
VII. References
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link].
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link].
-
The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available at: [Link].
-
PMC. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link].
-
Protocols.io. In vitro kinase assay. Available at: [Link].
-
PMC. High-throughput assessment of bacterial growth inhibition by optical density measurements. Available at: [Link].
-
NCBI. MTT Assay Protocol. Available at: [Link].
-
Cambridge MedChem Consulting. Aromatic Bioisosteres. Available at: [Link].
-
IRIS Unimore. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. iris.unimore.it [iris.unimore.it]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. rsc.org [rsc.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. CAS 617-88-9: 2-(Chloromethyl)furan | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the initial in vitro characterization of the novel chemical entity, N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. While specific biological data for this compound is not yet publicly available, its core structure, featuring a 2-aminothiazole scaffold, suggests a strong potential for bioactivity. The 2-aminothiazole moiety is a well-established pharmacophore present in a multitude of clinically approved drugs and investigational agents, exhibiting a wide range of therapeutic effects including antimicrobial, anticancer, and protein kinase inhibitory activities. This guide, therefore, puts forth a scientifically-grounded, multi-pronged strategy for the preliminary in vitro screening of this compound, focusing on these three key areas of biological activity. The protocols detailed herein are based on industry-standard, validated assays and are designed to provide a robust initial assessment of the compound's potential as a therapeutic agent.
Introduction: The Scientific Rationale for Investigation
The chemical structure of this compound places it within the broad and highly significant class of 2-aminothiazole derivatives. This family of heterocyclic compounds is of profound interest in medicinal chemistry due to its versatile biological activity. The thiazole ring is a key component of vitamin B1 (thiamine) and is found in numerous natural products. Synthetic 2-aminothiazole derivatives have been successfully developed as antibacterial, antifungal, anticancer, and anti-inflammatory agents.
Our hypothesis is that the presence of the 2-aminothiazole core, coupled with the furylmethyl substitution, may confer significant biological activity upon this compound. The furan ring, another common heterocyclic motif in bioactive molecules, can further influence the compound's pharmacological profile. Therefore, a systematic in vitro evaluation is warranted to elucidate its potential therapeutic value. This guide outlines a proposed workflow for this initial investigation, commencing with fundamental physicochemical characterization, followed by a tiered screening approach targeting antimicrobial, cytotoxic, and kinase inhibitory activities.
Physicochemical Characterization: The Foundation of Reliable In Vitro Studies
Prior to initiating biological assays, a thorough understanding of the compound's physicochemical properties is paramount to ensure the accuracy and reproducibility of the experimental data.
Compound Handling and Stock Solution Preparation
The hydrochloride salt form of the target compound suggests good aqueous solubility. However, experimental verification is crucial.
Protocol for Stock Solution Preparation:
-
Solubility Testing: Initially, attempt to dissolve a small, accurately weighed amount of this compound in sterile, deionized water. If solubility is limited, dimethyl sulfoxide (DMSO) is a standard alternative solvent for preparing high-concentration stock solutions of small molecules.[1][2]
-
Stock Solution Preparation (DMSO):
-
Accurately weigh a suitable amount of the compound (e.g., 10 mg).
-
Dissolve in a minimal volume of high-purity, sterile-filtered DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Storage:
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Protect from light if the compound is found to be light-sensitive.
-
Causality Behind Experimental Choices:
-
Using a high-concentration stock in DMSO allows for minimal solvent concentration in the final assay medium, thereby reducing the risk of solvent-induced cytotoxicity or artifacts. The final DMSO concentration in assays should ideally be kept below 0.5%.[1]
-
Aliquoting the stock solution prevents degradation that can occur with repeated temperature changes.
Tier 1 Screening: Antimicrobial Activity
Given the prevalence of antimicrobial activity among 2-aminothiazole derivatives, the initial biological screening should assess the compound's ability to inhibit bacterial growth. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a novel agent.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay will quantitatively determine the lowest concentration of the compound that inhibits the visible growth of a panel of clinically relevant bacteria.
Experimental Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Recommended Bacterial Strains for Initial Screening:
A standard panel should include representatives of both Gram-positive and Gram-negative bacteria. The following ATCC (American Type Culture Collection) strains are widely accepted for this purpose:[3]
-
Gram-positive:
-
Staphylococcus aureus (ATCC 29213)
-
Enterococcus faecalis (ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Detailed Protocol:
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad for the initial screen (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, suspend several colonies of the test bacterium in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth with no compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
-
Data Presentation:
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | |
| E. faecalis ATCC 29212 | Positive | |
| E. coli ATCC 25922 | Negative | |
| P. aeruginosa ATCC 27853 | Negative |
Tier 2 Screening: Anticancer Cytotoxicity
Many 2-aminothiazole derivatives have demonstrated potent anticancer activity. The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]
Experimental Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Recommended Cancer Cell Lines for Initial Screening:
A diverse panel of cell lines representing different cancer types is recommended for the initial screen.[7][8]
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)
-
A549: Human lung carcinoma
-
HeLa: Human cervical adenocarcinoma
-
HepG2: Human hepatocellular carcinoma
Detailed Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended growth medium.
-
Harvest the cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well).
-
Allow the cells to adhere and grow for 24 hours.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration).
-
-
Incubation:
-
Incubate the plate for a specified period, typically 48 or 72 hours, in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 2-4 hours until purple formazan crystals are visible.[11]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
-
Data Presentation:
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) |
| MCF-7 | Breast | |
| MDA-MB-231 | Breast | |
| A549 | Lung | |
| HeLa | Cervix | |
| HepG2 | Liver |
Troubleshooting:
Common issues in MTT assays include high background absorbance and low signal. These can be mitigated by using phenol red-free medium during the assay and optimizing cell seeding density and incubation times.[10][13][14]
Tier 3 Screening: Kinase Inhibition
The 2-aminothiazole scaffold is a common feature in many potent protein kinase inhibitors. Therefore, evaluating the compound's effect on a panel of kinases is a logical next step if antimicrobial or cytotoxic activity is observed. The ADP-Glo™ Kinase Assay is a sensitive, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced.
ADP-Glo™ Kinase Assay for Inhibitor Profiling
This assay provides a universal method for measuring the activity of virtually any ADP-generating enzyme, making it ideal for screening kinase inhibitors.[15][16]
Experimental Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Recommended Kinase Panel for Initial Screening:
For a primary screen, a diverse panel of kinases representing different branches of the human kinome is advisable.[17][18] Commercial services offer screening against large panels.[19] A focused mini-panel could include:
-
Tyrosine Kinases: EGFR, SRC, ABL
-
Serine/Threonine Kinases: AKT1, BRAF, CDK2, PKA
Detailed Protocol:
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[15][20][21]
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted this compound or a DMSO control.
-
Add the specific protein kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase's specific substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and simultaneously catalyzes a luciferase reaction to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Kinase Target | Kinase Family | IC₅₀ (µM) |
| EGFR | Tyrosine Kinase | |
| SRC | Tyrosine Kinase | |
| ABL | Tyrosine Kinase | |
| AKT1 | Ser/Thr Kinase | |
| BRAF | Ser/Thr Kinase | |
| CDK2 | Ser/Thr Kinase | |
| PKA | Ser/Thr Kinase |
Conclusion
This technical guide presents a logical and robust workflow for the initial in vitro characterization of this compound. By systematically evaluating its antimicrobial, cytotoxic, and kinase inhibitory potential, researchers can efficiently gather the preliminary data necessary to determine the most promising therapeutic avenues for this novel compound. The self-validating nature of the proposed assays, which include appropriate controls and are based on established standards, ensures the generation of high-quality, reliable data. The insights gained from these studies will be instrumental in guiding future lead optimization and preclinical development efforts.
References
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Forensic Outreach Team. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. ACS Publications. [Link]
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Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts? ResearchGate. [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]
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How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
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Unveiling the Therapeutic Promise of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride: A Technical Guide to Target Identification and Validation
Introduction: The Therapeutic Potential Encoded within the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key structural feature in FDA-approved drugs with diverse therapeutic applications, including anticancer agents like Dasatinib, antivirals such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[3] The inherent versatility of the thiazole ring, stemming from its unique electronic properties and ability to form multiple hydrogen bonds and hydrophobic interactions, allows for the design of potent and selective modulators of various biological targets.[4][5]
N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride (Figure 1) is a member of this promising class of molecules. While specific biological data for this particular compound is not extensively documented in publicly available literature, its structural components—the 2-aminothiazole core and the furan ring—suggest a high potential for therapeutic activity. The furan moiety is also a common feature in bioactive compounds and can influence metabolic stability and target engagement. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic targets of this compound, drawing insights from the well-established pharmacology of related thiazole derivatives.
Figure 1: Chemical Structure of this compound Chemical Formula: C8H9ClN2OS, Molecular Weight: 216.69 g/mol , CAS Number: 1177273-68-5.[6][7]
This document will delve into a series of logical, evidence-based starting points for target identification and validation, complete with detailed experimental workflows and the underlying scientific rationale.
Part 1: Kinase Inhibition - A Primary Avenue for Anticancer Drug Discovery
The 2-aminothiazole scaffold is a well-established pharmacophore for kinase inhibitors.[1] Numerous derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] The rationale for prioritizing kinase inhibition as a potential mechanism of action for this compound is therefore strong.
Proposed Kinase Targets and Rationale
Based on the activities of structurally related compounds, the following kinase families are proposed as high-priority targets:
-
Aurora Kinases (A and B): These serine/threonine kinases are crucial regulators of mitosis. Their inhibition leads to mitotic arrest and apoptosis in cancer cells. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[9]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases are key mediators of angiogenesis, a critical process for tumor growth and metastasis. N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have demonstrated potent VEGFR kinase inhibition.[8]
-
c-Met and ALK: These receptor tyrosine kinases are oncogenic drivers in various cancers. 2,4-disubstituted thiazole amide derivatives have shown inhibitory activity against c-Met and ALK.[1]
Experimental Workflow for Kinase Target Validation
The following diagram outlines a comprehensive workflow for identifying and validating potential kinase targets of this compound.
Caption: A stepwise workflow for kinase target identification and validation.
Detailed Experimental Protocols
Protocol 1: Broad Kinase Panel Screening
-
Objective: To identify potential kinase targets from a large panel of kinases.
-
Methodology: Utilize a commercial kinase screening service such as DiscoverX's KINOMEscan™ or Eurofins' KinaseProfiler™.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound for screening at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 400 human kinases.
-
The assay typically measures the ability of the compound to displace a ligand from the kinase active site.
-
-
Data Analysis: Results are usually provided as a percentage of inhibition or binding affinity. Identify kinases that show significant inhibition (e.g., >70%) as primary hits.
Protocol 2: In Vitro Kinase Assay for IC50 Determination
-
Objective: To determine the potency of the compound against the identified kinase hits.
-
Methodology: Perform a dose-response analysis using a biochemical kinase assay.
-
Procedure:
-
Recombinant kinase, substrate, and ATP are incubated in a reaction buffer.
-
This compound is added at varying concentrations.
-
The reaction is initiated and incubated at the optimal temperature for the specific kinase.
-
The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ (Promega) or a fluorescence-based assay.
-
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Example IC50 Data for Related Thiazole Derivatives
| Compound Class | Target Kinase | Reported IC50 (µM) | Reference |
| 2,4-disubstituted thiazole amide derivatives | c-Met | 0.63 - 8.64 | [1] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A/B | 0.008 - 0.0092 | [9] |
| 2-amino-4-phenylthiazole derivatives | Various | 16.3 - 21.6 | [1] |
Part 2: Antimicrobial Activity - Targeting Essential Microbial Pathways
The 2-aminothiazole scaffold is frequently found in compounds with significant antibacterial and antifungal properties.[10] This suggests that this compound could be a valuable lead for developing new anti-infective agents, a critical need given the rise of antimicrobial resistance.
Potential Microbial Targets
While the specific microbial targets of 2-aminothiazole derivatives are diverse, some common mechanisms include:
-
Inhibition of Cell Wall Synthesis: Targeting enzymes involved in peptidoglycan or chitin synthesis.
-
Disruption of DNA/RNA Synthesis: Interfering with essential enzymes like DNA gyrase or RNA polymerase.
-
Inhibition of Protein Synthesis: Binding to ribosomal subunits.
-
Metabolic Enzyme Inhibition: Blocking key metabolic pathways necessary for microbial survival. Molecular docking studies on some thiazole derivatives have suggested potential interactions with enzymes like E. coli MurB and Candida albicans CYP51.[11]
Experimental Workflow for Antimicrobial Target Discovery
Caption: A workflow for identifying the microbial target of an active compound.
Detailed Experimental Protocols
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology: Broth microdilution method according to CLSI guidelines.
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth.
Table 2: Reported MIC Values for Related Thiazole Derivatives
| Compound Class | Organism | Reported MIC (µg/mL) | Reference |
| Imidazolyl thiazole derivatives | Bacillus species | 1.95 - 3.91 | |
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | S. epidermidis | 2 - 8 | [12] |
| Substituted thiazol-2-amine derivatives | B. subtilis, S. aureus, E. coli | Significant activity | [10] |
Part 3: Modulation of Ion Channels and Receptors in the Central Nervous System
Several thiazole derivatives have been reported to possess anticonvulsant and other CNS activities, suggesting potential interactions with ion channels and receptors in the brain.[13][14] A notable example is the discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[15][16]
Proposed CNS Targets
-
Zinc-Activated Channel (ZAC): Given the structural similarities, this compound could potentially act as a modulator of ZAC.
-
GABA-A Receptors: These are major inhibitory neurotransmitter receptors in the CNS and common targets for anticonvulsant drugs.
-
Voltage-gated Sodium and Calcium Channels: These channels are critical for neuronal excitability and are well-established targets for antiepileptic drugs.
Experimental Workflow for CNS Target Identification
Caption: A workflow for identifying and validating CNS targets.
Detailed Experimental Protocols
Protocol 4: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes
-
Objective: To functionally characterize the effect of the compound on a specific ion channel (e.g., ZAC) expressed in Xenopus oocytes.
-
Methodology: TEVC allows for the measurement of ion flow across the oocyte membrane in response to agonist application and modulation by the test compound.
-
Procedure:
-
Prepare and inject Xenopus oocytes with cRNA encoding the target ion channel subunits.
-
After 2-4 days of incubation, place an oocyte in the recording chamber and impale it with two microelectrodes.
-
Perfuse the oocyte with a control buffer and then with a buffer containing the channel agonist (e.g., ZnCl2 for ZAC) to elicit a current.
-
To test for antagonist activity, co-apply the agonist with varying concentrations of this compound.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Plot the percentage of inhibition against the compound concentration to determine the IC50.
Conclusion
This compound is a compound of significant interest due to its privileged 2-aminothiazole scaffold. While its specific biological activities are yet to be fully elucidated, the extensive research on related thiazole derivatives provides a robust foundation for a targeted and logical approach to drug discovery. This guide has outlined three primary avenues of investigation—kinase inhibition, antimicrobial activity, and CNS modulation—each supported by a clear scientific rationale and detailed experimental workflows. By systematically applying these methodologies, researchers can effectively uncover the therapeutic potential of this promising molecule and pave the way for the development of novel therapeutics. The self-validating nature of the proposed protocols ensures a high degree of scientific rigor, fostering a trustworthy and efficient path from initial screening to preclinical evaluation.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021-01-15). Retrieved from [Link]
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Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PubMed Central. Retrieved from [Link]
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An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry - Neliti. Retrieved from [Link]
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A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022-03-14). Retrieved from [Link]
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(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024-04-24). Retrieved from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Retrieved from [Link]
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Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. (2020-10-07). Retrieved from [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025-07-30). Retrieved from [Link]
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Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed. Retrieved from [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (2010-06-10). Retrieved from [Link]
-
Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PubMed Central. Retrieved from [Link]
-
Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed. Retrieved from [Link]
-
Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of - Semantic Scholar. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Antimicrobial Assays Using N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Introduction: The Antimicrobial Potential of Thiazole Derivatives
The global challenge of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[1][2][3] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide spectrum of biological activities.[3][4][5] Thiazole derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, and antiparasitic agents.[1][2][6] Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes like DNA gyrase and FtsZ to the disruption of microbial cell membranes.[3][7]
N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, the subject of this guide, is a novel compound belonging to this promising class of molecules. Its structural features, combining the thiazole and furan moieties, suggest a potential for unique biological activity. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of this compound. The protocols herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[8][9][10]
Section 1: Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the test compound's properties is fundamental to accurate and reproducible antimicrobial susceptibility testing (AST).
1.1. Characterization of this compound
Before initiating antimicrobial assays, it is crucial to confirm the identity and purity of the compound. Recommended analyses include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
1.2. Solubility and Stock Solution Preparation
The hydrochloride salt form of the compound suggests potential solubility in aqueous solutions. However, empirical determination is essential.
Protocol 1: Solubility Testing and Stock Solution Preparation
-
Solubility Assessment:
-
Begin by attempting to dissolve a small, known amount of the compound (e.g., 10 mg) in 1 mL of sterile deionized water.
-
If insoluble, test solubility in other solvents commonly used in AST, such as dimethyl sulfoxide (DMSO) or ethanol. Note: The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial effects or interference with microbial growth.
-
-
Stock Solution Preparation:
-
Based on the solubility results, prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM).
-
Accurately weigh the compound and dissolve it in the appropriate sterile solvent.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Clearly label aliquots with the compound name, concentration, solvent, date of preparation, and expiry date.
-
Section 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] This method is considered a gold standard in antimicrobial susceptibility testing.[14]
2.1. Principle
Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.
2.2. Workflow for Broth Microdilution Assay
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
3.3. Detailed Protocol for Kirby-Bauer Disk Diffusion Assay
Materials:
-
This compound
-
Sterile blank filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism(s)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Ruler or caliper
-
Incubator (35-37°C)
Procedure:
-
Disk Preparation:
-
Prepare a solution of the test compound at a specific concentration (e.g., 1 mg/mL) in a volatile solvent (e.g., ethanol).
-
Aseptically apply a known volume (e.g., 10 µL) of the solution to each blank disk to achieve the desired amount of compound per disk (e.g., 10 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth. [15] * Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or caliper.
-
Interpret the results based on established zone diameter breakpoints, if available, or compare the zone sizes to those of known antimicrobial agents.
-
3.4. Data Presentation
| Microorganism | Strain ID | Compound Load per Disk (µg) | Zone of Inhibition (mm) |
| S. aureus | ATCC 25923 | 10 | [Insert Value] |
| E. coli | ATCC 25922 | 10 | [Insert Value] |
| P. aeruginosa | ATCC 27853 | 10 | [Insert Value] |
Section 4: Quality Control and Data Interpretation
Adherence to rigorous quality control (QC) procedures is paramount for the validity of AST results.
4.1. Quality Control Strains
The use of well-characterized reference strains is essential for monitoring the performance of the assays. [16]Recommended QC strains include:
-
Staphylococcus aureus ATCC 29213 (for broth microdilution) or ATCC 25923 (for disk diffusion)
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
These QC strains should be tested concurrently with the experimental compound. The resulting MIC values or zone diameters should fall within the acceptable ranges specified by CLSI or EUCAST. [8][9] 4.2. Interpretation of Results
-
MIC Values: The MIC is a direct measure of the compound's potency. Lower MIC values indicate greater antimicrobial activity.
-
Zone Diameters: For the Kirby-Bauer assay, larger zones of inhibition generally correlate with lower MIC values and greater susceptibility.
-
Spectrum of Activity: By testing against a panel of Gram-positive and Gram-negative bacteria, as well as fungi, the spectrum of the compound's antimicrobial activity can be determined.
Section 5: Potential Mechanisms of Action
While specific mechanistic studies are required for this compound, the thiazole scaffold is known to interact with several microbial targets. [3]Potential mechanisms to investigate include:
-
Inhibition of Cell Wall Synthesis: Some thiazole derivatives interfere with peptidoglycan synthesis. [3]* Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole compounds allows them to insert into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death. [7]* Inhibition of Nucleic Acid Synthesis: Thiazole derivatives have been shown to inhibit essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication. [3]* Inhibition of Protein Synthesis: Interference with ribosomal function is another potential mechanism.
-
Inhibition of Metabolic Pathways: Some compounds may act as antimetabolites, blocking essential biochemical pathways.
Further studies, such as macromolecular synthesis assays, enzyme inhibition assays, and cell morphology studies using microscopy, can elucidate the specific mechanism of action of this novel compound.
References
-
Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved January 19, 2026, from [Link]
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Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. (2004). PubMed. Retrieved January 19, 2026, from [Link]
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Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 19, 2026, from [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. Retrieved January 19, 2026, from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 19, 2026, from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 19, 2026, from [Link]
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Clinical Breakpoint Tables. (n.d.). EUCAST. Retrieved January 19, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 19, 2026, from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved January 19, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 19, 2026, from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved January 19, 2026, from [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PubMed Central. Retrieved January 19, 2026, from [Link]
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EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved January 19, 2026, from [Link]
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. Retrieved January 19, 2026, from [Link]
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A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Retrieved January 19, 2026, from [Link]
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European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Retrieved January 19, 2026, from [Link]
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Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved January 19, 2026, from [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved January 19, 2026, from [Link]
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How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. Retrieved January 19, 2026, from [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD). Retrieved January 19, 2026, from [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride in Cell Culture
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible protocol for the use of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride in a cell culture setting. Given the limited specific literature on this compound, this guide is structured to provide a foundational workflow, from initial reagent preparation and solubility testing to cytotoxicity assessment and functional pathway analysis. The protocols herein are based on established best practices for handling novel small molecule hydrochloride salts and leveraging the known biological activities of the 2-aminothiazole scaffold.
Introduction: Scientific Context and Rationale
This compound is a heterocyclic compound featuring a 2-aminothiazole core. The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically relevant drugs.[1] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Many 2-aminothiazole compounds function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[4][5] For instance, Dasatinib, a well-known anticancer drug, is built upon this core.[1]
The hydrochloride salt form of a compound is frequently used to enhance aqueous solubility and stability.[6][7] The presence of the N-(2-furylmethyl) group may influence the molecule's lipophilicity and interaction with cellular targets.[8][9]
Given this background, it is plausible that this compound may exhibit cytotoxic or modulatory effects on cancer cell lines. The primary objective of this guide is to provide a systematic approach to:
-
Properly solubilize and store the compound.
-
Determine its cytotoxic profile and half-maximal inhibitory concentration (IC50).
-
Propose a framework for investigating its mechanism of action.
This protocol is designed as a self-validating system, emphasizing critical quality controls, such as vehicle controls and dose-response validation, to ensure the generation of reliable and interpretable data.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| This compound | LabSolu | Test compound[10] |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Solvent for stock solution |
| Selected Cancer Cell Line (e.g., HeLa, A549, MCF-7) | ATCC | Biological system for testing |
| Complete Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell growth |
| Penicillin-Streptomycin Solution | Gibco | Antibiotic to prevent contamination |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Washing cells |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | Reagent for cell viability assay |
| 96-well flat-bottom cell culture plates | Corning | Vessel for cell-based assays |
| Reagents for Western Blotting (SDS-PAGE gels, buffers, antibodies) | Bio-Rad, Abcam | Protein analysis for mechanism of action studies |
Core Protocols: From Stock to Cellular Assay
This section details the critical experimental workflows. The causality behind each step is explained to ensure robust experimental design.
Preparation of Stock and Working Solutions
The hydrochloride salt form suggests potential solubility in aqueous buffers; however, for consistency and high concentration, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[6]
Protocol: Stock Solution Preparation (10 mM)
-
Calculation: The molecular weight of this compound is 216.68 g/mol .[10] To prepare a 10 mM stock solution, weigh out 2.17 mg of the compound.
-
Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the vial containing the 2.17 mg of compound.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Sterilization: Filter the 10 mM stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. A shelf life of at least one year can be expected under these conditions.
Rationale:
-
DMSO as Solvent: DMSO is a versatile solvent capable of dissolving a wide range of organic compounds and is miscible with cell culture media.[11]
-
High Concentration Stock: A high concentration stock (e.g., 10 mM) allows for minimal volumes to be added to cell culture wells, ensuring the final DMSO concentration remains non-toxic to cells (typically ≤ 0.5%).[12][13]
-
Sterile Filtration: This step is crucial to prevent microbial contamination of cell cultures.
-
Aliquoting: Prevents degradation of the compound from multiple freeze-thaw cycles.
Workflow for Establishing an In Vitro Protocol
The following diagram outlines the logical flow for characterizing the compound's effect in cell culture.
Caption: Experimental workflow for characterizing a novel compound.
Protocol: Determining IC50 using MTT Assay
The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability. Live cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15]
Step-by-Step Protocol:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution Series:
-
Prepare a 2X working solution series of the compound in complete medium from your 10 mM DMSO stock. For a final concentration range of 0.1 µM to 100 µM, this series will be 0.2 µM to 200 µM.
-
Crucially, prepare a Vehicle Control: This control should contain the highest concentration of DMSO that will be present in any of the treatment wells (e.g., if the 100 µM well has 0.5% DMSO, the vehicle control is 0.5% DMSO in medium).[12][16] This accounts for any effects of the solvent itself.
-
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control/medium only controls) to the respective wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[14][15] Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14][15] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14]
Data Analysis:
-
Background Subtraction: Subtract the absorbance of "medium only" blank wells.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.[15][17][18]
| Plate Layout Example (96-well) | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Blank | VC | 100 µM | 50 µM | 25 µM | 12.5 µM | 6.25 µM | 3.12 µM | 1.56 µM | 0.78 µM | 0.1 µM | Cells |
| B | Blank | VC | 100 µM | 50 µM | 25 µM | 12.5 µM | 6.25 µM | 3.12 µM | 1.56 µM | 0.78 µM | 0.1 µM | Cells |
| C | Blank | VC | 100 µM | 50 µM | 25 µM | 12.5 µM | 6.25 µM | 3.12 µM | 1.56 µM | 0.78 µM | 0.1 µM | Cells |
| Blank = Medium only; VC = Vehicle Control (DMSO); Cells = Untreated Cells |
Investigating the Mechanism of Action
Based on the known activities of 2-aminothiazole derivatives, a logical next step is to investigate effects on key cancer-related signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation and survival.
Hypothetical Signaling Pathway
The diagram below illustrates a potential mechanism where the compound could inhibit a kinase (e.g., an Aurora Kinase or VEGFR), leading to downstream effects on cell cycle progression and apoptosis.[4][5]
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"analytical techniques for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride"
An In-Depth Guide to the Analytical Characterization of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Introduction: this compound (Molecular Formula: C₈H₈N₂OS·HCl, Molecular Weight: 216.68 g/mol ) is a heterocyclic compound featuring furan and thiazole moieties, structures of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4][5] The development of any new chemical entity, particularly those with therapeutic potential, hinges on the rigorous and precise application of analytical chemistry. These techniques are fundamental to confirming identity, determining purity, quantifying the active substance, and identifying potential impurities or degradants. This document provides a comprehensive overview of the essential analytical techniques and detailed protocols for the characterization of this compound, designed for researchers and professionals in drug development and quality control.
Chromatography is the cornerstone of pharmaceutical analysis, enabling the separation of the target molecule from impurities, synthetic byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reversed-phase HPLC (RP-HPLC) is the preeminent technique for analyzing non-volatile, polar organic molecules like this compound. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Its versatility allows for both qualitative purity assessment and precise quantitative measurement (assay).
Causality in Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its robust performance and broad applicability in retaining compounds with both polar (amine, furan oxygen) and nonpolar (aromatic rings) characteristics.
-
Mobile Phase: A buffered aqueous-organic mixture is essential. The amine group in the molecule is basic; therefore, controlling the pH of the mobile phase with a buffer (e.g., phosphate or formate) is critical to ensure consistent retention times and sharp, symmetrical peak shapes.[6] An acidic pH (e.g., pH 3) ensures the amine is protonated, enhancing its interaction with the mobile phase and improving peak shape. Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff.
-
Detection: The presence of conjugated systems in the furan and thiazole rings results in strong UV absorbance, making a UV-Vis detector a simple and sensitive choice for detection.
Sources
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- 2. This compound | 1177273-68-5 [chemicalbook.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. nasc.ac.in [nasc.ac.in]
Application Notes and Protocols: Characterization of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride as a Kinase Inhibitor
Document ID: KIN-AN-2026-01-18
Version: 1.0
Abstract
The 2-aminothiazole scaffold is a cornerstone in the development of potent kinase inhibitors, forming the core of several clinically approved drugs.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel compound, N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. We will present a series of robust protocols to assess its inhibitory potential, from initial biochemical assays to cell-based functional studies and considerations for in vivo evaluation. For illustrative purposes, we will hypothesize its mechanism of action against the Aurora kinase family, which is a well-validated target in oncology and known to be inhibited by similar thiazole-containing compounds.[3]
Introduction and Scientific Rationale
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7] The thiazole ring is a versatile heterocyclic moiety that has been extensively explored in medicinal chemistry for the development of kinase inhibitors.[7][8] Its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases makes it a privileged scaffold for inhibitor design.[2]
This compound is a novel small molecule that incorporates both the 2-aminothiazole and furan moieties. While the specific kinase targets of this compound are yet to be fully elucidated, its structural similarity to known inhibitors of the Aurora kinase family suggests a potential mechanism of action through this pathway.[3] Aurora kinases (A and B) are serine/threonine kinases that are essential for mitotic progression, and their overexpression is common in many human cancers.[3]
This guide will provide a systematic approach to:
-
Determine the in vitro potency and selectivity of this compound.
-
Evaluate its on-target effects in a cellular context.
-
Outline the next steps for preclinical in vivo assessment.
The following protocols are designed to be self-validating, with built-in controls and clear endpoints to ensure data integrity and reproducibility.
In Vitro Characterization: Biochemical Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP back to ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity. A potent inhibitor will result in a lower luminescent signal.[9]
Protocol: IC50 Determination for Aurora Kinase A
Materials:
-
This compound
-
Recombinant human Aurora Kinase A (e.g., from Promega or similar)
-
Kemptide substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase buffer.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the compound dilutions to the appropriate wells. Include wells for a "no inhibitor" positive control (kinase buffer with DMSO) and a "no enzyme" negative control (kinase buffer only).
-
Prepare a master mix containing kinase buffer, 10 µM ATP, and 0.2 µg/µL Kemptide substrate.
-
Add 10 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of recombinant Aurora Kinase A (at a final concentration of 5 ng/µL) to all wells except the "no enzyme" control.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data by setting the "no inhibitor" control to 100% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Representative Data and Interpretation
The results of the IC50 determination can be summarized in a table.
| Compound | Target Kinase | IC50 (nM) [Hypothetical] |
| This compound | Aurora A | 50 |
| This compound | Aurora B | 85 |
| Control Inhibitor (e.g., Alisertib) | Aurora A | 5 |
Interpretation: An IC50 value in the nanomolar range suggests that this compound is a potent inhibitor of the target kinase in a biochemical setting. Further profiling against a panel of kinases is recommended to assess its selectivity.
Cellular Activity Assessment
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.[10][11]
Cell Viability Assay
A common method to assess the anti-proliferative effects of a kinase inhibitor is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Anti-Proliferative Effects
-
Cell Culture: Seed a human cancer cell line known to overexpress Aurora kinases (e.g., HCT116 colorectal cancer cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Target Engagement: Western Blotting for Phospho-Histone H3
To confirm that the compound inhibits the target kinase within the cell, we can use Western blotting to measure the phosphorylation of a known downstream substrate.[12][13] Aurora B kinase phosphorylates histone H3 at serine 10 (pHH3-Ser10) during mitosis.[3] A reduction in this phosphorylation event upon compound treatment provides strong evidence of target engagement.
Protocol: Western Blot for Phospho-Histone H3 (Ser10)
-
Cell Treatment: Treat HCT116 cells with varying concentrations of this compound for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.[13]
-
Incubate with a primary antibody specific for phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total histone H3 or a loading control like GAPDH to ensure equal protein loading.[14]
Signaling Pathway and Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Inhibition of Aurora B Kinase by this compound.
Caption: Workflow for the characterization of a novel kinase inhibitor.
Considerations for In Vivo Studies
Promising results from in vitro and cellular assays warrant further investigation in animal models to assess efficacy and safety.[6][16]
Animal Model Selection
A common approach for evaluating anti-cancer agents is the use of a xenograft mouse model.[17] This involves implanting human cancer cells (e.g., HCT116) subcutaneously into immunocompromised mice.
Study Design and Endpoints
-
Dosing and Formulation: The compound's solubility and stability must be determined to develop a suitable formulation for administration (e.g., oral gavage, intraperitoneal injection).
-
Maximum Tolerated Dose (MTD): An initial dose-ranging study is necessary to determine the MTD.
-
Efficacy Study: Once the MTD is established, mice with established tumors are randomized into vehicle control and treatment groups. Tumor volume and body weight are monitored regularly.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Blood samples can be collected to determine the compound's PK profile. Tumor samples can be analyzed for biomarkers of target engagement (e.g., phospho-histone H3 levels) to establish a PK/PD relationship.
Caption: General workflow for in vivo evaluation of a kinase inhibitor.
Conclusion
This document provides a comprehensive and technically detailed framework for the preclinical evaluation of this compound as a potential kinase inhibitor. By following these protocols, researchers can robustly determine its potency, cellular activity, and on-target effects, thereby providing a solid foundation for its further development as a therapeutic agent. The combination of biochemical and cell-based assays, along with a clear strategy for in vivo studies, ensures a thorough and rigorous characterization of this novel compound.
References
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- Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. PubMed.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. MDPI.
- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed.
- Kinase assays. BMG LABTECH.
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.
- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.
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Application Notes and Protocols for the Investigation of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride in Cancer Research
For: Researchers, scientists, and drug development professionals.
Preamble: Navigating the Frontier of Thiazole-Based Oncology Research
The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Derivatives of 2-aminothiazole, in particular, have garnered significant attention in oncology for their diverse mechanisms of anticancer activity. This document provides a comprehensive guide for the initial investigation of a specific, and likely novel, member of this class: N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride . Due to the limited specific data on this compound in publicly accessible literature, this guide is structured as a foundational framework for its systematic evaluation. The protocols and hypothesized mechanisms are derived from the well-established activities of structurally related 2-aminothiazole derivatives.
The central hypothesis guiding this document is that the unique combination of the 2-aminothiazole core with an N-(2-furylmethyl) substituent may confer novel or enhanced anticancer properties. The furan moiety could influence the compound's pharmacokinetic profile or its interaction with specific biological targets. The protocols outlined herein are designed to rigorously test this hypothesis, starting from broad cytotoxicity screening and progressing to more defined mechanistic studies.
Part 1: Physicochemical Properties and Handling
Before commencing any biological assays, a thorough characterization of the test compound is paramount for data reproducibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 1177273-68-5 | |
| Molecular Formula | C8H8N2OS•HCl | |
| Molecular Weight | 216.68 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Solubility | Soluble in DMSO and water (as hydrochloride salt) | Predicted based on structure |
| Purity | >95% (recommended for biological assays) | Vendor Certificate of Analysis |
| Storage | Store at -20°C, desiccated, and protected from light | Standard laboratory practice |
Protocol 1: Preparation of Stock Solutions
-
Primary Stock (10 mM in DMSO):
-
Accurately weigh 2.17 mg of this compound.
-
Dissolve in 1 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly until a clear solution is obtained.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
-
Aqueous Working Solutions:
-
For cell culture experiments, dilute the DMSO stock solution in the appropriate sterile culture medium to the final desired concentrations.
-
Crucial Note: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the equivalent concentration of DMSO) must be included in all experiments.
-
Part 2: Hypothesized Mechanisms of Action and Investigational Workflow
The 2-aminothiazole scaffold has been associated with several anticancer mechanisms. The following are plausible starting points for the investigation of this compound.
1. Inhibition of Protein Kinases: Many thiazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).
2. Disruption of Microtubule Dynamics: Some thiazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
3. Induction of Apoptosis: Thiazole derivatives can induce programmed cell death through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Investigational Workflow Diagram:
Caption: A logical workflow for the anticancer evaluation of the test compound.
Part 3: Detailed Experimental Protocols
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol investigates the effect of the compound on cell cycle progression.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.
-
Hypothesized Signaling Pathway: Induction of Apoptosis
Should the initial screens indicate cytotoxic activity, investigating the induction of apoptosis is a logical next step. The following diagram illustrates a common apoptotic pathway that could be activated by a 2-aminothiazole derivative.
Caption: A potential apoptotic pathway initiated by the test compound.
Protocol 4: Western Blot Analysis of Apoptotic Markers
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction:
-
Treat cells as in Protocol 3.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Bcl-2
-
Bax
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Part 4: Anticipated Results and Interpretation
The data generated from these protocols will provide a foundational understanding of the anticancer potential of this compound.
Table 2: Hypothetical Data Summary and Interpretation
| Assay | Potential Outcome | Interpretation |
| MTT Assay | Low micromolar IC50 values in a range of cancer cell lines. | The compound exhibits broad-spectrum cytotoxic activity. |
| Cell Cycle Analysis | Accumulation of cells in the G2/M phase. | The compound may interfere with microtubule dynamics or CDK1 activity. |
| Apoptosis Assays | Increased percentage of Annexin V-positive cells. | The compound induces programmed cell death. |
| Western Blot | Increased levels of cleaved Caspase-3 and Bax; decreased Bcl-2. | Apoptosis is induced via the intrinsic mitochondrial pathway. |
Part 5: Concluding Remarks and Future Directions
This document outlines a strategic and scientifically rigorous approach to the initial characterization of this compound as a potential anticancer agent. The proposed workflow is designed to be both comprehensive and adaptable. Positive results from these initial studies would warrant further investigation into the specific molecular targets, pharmacokinetic properties, and in vivo efficacy of this promising compound. The broader context of 2-aminothiazole chemistry suggests a high probability of discovering novel biological activity, and these protocols provide the roadmap for that discovery.
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Application Notes and Protocols for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride in Receptor Binding Studies
Introduction: Unveiling the Binding Profile of a Novel Thiazole Amine Derivative
N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is a heterocyclic compound featuring a thiazole amine core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of molecules.[1] The exploration of such novel chemical entities is a cornerstone of drug discovery, with the initial characterization of their interaction with biological targets being a critical step. Receptor binding assays are fundamental in this process, providing quantitative insights into the affinity of a compound for a specific receptor.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in receptor binding studies.
These protocols are designed to be a self-validating system, guiding the user through the experimental design, execution, and data analysis necessary to determine the binding affinity of this compound. The causality behind experimental choices is explained to empower the researcher to adapt and troubleshoot the protocols for their specific receptor of interest. While this compound has no widely documented specific receptor target, the methodologies outlined here provide a robust framework for its initial screening and characterization against a panel of receptors, such as G protein-coupled receptors (GPCRs) or ion channels.[4][5][6][7]
PART 1: Safety and Handling of Thiazole Derivatives
Thiazole derivatives, as a chemical class, may present certain hazards.[8][9] It is imperative to handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or PVC), and a lab coat.[8]
-
Handling: Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a chemical fume hood. Prevent contact with skin and eyes.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
PART 2: Core Methodologies for Receptor Binding Analysis
Radioligand binding assays remain a gold standard for quantifying the interaction between a ligand and a receptor due to their sensitivity and robustness.[6][12] The following protocols detail the use of a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for a given receptor.
Experimental Workflow Overview
Caption: Workflow for a competitive radioligand binding assay.
Section 2.1: Materials and Reagents
-
Test Compound: this compound
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-agonist or [¹²⁵I]-antagonist).
-
Assay Buffer: Buffer composition is receptor-dependent. A common starting point is 50 mM Tris-HCl, pH 7.4, with appropriate additives (e.g., MgCl₂, protease inhibitors).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Filtration Apparatus: 96-well harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[13]
-
Scintillation Cocktail
-
Liquid Scintillation Counter
-
General Lab Equipment: Pipettes, 96-well plates, centrifuge, etc.
Section 2.2: Protocol for Receptor Membrane Preparation
This protocol provides a general method for preparing membranes from cultured cells or tissues.[13]
-
Cell/Tissue Lysis: Homogenize cells or tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).[13]
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[13]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[13]
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Final Resuspension and Storage: Resuspend the final pellet in a suitable buffer, often containing a cryoprotectant like 10% sucrose.[13] Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C.
Section 2.3: Competitive Radioligand Binding Assay Protocol
This protocol is designed for a 96-well plate format.[13]
-
Prepare Reagents: Thaw the receptor membrane preparation on ice. Prepare serial dilutions of this compound in assay buffer. Prepare the radioligand solution at a concentration typically at or below its Kd value.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding (NSB): Add a high concentration of the unlabeled ligand, radioligand, and receptor membranes.
-
Competition: Add serial dilutions of this compound, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[13] Gentle agitation may be required.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[13]
PART 3: Data Analysis and Interpretation
Section 3.1: Calculating IC50
The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Normalize Data: Express the specific binding at each concentration of the test compound as a percentage of the total specific binding in the absence of the competitor.
-
Non-linear Regression: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Section 3.2: Calculating the Inhibitory Constant (Ki)
The Ki is a measure of the affinity of the competing ligand for the receptor and is independent of the radioligand concentration used in the assay.[14] The Cheng-Prusoff equation is used to calculate Ki from the IC50 value.[14][15][16]
Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd))[14]
Where:
-
IC50: The experimentally determined half-maximal inhibitory concentration of this compound.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor.
Note: The Cheng-Prusoff equation assumes a simple competitive interaction at a single binding site.[14]
Section 3.3: Saturation Binding and Scatchard Analysis (Optional)
To determine the Kd of the radioligand and the receptor density (Bmax), a saturation binding experiment can be performed.[12][17]
Caption: Workflow for saturation binding and Scatchard analysis.
A Scatchard plot linearizes the binding data, plotting the ratio of bound to free radioligand against the amount of bound radioligand.[18][19] The slope of the line is -1/Kd, and the x-intercept is Bmax.[18] While computer programs that directly fit the data are now more common, understanding the principles of Scatchard analysis is still valuable for interpreting binding data.[18]
Hypothetical Data Presentation
Table 1: Hypothetical Competition Binding Data
| [N-(2-furylmethyl)-1,3-thiazol-2-amine HCl] (M) | % Specific Binding |
| 1.00E-10 | 98.5 |
| 1.00E-09 | 95.2 |
| 1.00E-08 | 75.1 |
| 1.00E-07 | 50.3 |
| 1.00E-06 | 24.8 |
| 1.00E-05 | 5.6 |
Table 2: Calculated Binding Parameters
| Parameter | Value |
| IC50 | 1.00E-07 M |
| Radioligand [L] | 1.0 nM |
| Radioligand Kd | 2.0 nM |
| Calculated Ki | 6.67E-08 M |
PART 4: Advanced Considerations and Troubleshooting
-
Receptor Subtype Selectivity: To determine if this compound is selective for a particular receptor subtype, perform binding assays on a panel of closely related receptors.
-
Functional Assays: Binding affinity does not always correlate with functional activity (agonist or antagonist).[4] Follow up binding assays with functional assays (e.g., cAMP measurement, calcium flux, or β-arrestin recruitment assays for GPCRs) to determine the compound's functional profile.[20][21]
-
Troubleshooting:
-
High Non-specific Binding: Optimize filter pre-soaking, reduce membrane protein concentration, or choose a different radioligand.
-
Low Signal: Increase the amount of receptor protein, check the radioligand integrity, or optimize incubation time and temperature.
-
Poor Reproducibility: Ensure accurate pipetting, consistent incubation times, and thorough washing of filters.
-
Conclusion
These application notes provide a detailed and scientifically grounded framework for the initial characterization of the receptor binding properties of this compound. By following these protocols, researchers can obtain reliable data on the compound's affinity for target receptors, a critical step in the journey of drug discovery and development. The principles and techniques described are broadly applicable to the study of other novel compounds and receptor systems.
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Scatchard equation - Wikipedia. Available at: [Link]
-
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Analysis of Receptor–Ligand Interactions - PMC - NIH. Available at: [Link]
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Radioligand binding methods: practical guide and tips. Available at: [Link]
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Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values - CORE. Available at: [Link]
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Radioligand binding methods for membrane preparations and intact cells - PubMed. Available at: [Link]
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determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. Available at: [Link]
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Ki, IC50, & the Cheng-Prusoff equation - YouTube. Available at: [Link]
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Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis - Structural Biology @ Vanderbilt. Available at: [Link]
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Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species - PubMed. Available at: [Link]
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A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available at: [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed. Available at: [Link]
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Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. Available at: [Link]
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Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]
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Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available at: [Link]
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Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PubMed Central. Available at: [Link]
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Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PubMed Central. Available at: [Link]
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Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo - PubMed Central. Available at: [Link]
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Histamine H1 receptor ligands. Part I. Novel thiazol-4-ylethanamine derivatives: synthesis and in vitro pharmacology. | Semantic Scholar. Available at: [Link]
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Application Notes & Protocols: A Phased Approach to Preclinical Evaluation of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Introduction: Strategic Framework for a Novel Thiazole Derivative
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The compound N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride combines this potent thiazole core with a furan moiety, another heterocycle of biological significance. As a hydrochloride salt, it is formulated for enhanced solubility and stability, making it a promising candidate for therapeutic development.
This document provides a comprehensive, phased experimental framework for the preclinical evaluation of this novel compound. It is designed not as a rigid set of instructions, but as a strategic guide for researchers to generate robust, reproducible, and translatable data.[5][6][7] Our approach emphasizes a logical progression from broad, high-throughput in vitro screening to focused mechanistic studies and, ultimately, to proof-of-concept in vivo models.[8][9] The causality behind each experimental choice is explained to empower researchers to make informed decisions and to build a self-validating body of evidence for this promising molecule.
Overall Experimental Workflow
The journey from a novel compound to a potential clinical candidate is a multi-stage filtration process. The following workflow illustrates the phased approach, with clear decision gates ensuring that resources are focused on compounds with the highest potential.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Protocol 2: Western Blot for NF-κB Pathway Activation
Causality: Western blotting allows for the semi-quantitative analysis of key proteins in a signaling cascade. By measuring the phosphorylation of p65 (a subunit of NF-κB) and the degradation of its inhibitor, IκBα, we can directly assess whether the compound inhibits the pathway's activation.
Procedure:
-
Cell Culture & Treatment: Seed RAW 264.7 macrophages in 6-well plates. Once confluent, pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells for 30 minutes.
-
Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with vehicle + LPS.
-
Positive Control: Cells treated with a known NF-κB inhibitor (e.g., Bay 11-7082) + LPS.
-
-
Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-IκBα, and anti-β-actin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of p-p65 and IκBα to the loading control (β-actin). Compare the levels in treated groups to the LPS-stimulated vehicle control.
Phase 3: In Vivo Proof-of-Concept & Pharmacokinetics
Objective: To evaluate the efficacy of the compound in a relevant animal model of inflammation and to characterize its pharmacokinetic profile.
Causality: In vivo models are essential to determine if the in vitro activity translates to a physiological system. [10][11]The carrageenan-induced paw edema model is a well-established, acute model of inflammation used for screening anti-inflammatory drugs. [12][13]Concurrently, pharmacokinetic (PK) studies are vital to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug, which provides context for the pharmacodynamic (PD) or efficacy results. [14][15][16][17]This integration of PK/PD is a cornerstone of modern drug development. [14]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Procedure:
-
Animals: Use male Wistar rats (180-200g). Acclimatize them for one week.
-
Grouping & Dosing: Randomly divide animals into groups (n=6 per group).
-
Group 1 (Control): Vehicle (e.g., 0.5% CMC in saline), administered orally (p.o.).
-
Group 2 (Standard): Indomethacin (10 mg/kg, p.o.).
-
Groups 3-5 (Test): this compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Administration: Administer the respective treatments 60 minutes before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(V_c - V_t) / V_c] * 100 (where Vc is the mean paw volume increase in the control group and Vt is the mean increase in the treated group).
-
Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
| Group | Treatment | Dose (mg/kg) | % Inhibition of Edema (at 3 hr) |
| 1 | Vehicle | - | 0% |
| 2 | Indomethacin | 10 | 55.4% |
| 3 | Test Compound | 10 | 25.1% |
| 4 | Test Compound | 30 | 42.8% |
| 5 | Test Compound | 100 | 58.2% |
Phase 4: Preliminary Safety & Toxicology
Objective: To conduct an initial assessment of the compound's safety profile.
Causality: Early safety assessment is paramount to prevent advancing toxic compounds. Acute toxicity studies, performed according to international guidelines, provide essential information on potential hazards and help determine the lethal dose (LD50) or maximum tolerated dose (MTD). [18][19]The OECD guidelines are designed to assess toxicity while minimizing animal use. [20][21]
Protocol 4: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
Rationale: This method is a sequential dosing approach that uses a minimum number of animals to classify the compound's toxicity and estimate the LD50. [18] Procedure (Abridged):
-
Animals: Use a single sex (typically female rats) as they are often slightly more sensitive.
-
Starting Dose: Select a starting dose based on in vitro cytotoxicity and in vivo efficacy data (e.g., 300 mg/kg or 2000 mg/kg).
-
Dosing: Dose one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. [18]5. Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The test is stopped when specific criteria are met (e.g., three consecutive animals survive at the upper dose limit), which allows for statistical estimation of the LD50 with confidence intervals.
Statistical Considerations
Robust statistical analysis is not an afterthought; it is integral to every phase of experimental design. [22][23][24]* Sample Size: Power calculations should be performed, especially for in vivo studies, to ensure the experiment can detect a biologically meaningful effect. [25][26]* Randomization & Blinding: To minimize bias in in vivo studies, animals must be randomly allocated to treatment groups, and whenever possible, the experimenter should be blinded to the treatment allocation during administration and outcome assessment. [22][27][28]* Appropriate Tests: Use appropriate statistical tests based on the data distribution and experimental design (e.g., t-test for two groups, ANOVA for multiple groups, non-linear regression for dose-response curves). [29]
Conclusion
This application guide outlines a rigorous, logical, and phased methodology for the preclinical investigation of this compound. By integrating physicochemical profiling, systematic in vitro screening, deep mechanistic analysis, and well-designed in vivo models, researchers can build a comprehensive data package. This approach, grounded in scientific causality and robust experimental design, maximizes the potential for identifying a translatable therapeutic candidate while adhering to the principles of reproducible and ethical research.
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VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. Available from: [Link]
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Application Notes and Protocols for the Preclinical Evaluation of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1][2][3] This structural motif is a cornerstone in the synthesis of numerous biologically active molecules, including approved drugs.[1] The diverse biological activities associated with 2-aminothiazole derivatives encompass antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3] Given this broad potential, a systematic and rigorous evaluation of novel derivatives like this compound is imperative to elucidate their specific mechanism of action and therapeutic promise.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to determine the effective dosage and concentration of this compound. The protocols outlined herein are designed as a self-validating system, guiding the user from initial in vitro characterization to foundational in vivo toxicity and dose-range finding studies. The causality behind each experimental choice is explained to ensure both scientific rigor and practical applicability.
Physicochemical Properties and Compound Handling
A thorough understanding of the compound's physical and chemical properties is fundamental for accurate and reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂OS · HCl | Internal Data |
| Molecular Weight | 216.69 g/mol | Internal Data |
| CAS Number | 1177273-68-5 | Internal Data |
| Appearance | Solid (form may vary) | Assumed |
| Solubility | To be determined experimentally | N/A |
Protocol 2.1: Solubility Assessment and Stock Solution Preparation
The solubility of a compound dictates its formulation for both in vitro and in vivo applications.
-
Initial Solubility Screen:
-
Assess the solubility of this compound in a panel of common laboratory solvents. Start with aqueous buffers (e.g., PBS, pH 7.4) and organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
-
Begin by attempting to dissolve 1-10 mg of the compound in 1 mL of each solvent.
-
Observe for complete dissolution and note the approximate solubility.
-
-
Stock Solution Preparation:
-
For in vitro assays, prepare a high-concentration stock solution, typically in 100% DMSO, at a concentration of 10-50 mM.
-
Ensure the compound is fully dissolved; sonication may be required.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
In Vitro Characterization: Determining Biological Activity and Effective Concentration
In vitro assays are the first step in understanding a compound's biological effects, providing crucial information on its potency and mechanism of action.
Foundational Cytotoxicity and Cell Viability Assays
Before assessing specific biological activities, it is essential to determine the compound's general cytotoxicity to establish a therapeutic window. Cell viability assays measure overall cellular health and metabolic activity.[4]
Protocol 3.1.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Selected cancer and/or normal cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
DMSO or other formazan solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[6][10]
Data Analysis and IC₅₀ Determination:
-
Normalize Data: Convert the raw absorbance values to percentage of cell viability relative to the vehicle-treated control cells (100% viability).
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
Calculate IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This can be calculated using non-linear regression analysis in software like GraphPad Prism.[11][12][13]
Target-Oriented In Vitro Assays
Based on the known activities of the 2-aminothiazole scaffold, the following assays can be employed to investigate the specific mechanism of action of this compound.
Protocol 3.2.1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against relevant microbial strains.
-
Prepare Inoculum: Grow the microbial strain to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the compound in a 96-well plate containing the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under optimal conditions for the specific microbe (e.g., 18-24 hours at 37°C for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
Protocol 3.2.2: Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of the compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced.[14]
-
Compound Dilution: Prepare a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the diluted compound or DMSO control.[14]
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add a reagent that converts ADP to ATP and generates a luminescent signal (e.g., ADP-Glo™ Kinase Assay).
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Calculate IC₅₀: Determine the IC₅₀ value as described in Protocol 3.1.1.
In Vivo Studies: From Toxicity to Efficacy
In vivo studies are critical for evaluating the safety and efficacy of a compound in a whole organism.
Formulation for In Vivo Administration
The formulation must ensure the compound is delivered to the target site in a bioavailable form.
-
Vehicle Selection: For oral administration, an aqueous vehicle is preferred. If the compound is poorly soluble, a suspension can be prepared using vehicles such as 0.5% carboxymethylcellulose (CMC) or a solution in an oil (e.g., corn oil).[15] The toxicological properties of the vehicle must be well-characterized.[15]
Acute Oral Toxicity and Maximum Tolerated Dose (MTD) Study
The goal of this study is to determine the acute toxicity of the compound and to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects. This is a crucial step for designing subsequent efficacy studies. The following protocol is based on the OECD 423 guidelines (Acute Toxic Class Method).[16][17][18]
Animals:
-
Typically, rodents (e.g., mice or rats) of a single sex (often females, as they can be slightly more sensitive) are used.[19]
Procedure:
-
Dose Level Selection: The OECD 423 guideline uses a stepwise procedure with fixed starting doses (e.g., 300 mg/kg or 2000 mg/kg).[18] The starting dose is chosen based on any existing information about the compound or related structures.
-
Dosing: Administer the compound orally by gavage to a group of animals (typically 3 per group).
-
Observation: Observe the animals closely for signs of toxicity immediately after dosing and periodically for at least 14 days.[15] Observations should include changes in skin, fur, eyes, behavior, and any signs of illness. Record body weights at regular intervals.
-
Stepwise Dosing:
-
If no mortality is observed at the starting dose, a higher dose is used in the next group of animals.
-
If mortality occurs, the experiment is repeated with a lower dose.
-
-
Endpoint: The study allows for the classification of the compound into a toxicity category based on the observed outcomes at different dose levels. The MTD is typically defined as the highest dose that results in no more than a 10% weight loss and no signs of significant clinical toxicity.
Data Visualization and Workflow Diagrams
Diagram 5.1: In Vitro Screening Workflow
Caption: Workflow for the initial in vitro characterization of the compound.
Diagram 5.2: In Vivo MTD Determination Workflow
Caption: Stepwise procedure for determining the Maximum Tolerated Dose (MTD).
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust and systematic approach for the initial characterization of this compound. By following this framework, researchers can generate reliable data on the compound's effective concentration range for various biological activities and establish a safe dosage for subsequent in vivo efficacy studies. The results from these foundational experiments will be critical in guiding the future development of this compound as a potential therapeutic agent.
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Khalifa M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(1), 1-18. [Link]
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Jain, A., & Sahu, R. (2019). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1-6. [Link]
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Kasthuri, S., & Kavimani, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 524-531. [Link]
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Löscher, W., & Schmidt, D. (2011). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy & Behavior, 22(1), 4-14. [Link]
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Zak, O. (1986). Animal models in the evaluation of antimicrobial agents. Reviews of infectious diseases, 8 Suppl 3, S279–S289. [Link]
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Semantic Scholar. (1991). Animal models in the evaluation of antimicrobial agents. [Link]
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Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. [Link]
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Shields, R. K., & Clancy, C. J. (2020). Human-Simulated Antimicrobial Regimens in Animal Models: Transparency and Validation Are Imperative. Antimicrobial agents and chemotherapy, 64(8), e01031-20. [Link]
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MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]
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ResearchGate. (2018). How to calculate ic50?. [Link]
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Carol, H., & Tasian, S. K. (2016). mTOR Kinase Inhibitors Enhance Efficacy of TKIs in Preclinical Models of Ph-like B-ALL. Blood, 128(22), 195. [Link]
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Creative Bioarray. (n.d.). Cell Viability Assays. [Link]
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Science Gateway. (n.d.). How to calculate IC50. [Link]
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Al-Mansour, M. A., Moubayed, N. M. S., & Al-Anazi, M. R. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi journal of biological sciences, 30(4), 103603. [Link]
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ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Molecules. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
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Application Note & Protocols: Strategic High-Throughput Screening of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Abstract
N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is a novel small molecule featuring a 2-aminothiazole core linked to a furan moiety. Both thiazole and furan rings are recognized as "privileged structures" in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active agents, from kinase inhibitors to antimicrobial and anti-inflammatory compounds.[1][2][3] The inherent potential of this scaffold warrants a comprehensive investigation to uncover its biological targets and therapeutic utility. This document provides a detailed, field-proven guide for researchers and drug discovery professionals to systematically evaluate this compound using a multi-tiered high-throughput screening (HTS) strategy. We present detailed protocols for compound management, primary screening against major drug target classes, hit confirmation, and essential counter-screening to ensure data integrity. The methodologies are designed to be robust, self-validating, and adaptable, forming a foundational workflow for the characterization of novel chemical entities.
Compound Profile & Strategic Rationale
This compound presents a compelling case for broad-based biological screening. The 2-aminothiazole scaffold is a cornerstone in the synthesis of molecules with diverse pharmacological activities.[1] Its derivatives have been successfully developed as potent inhibitors of enzymes like Aurora kinases and vascular endothelial growth factor (VEGF) receptors.[4][5] The inclusion of a furan ring further expands its potential, as this motif is also found in compounds with significant biological activity, including heparanase inhibitors.[6]
Given the absence of a predefined biological target for this specific molecule, a logical and efficient discovery strategy involves a tiered screening cascade against large, therapeutically relevant target families, coupled with rigorous cytotoxicity assessment.
Compound Details:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₈N₂OS•HCl | [7] |
| Molecular Weight | 216.68 g/mol | [7] |
| CAS Number | 1177273-68-5 |[7][8] |
Foundational Workflow: Compound Management for HTS
The integrity of any HTS campaign begins with meticulous compound handling. The primary objective is to ensure the compound is soluble, stable, and accurately dispensed at the desired concentrations.
Protocol 1: Stock Solution Preparation and Quality Control
-
Solubility Assessment:
-
Begin by testing solubility in 100% dimethyl sulfoxide (DMSO), the standard solvent for HTS compound libraries.
-
Prepare a small, concentrated slurry (e.g., 50 mM). Use sonication and gentle vortexing to aid dissolution.
-
Visually inspect for particulates. If fully dissolved, this will serve as the highest concentration for the primary stock. A common target for HTS stock solutions is 10 mM.
-
-
Master Stock Preparation:
-
Accurately weigh the required amount of this compound to prepare a 10 mM primary stock solution in 100% DMSO.
-
Rationale: A 10 mM stock is a standard concentration that allows for significant dilution into aqueous assay buffers while keeping the final DMSO concentration low (typically ≤0.5%), minimizing solvent-induced artifacts.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM master stock into single-use volumes in certified low-binding tubes or plates.
-
Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
-
Assay-Ready Plate Preparation:
-
For screening, create intermediate "daughter" plates by diluting the master stock. For a 10 µM final screening concentration in a 20 µL assay volume, a 1 mM intermediate plate might be prepared.
-
Use acoustic dispensing technology (e.g., Echo®) for "pinning" nanoliter volumes of the 10 mM stock directly into assay plates to create the desired concentration, minimizing dilution steps and preserving compound.
-
The HTS Screening Cascade: A Multi-Pronged Discovery Strategy
This cascade is designed to efficiently survey broad biological space, confirm initial findings, and eliminate artifacts.
Caption: High-level workflow for the HTS evaluation of a novel compound.
Tier 1: Primary Screening
The goal of primary screening is to identify initial "hits" at a single, high concentration (e.g., 10 µM).
Protocol 2: Broad Kinase Panel Inhibition Screen (Adapta™ Universal Kinase Assay)
This homogenous, TR-FRET assay is a universal method suitable for screening against diverse kinases, including lipid kinases.[9] It measures the amount of ADP produced during the kinase reaction.
-
Assay Principle: The assay uses a fluorescently-labeled ADP tracer that binds to an anti-ADP antibody conjugated to a FRET acceptor. In the absence of ADP from the kinase reaction, the tracer binds the antibody, bringing donor and acceptor into proximity and generating a high TR-FRET signal. ADP produced by the kinase competes with the tracer, reducing the signal.
-
Materials:
-
Kinase of interest and its corresponding substrate peptide/protein.
-
Adapta™ Eu-anti-ADP Antibody.
-
Alexa Fluor® 647-labeled ADP Tracer.
-
ATP, DTT, MgCl₂, Assay Buffer.
-
384-well low-volume white plates.
-
-
Procedure (20 µL final volume):
-
Dispense 2.5 µL of 8X test compound (or DMSO vehicle control) into the assay plate.
-
Add 5 µL of 4X Kinase/Substrate mix.
-
Add 2.5 µL of 8X ATP solution to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of 4X Adapta™ Detection Mix (Antibody + Tracer).
-
Add 5 µL of 4X EDTA solution (to stop the reaction).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Controls & Validation:
-
Negative Control (0% Inhibition): DMSO vehicle only.
-
Positive Control (100% Inhibition): A known broad-spectrum kinase inhibitor (e.g., Staurosporine).
-
Z'-Factor Calculation: Use the controls to calculate the Z'-factor. A value > 0.5 indicates an excellent and robust assay suitable for HTS.[10]
-
Protocol 3: Cell-Based GPCR Antagonist Screen (Calcium Flux Assay)
This assay is ideal for identifying modulators of Gq-coupled GPCRs, which signal through the release of intracellular calcium.[11][12]
-
Assay Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. When the GPCR is activated by its cognate agonist, intracellular Ca²⁺ levels rise, causing a significant increase in fluorescence. A compound acting as an antagonist will block this agonist-induced fluorescence increase.
-
Materials:
-
HEK293 cells (or other suitable host) stably expressing the target GPCR.
-
Calcium-sensitive dye kit (e.g., Fluo-4 Direct™).
-
Known agonist for the target GPCR.
-
384-well black-wall, clear-bottom plates.
-
-
Procedure:
-
Seed cells into assay plates and grow overnight to form a confluent monolayer.
-
Remove growth media and add the calcium dye loading buffer. Incubate for 60 minutes at 37°C.
-
Transfer the plate to a fluorescence imaging plate reader (e.g., FLIPR®).
-
Dispense the test compound or controls into the wells. Incubate for 15-30 minutes. Rationale: This pre-incubation allows the antagonist to bind to the receptor.
-
Add the known agonist at a pre-determined EC₈₀ concentration.
-
Immediately measure the fluorescence signal kinetically over 2-3 minutes.
-
-
Controls & Validation:
-
Negative Control (0% Inhibition): DMSO vehicle + Agonist.
-
Positive Control (100% Inhibition): Known antagonist for the receptor + Agonist.
-
Basal Control: DMSO vehicle, no agonist.
-
Calculate Z'-factor based on the agonist-stimulated signal versus the fully inhibited signal.
-
Tier 2: Hit Confirmation and Counter-Screening
Any compound showing significant activity (>50% inhibition or a 3σ deviation from the mean) in a primary screen must be validated.
Protocol 4: Dose-Response and IC₅₀ Determination
-
Re-test all preliminary hits in an 11-point, 1:3 serial dilution (e.g., from 50 µM down to sub-nanomolar concentrations).
-
Perform the assay as described in the primary screen protocol.
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).
Protocol 5: Cytotoxicity Counter-Screen (CellTiter-Glo® Luminescent Assay)
This is a mandatory step to eliminate compounds that appear active simply because they are killing the cells used in a cell-based assay or are broadly toxic.
-
Assay Principle: The CellTiter-Glo® assay is a homogenous method that quantifies ATP, an indicator of metabolically active cells.[13][14] The reagent lyses cells and generates a luminescent "glow" signal proportional to the amount of ATP present.[13][15]
-
Materials:
-
The same cell line used in any primary cell-based screen.
-
CellTiter-Glo® Reagent.
-
384-well solid white plates.
-
-
Procedure:
-
Seed cells and treat with the compound using the same dose-response concentrations and incubation times as the primary assay.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure luminescence on a plate reader.
-
-
Data Interpretation:
-
Calculate the CC₅₀ (cytotoxic concentration 50%).
-
A compound is considered a desirable "hit" if its IC₅₀ in the functional assay is at least 10-fold lower than its CC₅₀. This difference is known as the therapeutic index.
-
Advanced Protocol: Target Engagement via AlphaScreen™
Once a validated, non-toxic hit is identified (e.g., a kinase inhibitor), a more mechanistic assay is required to confirm direct target engagement. The Amplified Luminescent Proximity Homogeneous Assay (Alpha) is a powerful bead-based technology for this purpose.[16][17]
Protocol 6: Kinase-Ligand Binding Assay (AlphaScreen™)
-
Assay Principle: A biotinylated small molecule ligand (a "tracer") that binds to the kinase is captured by Streptavidin-coated Donor beads. The kinase, often expressed as a GST-fusion protein, is captured by anti-GST-coated Acceptor beads. When the tracer binds the kinase, the beads are brought into close proximity (<200 nm). Excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent cascade that emits light at 520-620 nm.[16][18] An inhibitor compound will compete with the tracer for binding to the kinase, disrupting the bead proximity and causing a decrease in signal.
Caption: Principle of a competitive AlphaScreen binding assay.
-
Procedure:
-
Add test compound dilutions to a 384-well ProxiPlate.
-
Add the GST-tagged kinase.
-
Add the biotinylated tracer ligand.
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Add a pre-mixed solution of Streptavidin-Donor and anti-GST-Acceptor beads. Critical: This step must be performed in subdued light as the Donor beads are photosensitive.[19]
-
Incubate for 60 minutes at room temperature in the dark.
-
Read on an Alpha-enabled plate reader (e.g., EnVision®).[17]
-
-
Data Interpretation: A decrease in signal indicates that this compound is directly binding to the kinase and displacing the tracer, providing strong evidence of target engagement. An IC₅₀ can be calculated as before.
Summary of Data Analysis Parameters
| Parameter | Definition | Purpose |
| % Inhibition | The percentage by which a compound reduces the assay signal relative to controls. | Identifies active compounds ("hits") in primary screens. |
| IC₅₀ / EC₅₀ | The concentration of an inhibitor/activator that elicits a 50% response. | Quantifies the potency of a compound. |
| CC₅₀ | The concentration of a compound that causes 50% cell death. | Measures the general cytotoxicity of a compound. |
| Z'-Factor | A statistical measure of assay quality, calculated from positive and negative controls. | Validates that an assay is robust and reproducible enough for HTS (Z' > 0.5 is ideal). |
| Therapeutic Index | The ratio of CC₅₀ to IC₅₀ (CC₅₀ / IC₅₀). | Assesses the selectivity of a compound for its target versus non-specific cytotoxicity. |
Conclusion
This application note outlines a comprehensive and logical framework for the high-throughput screening of this compound. By employing a tiered approach that combines broad primary screening with rigorous hit validation, orthogonal confirmation, and cytotoxicity counter-screening, researchers can efficiently and confidently identify the biological activity of this novel compound. The detailed protocols for kinase, GPCR, and cytotoxicity assays, along with an advanced AlphaScreen™ target engagement assay, provide the necessary tools to move from an unknown compound to a validated hit with a confirmed mechanism of action, paving the way for further structure-activity relationship (SAR) studies and lead optimization.
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. [Link]
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Kii, I., Sumida, Y., & Hosoya, T. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS discovery, 23(7), 716–725. [Link]
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Al-Ostath, A. I., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. ChemistrySelect, 7(10). [Link]
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Stepanyan, G. M., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]
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Synthesis and Application of Thiazole Derivatives in Medicinal Chemistry: A Comprehensive Guide for Researchers
Introduction: The Enduring Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" in drug discovery.[2] Molecules incorporating the thiazole nucleus exhibit a remarkable breadth of pharmacological activities, finding application as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[1][3][4] This versatility stems from the thiazole ring's ability to serve as a bioisostere for other functional groups and to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This guide provides an in-depth exploration of the synthesis of thiazole derivatives and their diverse applications in medicinal chemistry, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis of Thiazole Derivatives - From Classic Reactions to Modern Innovations
The construction of the thiazole ring can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we detail two of the most fundamental and widely employed methods: the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.
The Hantzsch Thiazole Synthesis: A Robust and Versatile Approach
The Hantzsch synthesis, first reported in the late 19th century, remains a cornerstone for the preparation of thiazoles.[6] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[6] Its enduring popularity is a testament to its reliability, high yields, and the commercial availability of a wide array of starting materials.
Causality in Experimental Choices: The mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide/thiourea on the electrophilic carbon of the α-haloketone in an SN2 reaction.[7] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate leads to the formation of the stable aromatic thiazole ring.[7] The use of a solvent like ethanol facilitates the dissolution of the reactants and the final precipitation of the product upon neutralization. Heating the reaction mixture provides the necessary activation energy to overcome the energy barriers of the intermediate steps and drive the reaction towards the thermodynamically stable aromatic product.[7]
Caption: General workflow for the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis [8]
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
-
Procedure:
-
In a 20 mL scintillation vial equipped with a stir bar, combine 2-bromoacetophenone and thiourea.
-
Add methanol to the vial.
-
Heat the mixture with stirring on a hot plate set to a low to moderate temperature (e.g., 100°C setting) for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry.
-
Determine the yield and characterize the product (e.g., melting point, NMR).
-
The Cook-Heilbron Synthesis: A Gateway to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a complementary route to the Hantzsch method, specifically for the preparation of 5-aminothiazoles.[9] This reaction involves the interaction of an α-aminonitrile with carbon disulfide, isothiocyanates, or dithioacids under mild conditions.[1]
Causality in Experimental Choices: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide).[10] This is followed by an intramolecular cyclization, where the nitrile group is attacked by the newly formed sulfur-containing moiety. Tautomerization of the resulting intermediate yields the aromatic 5-aminothiazole.[10] The mild, often room temperature, conditions make this method particularly suitable for substrates that may be sensitive to the higher temperatures used in the Hantzsch synthesis.
Protocol 2: General Procedure for Cook-Heilbron Synthesis of a 5-Amino-2-mercaptothiazole [3]
-
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide (CS₂)
-
A suitable solvent (e.g., ethanol or DMF)
-
Base (optional, depending on the substrate)
-
-
Procedure:
-
Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask.
-
At room temperature, add carbon disulfide to the solution with stirring.
-
If required, a mild base can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent.
-
Part 2: Medicinal Chemistry Applications of Thiazole Derivatives
The thiazole scaffold is a recurring motif in a multitude of clinically approved drugs and investigational compounds.[1] Its derivatives have shown significant promise in various therapeutic areas.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Thiazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[11] Their mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[12]
2.1.1 Kinase Inhibition: The Case of Dasatinib
Dasatinib is a potent oral tyrosine kinase inhibitor that contains a thiazole ring and is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[13]
Mechanism of Action: Dasatinib functions as an ATP-competitive inhibitor of multiple kinases, most notably the BCR-ABL fusion protein, which is the hallmark of CML.[14] By binding to the ATP-binding site of the kinase, Dasatinib blocks the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by the aberrant kinase activity.[14][15] Unlike its predecessor imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy against imatinib-resistant mutations.[16]
Caption: Dasatinib inhibits BCR-ABL kinase activity, leading to apoptosis.
2.1.2 Induction of Apoptosis via the Intrinsic Pathway
Many thiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[17] A common mechanism is the activation of the intrinsic (mitochondrial) pathway of apoptosis, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[10]
Mechanism of Action: Pro-apoptotic signals triggered by thiazole derivatives can lead to the upregulation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) and/or the downregulation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[18] This shift in the balance of Bcl-2 proteins leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[19] Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9.[10] Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[19]
Caption: Thiazole derivatives can induce apoptosis via the intrinsic pathway.
Protocol 3: In Vitro Evaluation of Anticancer Activity of Thiazole Derivatives [11][20]
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
-
MTT Assay for Cytotoxicity:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiazole derivative (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with the thiazole derivative at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer. Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Certain thiazole derivatives can selectively bind to the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins.[16] This selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents. Thiazole derivatives have a long history of use as antimicrobial agents and continue to be a promising scaffold for the development of new drugs to combat bacterial and fungal infections.
Mechanism of Action: The antimicrobial mechanisms of thiazole derivatives are varied. Some derivatives, due to their amphiphilic nature, can insert into and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. Others act by inhibiting essential bacterial enzymes. For example, some thiazole derivatives have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, a pathway that is absent in humans, making it an attractive target for selective toxicity.[13]
Conclusion and Future Perspectives
The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The synthetic versatility of the thiazole ring, coupled with its broad spectrum of biological activities, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent thiazole derivatives through structure-based drug design and the exploration of novel biological targets. The combination of thiazole moieties with other pharmacophores in hybrid molecules is also a promising strategy to overcome drug resistance and enhance therapeutic efficacy. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the vast potential of this remarkable heterocyclic system.
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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Thiazole synthesis. Organic Chemistry Portal. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
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A review on thiazole based compounds & it's pharmacological activities. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. NIH. [Link]
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What is the mechanism of Dasatinib? Patsnap Synapse. [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central. [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
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Cook–Heilbron thiazole synthesis. Wikipedia. [Link]
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Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]
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Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PubMed Central. [Link]
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Dasatinib in chronic myeloid leukemia: a review. PMC - PubMed Central. [Link]
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Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC - NIH. [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]
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A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Link]
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]
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This Figure illustrates the intrinsic and extrinsic pathways of... ResearchGate. [Link]
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Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC - NIH. [Link]
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Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. [Link]
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Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. PMC - NIH. [Link]
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Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
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facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Welcome to the technical support center for the synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most established and widely used method is the Hantzsch thiazole synthesis .[1][2] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For this specific target, the reaction is between N-(2-furylmethyl)thiourea and a 2-haloacetaldehyde, followed by conversion to the hydrochloride salt. This method is favored for its reliability and generally high yields when optimized.[3][4]
Q2: What are the critical starting materials and their required purity?
The two key precursors are:
-
N-(2-furylmethyl)thiourea: This is the thioamide component. Its purity is paramount, as impurities can lead to significant side reactions. It is typically synthesized from furfurylamine.
-
2-Haloacetaldehyde (e.g., 2-chloroacetaldehyde or 2-bromoacetaldehyde): This α-halocarbonyl is highly reactive and prone to polymerization and decomposition.[5] It is often used as a more stable aqueous solution or generated in situ from a precursor like a chloroacetaldehyde dimethyl acetal.[5] Using a fresh, high-quality source is non-negotiable for achieving a good yield.
Q3: What is a realistic target yield for this synthesis?
While yields for this exact molecule are not widely published, analogous Hantzsch syntheses of 2-aminothiazoles can range from 50% to over 90%.[6][7] A well-optimized laboratory procedure should consistently achieve yields in the 75-85% range for the free base before salt formation. Significant deviations below this range indicate underlying issues with reagents or conditions.
Q4: What are the primary factors that impact the final yield and purity?
Yield is a function of multiple interdependent variables:
-
Reagent Quality: Purity and stability of the starting N-(2-furylmethyl)thiourea and, most critically, the 2-haloacetaldehyde.[8]
-
Reaction Conditions: Precise control of temperature, reaction time, solvent, and stoichiometry.[9]
-
Work-up Procedure: Efficient extraction and isolation of the free base are crucial to prevent product loss.
-
Purification Strategy: The method used to purify the free base before salt formation directly impacts the purity of the final hydrochloride salt.
-
Salt Formation: The conditions for converting the free base to the hydrochloride salt, particularly the choice of solvent and the exclusion of water, affect both the yield and the physical form of the final product.[10][11]
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Low or No Product Formation
Q: My reaction shows very little or no conversion of the starting thiourea by TLC analysis. What's wrong?
A: This is a common issue often traced back to the integrity of your starting materials or suboptimal reaction conditions.
-
Possible Cause 1: Decomposed 2-Haloacetaldehyde.
-
Scientific Rationale: 2-Chloroacetaldehyde and its bromo-analogue are notoriously unstable. They readily self-condense or polymerize, especially in the absence of water or stabilizers.[5][12] If your reagent is old or has been stored improperly, its effective concentration will be drastically reduced.
-
Troubleshooting Steps:
-
Use a Fresh Source: Always use a freshly opened bottle of aqueous chloroacetaldehyde solution (typically 40-50 wt. %).
-
Consider a Precursor: For maximum reactivity and reproducibility, use a stable precursor like 2-chloro-1,1-dimethoxyethane (chloroacetaldehyde dimethyl acetal). This acetal can be hydrolyzed in situ under acidic conditions to generate fresh chloroacetaldehyde for the reaction.[5]
-
-
-
Possible Cause 2: Impure N-(2-furylmethyl)thiourea.
-
Scientific Rationale: The synthesis of the thiourea itself can leave unreacted starting materials or byproducts. If unreacted furfurylamine is present, it can compete in side reactions.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your thiourea by ¹H NMR and melting point analysis before starting the Hantzsch reaction.
-
Recrystallize if Necessary: If impurities are detected, recrystallize the thiourea from a suitable solvent system like ethanol/water.
-
-
-
Possible Cause 3: Inappropriate Reaction Temperature or Solvent.
-
Scientific Rationale: The Hantzsch condensation requires sufficient thermal energy to overcome the activation barriers for cyclization and subsequent dehydration.[2] The solvent must fully dissolve the reactants to ensure a homogeneous reaction.
-
Troubleshooting Steps:
-
Ensure Reflux: The reaction is typically run at reflux in a solvent like ethanol.[9] Ensure your heating mantle and condenser are set up to maintain a gentle but steady reflux.
-
Solvent Optimization: While ethanol is standard, if solubility is an issue or the reaction is sluggish, consider a higher-boiling alcohol or a polar aprotic solvent like DMF. However, be aware that higher temperatures can also increase the rate of side reactions.[9]
-
-
Problem Area 2: Significant Byproduct Formation
Q: My crude product is a complex mixture on TLC/NMR, and the yield of the desired product is low. What are the likely side reactions?
A: Byproduct formation in the Hantzsch synthesis usually points to issues with stoichiometry, rate of addition, or pH control.
-
Possible Cause 1: Self-Condensation of Chloroacetaldehyde.
-
Scientific Rationale: As a highly reactive aldehyde, chloroacetaldehyde can undergo acid- or base-catalyzed aldol-type reactions with itself, forming a complex mixture of polymeric byproducts.
-
Troubleshooting Steps:
-
Control the Addition: Instead of mixing both reagents at the start, dissolve the N-(2-furylmethyl)thiourea in ethanol and then add the chloroacetaldehyde solution dropwise at a controlled temperature (e.g., 0 °C to room temperature) before heating to reflux. This maintains a low instantaneous concentration of the aldehyde, favoring the reaction with the thiourea.
-
-
-
Possible Cause 2: Formation of Hydroxythiazoline Intermediate.
-
Scientific Rationale: The final step of the Hantzsch mechanism is the acid-catalyzed dehydration of a 4-hydroxy-4,5-dihydrothiazole intermediate. If the reaction is not heated sufficiently or for long enough, this intermediate can remain as a major impurity.
-
Troubleshooting Steps:
-
Monitor by TLC: Track the reaction until the starting material and any intermediate spots have been fully converted to the more nonpolar thiazole product.
-
Ensure Sufficient Reflux Time: Do not cut the reaction time short. A typical reflux time is 2-4 hours, but this should be confirmed by reaction monitoring.[3]
-
-
Problem Area 3: Difficulty in Product Isolation and Purification
Q: I'm getting a low isolated yield after work-up, or the product is an oil that won't solidify.
A: These are classic purification challenges. The key is to handle the free base correctly before attempting salt formation.
-
Possible Cause 1: Product Loss During Aqueous Work-up.
-
Scientific Rationale: The initial product formed is the hydrochloride or hydrobromide salt of the aminothiazole, which is often soluble in the ethanol/water reaction mixture.[13] Simply pouring the reaction into water and extracting may result in significant product loss to the aqueous phase.
-
Troubleshooting Steps:
-
Basify Before Extraction: After cooling the reaction, pour it into water and then carefully add a base (e.g., 5% Na₂CO₃ solution or aqueous ammonia) until the pH is ~8-9.[3] This neutralizes the salt, forming the free base, which is significantly less water-soluble and will extract more efficiently into an organic solvent like ethyl acetate or dichloromethane.
-
-
-
Possible Cause 2: Oily Product (Impure Free Base).
-
Scientific Rationale: An oily product is a strong indicator of impurities. Attempting to form the hydrochloride salt from an impure oil will often result in a hygroscopic, non-crystalline solid or another oil.
-
Troubleshooting Steps:
-
Purify by Column Chromatography: Do not proceed to salt formation with an impure oil. Purify the crude free base using flash column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Trituration/Recrystallization: If the oil is only slightly impure, try triturating it with a non-polar solvent like cold hexanes or diethyl ether to induce crystallization.
-
-
-
Possible Cause 3: Poor Yield or Oily Product During HCl Salt Formation.
-
Scientific Rationale: The presence of water during salt formation can prevent clean crystallization.[14] The choice of solvent is also critical; the free base should be soluble, but the hydrochloride salt should be insoluble to ensure precipitation.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure the purified free base is completely dry. Dissolve it in a minimal amount of a dry solvent like anhydrous diethyl ether, ethyl acetate, or isopropanol.
-
Use Anhydrous HCl: Add a solution of HCl in a compatible anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring at 0 °C.[11] Using aqueous HCl will introduce water and should be avoided.[14]
-
Collect the Product: The hydrochloride salt should precipitate as a crystalline solid. Collect it by filtration, wash with a small amount of cold, dry solvent (e.g., diethyl ether), and dry under vacuum.
-
-
Visualized Workflows and Mechanisms
Hantzsch Synthesis Mechanism
The diagram below illustrates the step-by-step mechanism for the formation of the N-(2-furylmethyl)-1,3-thiazol-2-amine free base.
Caption: A systematic approach to diagnosing low yield.
Optimized Experimental Protocols
Protocol 1: Synthesis of N-(2-furylmethyl)thiourea
Causality: This precursor is not commonly available commercially and must be synthesized. The reaction of an amine with an isothiocyanate source is a standard method for preparing N-substituted thioureas. [15][16]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve furfurylamine (1.0 eq) in acetone or THF (approx. 0.5 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To this solution, add a solution of benzoyl isothiocyanate (1.05 eq) in the same solvent dropwise over 30 minutes. Note: Benzoyl isothiocyanate is often preferred over more hazardous reagents.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the amine.
-
Intermediate Hydrolysis: Once the initial reaction is complete, add an aqueous solution of 5% sodium carbonate (Na₂CO₃) and stir vigorously for 1 hour to hydrolyze the benzoyl group.
-
Isolation: The N-(2-furylmethyl)thiourea product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Drying & Verification: Dry the white solid under vacuum. Confirm its identity and purity via ¹H NMR and melting point analysis before proceeding.
Protocol 2: Optimized Synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine (Free Base)
Causality: This protocol incorporates best practices for the Hantzsch synthesis, including controlled addition and a basic work-up to maximize the yield of the free base. [3][4]
-
Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stir bar, add N-(2-furylmethyl)thiourea (1.0 eq) and ethanol (to make an approx. 0.4 M solution).
-
Reagent Addition: While stirring at room temperature, add a 40% aqueous solution of chloroacetaldehyde (1.1 eq) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for 3-5 hours. Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexanes) until the thiourea starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing an equal volume of cold water.
-
Neutralization: Slowly add a 10% aqueous sodium carbonate (Na₂CO₃) solution with stirring until the pH of the mixture is between 8 and 9. A precipitate of the free base should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base, which may be a solid or a thick oil.
Protocol 3: Purification and Hydrochloride Salt Formation
Causality: Purification of the free base is essential for obtaining a high-purity, crystalline final product. Anhydrous conditions are critical during salt formation to prevent the formation of a hygroscopic or oily salt. [11][17]
-
Purification (if needed): If the crude product is an oil or TLC shows significant impurities, purify it by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Salt Formation:
-
Dissolve the purified, dry free base in a minimal amount of anhydrous diethyl ether (or anhydrous ethyl acetate).
-
Cool the solution to 0 °C in an ice bath.
-
With vigorous stirring, add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise.
-
A white precipitate of this compound should form immediately.
-
-
Isolation: Continue stirring at 0 °C for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and solvent. Dry the final product under high vacuum.
Quantitative Data Summary
The choice of solvent and reaction conditions can significantly influence the outcome of Hantzsch-type syntheses. The following table summarizes typical effects observed in related literature.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Solvent | Ethanol | DMF | Water | Ethanol is the standard, balancing solubility and reflux temperature. [9]DMF can accelerate sluggish reactions due to its high boiling point but may increase side products. Water can be a green alternative but may require a catalyst or sealed vessel to be effective. [18] |
| Temperature | Room Temp. | Reflux (80 °C) | Reflux (120 °C) | Room temperature is often too slow for full conversion. Reflux at ~80 °C (in ethanol) is optimal for most cases. [9]Higher temperatures can speed up the reaction but risk decomposition. |
| Work-up pH | Acidic/Neutral | Basic (pH 8-9) | N/A | An acidic or neutral work-up leaves the product as a water-soluble salt, leading to low extraction efficiency. A basic work-up deprotonates the amine, yielding the less soluble free base for efficient extraction into organic solvents. [3] |
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1583. Available from: [Link]
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Stjepanović, M., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(9), 2741-2748. Available from: [Link]
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YouTube. synthesis of thiazoles. (2019). Available from: [Link]
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Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Available from: [Link]
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CUTM Courseware. Thiazole. Available from: [Link]
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Grilc, M., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1956–1975. Available from: [Link]
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Clark, J. S., et al. (2004). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 8(5), 715–719. Available from: [Link]
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Sammoury, R. E., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2872–2883. Available from: [Link]
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-
National Center for Biotechnology Information. Chloroacetaldehyde. PubChem Compound Summary for CID 33. Available from: [Link]
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Wang, L., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews, 5(2), 261-265. Available from: [Link]
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-
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-
ResearchGate. N-(2-Furoyl)-N′-(2-pyridyl)thiourea. (2014). Available from: [Link]
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Theodoro, E., et al. (2009). N-(2-Furoyl)-N′-(2-pyridyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(3), o929. Available from: [Link]
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YouTube. Hantzsch thiazole synthesis - laboratory experiment. (2020). Available from: [Link]
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Szychta, D., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives. Molecules, 26(2), 356. Available from: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. youtube.com [youtube.com]
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- 5. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 6. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 7. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 16. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Welcome to the technical support center for the purification of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride (CAS: 1177273-68-5).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide troubleshooting guides and frequently asked questions based on established principles of amine and heterocyclic chemistry.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Issue 1: My final product has low purity after synthesis and initial work-up. What are the likely impurities and how can I remove them?
-
Answer: Low purity in the crude product often stems from unreacted starting materials, side-products, or degradation. Given the structure of N-(2-furylmethyl)-1,3-thiazol-2-amine, potential impurities could include starting materials from the synthesis (e.g., a derivative of thiourea and a halo-ketone) or byproducts from side reactions.[3][4] Amines, in general, can also be susceptible to oxidation.
Recommended Action:
-
Acid-Base Extraction: Before attempting recrystallization or chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product, being an amine hydrochloride, should remain in the aqueous layer, while non-basic organic impurities are washed away. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to precipitate the free amine, which can be extracted back into an organic solvent. Converting it back to the hydrochloride salt can be done by treating the organic solution of the free amine with HCl (e.g., as a solution in dioxane or isopropanol).
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. See the detailed protocol in the FAQ section.
-
Issue 2: I'm trying to recrystallize the hydrochloride salt, but it "oils out" instead of forming crystals. What's happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, and it separates as a liquid phase upon cooling instead of crystallizing. This is a common issue with salts.
Troubleshooting Steps:
-
Reduce the Amount of Solvent: You may have used too much solvent. Try to use the minimum amount of hot solvent required to fully dissolve the compound.
-
Change the Solvent System: If reducing the solvent volume doesn't work, a different solvent or solvent mixture is needed. For amine hydrochlorides, polar protic solvents are often a good starting point. Consider mixtures like ethanol/water, isopropanol/water, or methanol/diethyl ether. The second solvent should be one in which your compound is less soluble (an anti-solvent).
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling.
-
Scratching and Seeding: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure solid, add a "seed crystal" to induce crystallization.
-
Issue 3: My recovery is very low after recrystallization. How can I improve the yield?
-
Answer: Low recovery is often due to using too much solvent or choosing a solvent in which the compound is too soluble even at low temperatures.
Strategies for Improving Yield:
-
Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent to dissolve your compound.
-
Optimize Solvent Choice: Select a solvent where your compound has high solubility at high temperatures and low solubility at low temperatures. A table of suggested solvents is provided below.
-
Cool Thoroughly: Make sure to cool the crystallization mixture sufficiently in an ice bath for an adequate amount of time to maximize precipitation.
-
Second Crop of Crystals: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by boiling off some of the solvent and cooling again to obtain a second, albeit likely less pure, crop of crystals.
-
Issue 4: I'm attempting to purify the compound using silica gel chromatography, but the product is streaking or not moving off the baseline.
-
Answer: Amines are notorious for poor behavior on silica gel chromatography.[5] The basic amine can interact strongly with the acidic silica gel, leading to streaking, irreversible adsorption, and poor separation.
Troubleshooting Silica Gel Chromatography of Amines: [5]
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to suppress the interaction between your amine and the silica. Triethylamine (TEA) is a common choice, typically added at 0.5-2% (v/v) to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Pre-treat the Silica Gel: You can wash the silica gel with your mobile phase containing the basic modifier before loading your sample.[5]
-
Consider Alternative Stationary Phases: If silica gel continues to give poor results, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).
-
Purify the Free Base: It is often easier to chromatograph the free amine rather than the hydrochloride salt. If you choose this route, you will need to convert the salt to the free base before chromatography and then reform the salt after purification.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the purification of this compound?
-
A1: Recrystallization is the most highly recommended method for purifying this solid compound. A general protocol is provided below. While chromatography is an option, it presents challenges due to the basic nature of the amine.[5]
Q2: Can you provide a step-by-step protocol for recrystallization?
-
A2: Certainly. The choice of solvent is critical and may require some small-scale trials. Ethanol or ethanol/water mixtures are good starting points, as many 2-aminothiazole derivatives are recrystallized from ethanol.[6]
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of the chosen solvent (e.g., ethanol).
-
Dissolution: Heat the test tube gently (e.g., in a warm water bath). Add the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube or placing it in an ice bath.
-
Scaling Up: Once a suitable solvent is found, dissolve the bulk of your crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool undisturbed to room temperature, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Q3: What are some suitable recrystallization solvents for this compound?
-
A3: The ideal solvent will depend on the specific impurities present. However, here is a table of suggested solvents to screen, based on the polarity of your compound.
| Solvent/Solvent System | Polarity | Rationale |
| Ethanol | Polar Protic | Often effective for 2-aminothiazole derivatives.[6][7] |
| Isopropanol (IPA) | Polar Protic | Similar to ethanol, can be a good alternative. |
| Methanol | Polar Protic | Higher polarity, may be too good a solvent unless used with an anti-solvent. |
| Ethanol/Water | Polar Protic | The addition of water (an anti-solvent) can help to reduce solubility and induce crystallization. |
| Isopropanol/Diethyl Ether | Mixed | Diethyl ether acts as an anti-solvent for the polar hydrochloride salt. |
| Acetonitrile | Polar Aprotic | Can be a good choice for moderately polar compounds. |
Q4: How can I confirm the purity of my final product?
-
A4: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point range (typically < 2 °C) is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton- or carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
III. Visualization of Purification Workflow
Below is a decision tree to guide you in selecting the appropriate purification strategy.
Caption: Decision tree for purification strategy.
References
- Vertex AI Search. 4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride. Accessed January 19, 2026.
- Sigma-Aldrich. Troubleshooting Purification Methods. Accessed January 19, 2026.
- Labsolu. This compound. Accessed January 19, 2026.
- Sulfur Recovery Engineering Inc. Amine Troubleshooting. Accessed January 19, 2026.
- University of Rochester, Department of Chemistry. Workup: Amines. Accessed January 19, 2026.
- Molecules. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. 2022.
- Google Patents. US3337630A - Process for the purification of amines. Accessed January 19, 2026.
- Science Forums.
- ChemicalBook. This compound | 1177273-68-5. Accessed January 19, 2026.
- BIOFOUNT. This compound. Accessed January 19, 2026.
- Der Pharma Chemica.
- University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Accessed January 19, 2026.
- Acta Chimica Slovenica.
- ResearchGate. N-1,3-thiazole-2-ylacetamide: An Efficient Novel Cocrystal Former with Carboxylic Acids. 2025.
- Google Patents. CN104016944A - N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof. Accessed January 19, 2026.
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- 2. This compound | 1177273-68-5 [chemicalbook.com]
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- 4. CN104016944A - N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Overcoming Solubility Challenges with N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Welcome to the technical support center for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for solubility issues encountered during experimentation. We understand that achieving optimal solubility is critical for reliable and reproducible results in your research. This resource combines fundamental physicochemical principles with practical, field-tested protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about working with this compound.
Q1: What are the basic solubility characteristics of this compound?
This compound is the salt of a weak base. The core structure, 2-aminothiazole, has a pKa of approximately 5.36.[1] The presence of the basic amine group means its solubility is highly dependent on pH. As a hydrochloride salt, it is expected to be more soluble in aqueous solutions at a pH below its pKa, where the amine group is protonated. The furan moiety may contribute to some lipophilic character, potentially influencing its solubility in organic solvents.[2][3]
Q2: My compound is not dissolving well in water. What is the first thing I should check?
The first step is to check the pH of your water. Deionized water can have a pH that varies, and if it is near or above the pKa of the compound, the free base form, which is likely less soluble, may be present. Ensure your water is slightly acidic to maintain the protonated, more soluble salt form.
Q3: Can I heat the solution to improve solubility?
Gentle heating can be an effective method to increase the dissolution rate and solubility of many compounds. However, it is crucial to consider the thermal stability of this compound. Thiazole derivatives can be sensitive to high temperatures.[4] We recommend starting with gentle warming (e.g., 30-40°C) and monitoring for any signs of degradation, such as a color change.
Q4: Is this compound soluble in organic solvents?
The solubility in organic solvents will depend on the polarity of the solvent. The hydrochloride salt form is generally less soluble in non-polar organic solvents. However, some solubility may be achieved in polar aprotic solvents like DMSO and DMF, or in lower alcohols like methanol and ethanol, especially with the aid of gentle heating. The furan ring contributes to some organic-soluble character.[5]
In-Depth Troubleshooting Guides
This section provides more detailed strategies for overcoming persistent solubility issues.
Guide 1: Optimizing Aqueous Solubility through pH Adjustment
The Scientific Principle: N-(2-furylmethyl)-1,3-thiazol-2-amine is a weak base. Its hydrochloride salt exists in equilibrium between the protonated (charged) and the free base (neutral) forms. The protonated form is significantly more soluble in aqueous media. By lowering the pH, you shift the equilibrium towards the more soluble protonated form.
Troubleshooting Steps:
-
Initial Assessment: Attempt to dissolve the compound in your desired aqueous buffer at the intended final concentration. If you observe particulate matter or cloudiness, proceed to the next step.
-
pH Measurement: Measure the pH of your solution. If it is close to or above the estimated pKa of the compound, this is likely the cause of the poor solubility.
-
Systematic pH Reduction:
-
Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0).
-
Attempt to dissolve a small, known amount of the compound in each buffer.
-
Observe the solubility at each pH point. You should see a significant improvement in solubility as the pH decreases.
-
Step-by-Step Protocol for Preparing a pH-Adjusted Solution:
-
Weigh the desired amount of this compound.
-
Add a portion of the total required volume of your chosen aqueous buffer (e.g., 80%).
-
Stir the mixture. If the compound does not fully dissolve, begin adding a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while continuously monitoring the pH.
-
Continue adding acid until the compound is fully dissolved.
-
Once dissolved, add the remaining volume of the buffer to reach your final desired concentration.
-
Record the final pH of the solution. This will be the optimal pH for maintaining the solubility of your compound at that concentration.
Visualizing the Impact of pH on Solubility
Caption: pH-dependent equilibrium of N-(2-furylmethyl)-1,3-thiazol-2-amine.
Guide 2: Utilizing Co-solvents for Enhanced Solubility
The Scientific Principle: When working with organic solvents or requiring higher concentrations in aqueous systems, co-solvents can be employed to increase solubility. Co-solvents work by reducing the polarity of the solvent system, making it more favorable for the dissolution of less polar compounds. For hydrochloride salts, a balance must be struck, as adding too much organic co-solvent can decrease the solubility of the ionic salt form.
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a wide range of compounds.
-
Ethanol: A polar protic solvent that is often used in biological assays.
-
Polyethylene Glycol (PEG): A water-miscible polymer that can increase the solubility of hydrophobic compounds.
Troubleshooting Workflow:
Caption: Workflow for optimizing co-solvent concentration.
Step-by-Step Protocol for Co-solvent System Development:
-
Prepare a Concentrated Stock Solution: Dissolve a known high concentration of this compound in 100% of your chosen co-solvent (e.g., 50 mg/mL in DMSO).
-
Titration into Aqueous Buffer:
-
In a series of tubes, add your aqueous buffer.
-
Add increasing volumes of the concentrated stock solution to each tube to achieve a range of final co-solvent percentages (e.g., 1%, 2%, 5%, 10%).
-
Ensure the final concentration of the compound is the same in each tube.
-
-
Observation and Analysis:
-
Vortex each tube and visually inspect for any signs of precipitation.
-
If precipitation occurs, note the lowest percentage of co-solvent at which this happens.
-
The optimal co-solvent percentage will be the highest concentration that maintains a clear solution.
-
Quantitative Data Summary for Co-solvent Screening (Hypothetical Data)
| Co-solvent | Max % in Aqueous Buffer (v/v) without Precipitation | Final Achievable Concentration | Observations |
| DMSO | 10% | 5 mg/mL | Clear solution |
| Ethanol | 5% | 2.5 mg/mL | Slight haze above 5% |
| PEG 400 | 15% | 7.5 mg/mL | Viscous but clear solution |
References
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
- ResearchGate. (2024).
-
Wikipedia. 2-Aminothiazole. [Link]
- MDPI. (2022).
- ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
- ResearchGate. Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds.
- Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- Oriental Journal of Chemistry. (2024).
- MDPI. Benzyl-N-[4-(2-hydroxyethyl)
- National Center for Biotechnology Information. 2-amino-N-(furan-2-ylmethyl)-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide.
- National Center for Biotechnology Inform
- MDPI. (2021).
- MDPI. (2022).
- ResearchGate. (2024). A review on thiazole based compounds & it's pharmacological activities.
-
Wikipedia. Furan. [Link]
- ResearchGate. (2019).
- National Center for Biotechnology Information. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.
-
Oakwood Chemical. This compound. [Link]
- National Center for Biotechnology Information. 2-(2-fluorophenyl)-N-methyl-1,3-thiazol-4-amine.
Sources
- 1. 2-Aminothiazole CAS#: 96-50-4 [m.chemicalbook.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Furan - Wikipedia [en.wikipedia.org]
"N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride stability in different solvents"
Welcome to the Technical Support Center for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride (CAS No: 1177273-68-5).[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solvents. Given the limited specific stability data available for this molecule, this guide synthesizes established principles from related chemical classes—namely thiazole derivatives and amine hydrochlorides—to offer a robust framework for your experimental design and troubleshooting.
Our approach is grounded in the principles of forced degradation, a cornerstone of pharmaceutical stability testing.[3][4] These studies are crucial for understanding a molecule's intrinsic stability, identifying potential degradation products, and developing stable formulations.[3][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during your work with this compound.
Issue 1: Inconsistent results or rapid degradation upon dissolution.
-
Question: My analytical results for this compound are not reproducible, or I observe significant degradation shortly after preparing a solution. What could be the cause?
-
Answer: This issue often points to the inherent instability of the compound under your chosen solvent and environmental conditions. Several factors could be at play:
-
Hydrolysis: The thiazole ring and the furfurylamine side chain can be susceptible to hydrolysis, especially under acidic or basic conditions. The hydrochloride salt form suggests that aqueous solutions will be acidic, which might influence the rate of degradation.
-
Oxidation: The furan and thiazole rings are electron-rich and can be prone to oxidation. Dissolved oxygen in your solvent or exposure to oxidizing agents can accelerate degradation.
-
Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be sensitive to light, especially UV radiation.[5][6] Exposure of your solutions to ambient or direct light can induce degradation.[6]
-
-
Troubleshooting Steps:
-
Solvent Selection: If possible, consider using a less reactive solvent. For initial characterization, aprotic solvents like acetonitrile or anhydrous DMSO might offer greater stability than aqueous solutions.
-
pH Control: If working with aqueous solutions is necessary, buffer the solution to a neutral or slightly acidic pH. The stability of amine hydrochlorides can be pH-dependent.
-
Inert Atmosphere: To mitigate oxidation, degas your solvents by sparging with an inert gas like nitrogen or argon before use. Prepare and store your solutions under an inert atmosphere.
-
Light Protection: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever feasible.
-
Issue 2: Unexpected peaks in my chromatogram.
-
Question: I am analyzing my sample of this compound by HPLC and see unexpected peaks that are not present in the initial analysis of the solid material. Where are these coming from?
-
Answer: The appearance of new peaks is a strong indicator of degradation. The identity of these degradants will depend on the stressor.
-
Hydrolytic Degradation: You might observe peaks corresponding to the cleavage of the amide-like bond or opening of the furan or thiazole ring.
-
Oxidative Degradation: Oxidative stress can lead to a variety of products, including N-oxides or ring-opened species.
-
Solvent Interaction: In some cases, the compound may react with the solvent itself, especially in reactive solvents or at elevated temperatures.
-
-
Troubleshooting Steps:
-
Forced Degradation Study: To systematically identify the source of these peaks, a forced degradation study is highly recommended.[3][7] This involves intentionally subjecting the compound to various stress conditions (acid, base, oxidation, light, heat) to generate the potential degradation products.[3][7]
-
Peak Tracking: Analyze samples from each stress condition by a stability-indicating method (typically HPLC with a photodiode array detector) to track the formation of new peaks. This will help you correlate specific peaks with specific degradation pathways.
-
Mass Spectrometry: Use LC-MS to obtain the mass-to-charge ratio of the unknown peaks, which is a critical first step in their structural elucidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound in its solid form?
Q2: In which solvents is this compound likely to be most stable?
A2: As a general principle for amine hydrochloride salts, solubility is often higher in polar solvents. However, for stability, the choice is more nuanced.
-
Aprotic Solvents: Solvents like acetonitrile (ACN) and tetrahydrofuran (THF) are often good initial choices as they are less likely to participate in hydrolysis.
-
Protic Solvents: If protic solvents like methanol or ethanol are required, ensure they are of high purity and low water content. The stability in these solvents should be experimentally verified.
-
Aqueous Solutions: Due to the risk of hydrolysis, the stability in aqueous solutions is expected to be the most challenging. If water is necessary, the use of buffers is strongly recommended. The stability of amine-containing drugs can be pH-dependent.
Q3: How can I design a preliminary stability study for this compound in a specific solvent?
A3: A well-designed preliminary study can provide valuable insights into the stability of your compound.
Caption: Preliminary Stability Study Workflow
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its structure, several degradation pathways are plausible:
Caption: Potential Degradation Pathways
Q5: Are there any specific analytical techniques recommended for stability studies of this compound?
A5: A stability-indicating analytical method is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique. A reverse-phase C18 column is a good starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often necessary to resolve the parent compound from its degradation products.[7]
-
UV-Vis Spectroscopy: A UV-Vis detector as part of the HPLC system is crucial for quantification. Running a full UV scan of the parent compound will help in selecting the optimal wavelength for detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown degradation products by providing molecular weight information.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general approach to understanding the stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or a 50:50 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Incubate a solution of the compound at 80°C.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation: Neutralize the acid and base hydrolysis samples before injection. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Table 1: Summary of Recommended Solvents for Stability Testing
| Solvent Class | Example Solvents | Primary Stability Concern | Recommendations |
| Aprotic Polar | Acetonitrile, DMSO | Low | Recommended for initial studies and as stock solutions. Use anhydrous grade where possible. |
| Protic Polar | Methanol, Ethanol | Potential for solvolysis | Use high-purity, low-water content solvents. Monitor for ester formation if carboxylic acid degradants are possible. |
| Aqueous | Water, Buffers | High risk of hydrolysis | Essential for understanding stability in physiological-like conditions. Buffer pH is critical. |
| Non-polar | Hexane, Toluene | Low solubility | Generally not suitable due to the polar nature of the hydrochloride salt. |
References
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
MedCrave. (2016). Forced degradation studies. MedCrave online. [Link]
-
Needham, S. R., & Brown, P. R. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
American Pharmaceutical Review. (2022). Forced Degradation – A Review. American Pharmaceutical Review. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
BIOFOUNT. (n.d.). This compound. BIOFOUNT. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
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- 4. biomedres.us [biomedres.us]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labsolu.ca [labsolu.ca]
- 9. 1177273-68-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
Technical Support Center: Crystallization of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Welcome to the technical support guide for the crystallization of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride (CAS: 1177273-68-5)[1]. This document provides in-depth troubleshooting advice, protocols, and the scientific rationale behind key process decisions. It is designed for researchers, chemists, and drug development professionals aiming to achieve high purity, yield, and control over the final solid-state form of this compound.
Section 1: Quick Troubleshooting FAQs
This section addresses the most frequent issues encountered during crystallization.
Q1: My compound "oiled out" into a viscous liquid instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[2] This typically happens when the temperature of the solution is higher than the melting point of your compound at the point of supersaturation.[3][4] This can be caused by a naturally low melting point or, more commonly, the presence of impurities that depress the melting point.[3][5]
-
Immediate Fix: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20% by volume) of additional "good" solvent to decrease the saturation point. Allow the solution to cool much more slowly.[3]
-
Long-Term Prevention: Ensure the starting material is as pure as possible. Consider an activated charcoal treatment during the dissolution step to remove impurities that may be promoting oiling.[3][5] Experiment with different solvent systems where the compound is less soluble, allowing crystallization to occur at a lower temperature.
Q2: I've cooled my solution, but no crystals have formed. What should I do?
A: A failure to crystallize usually indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.
-
Step 1: Induce Nucleation. First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for heterogeneous nucleation.[3]
-
Step 2: Create Seed Crystals. If scratching fails, dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce this rod into the solution to act as a seed.[3]
-
Step 3: Increase Concentration. If the solution remains clear, it is likely too dilute. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%) to increase the concentration. Let it cool again.[3]
-
Step 4: Lower Temperature. Use a colder cooling bath (e.g., an ice-water or ice-salt bath) to further decrease solubility.[3]
Q3: Crystals formed almost instantly as a fine powder when I started cooling. Is this a problem?
A: Yes, this is known as "crashing out." Rapid crystallization tends to trap solvent and impurities within the crystal lattice, compromising the primary goal of purification.[3] An ideal crystallization involves slow crystal growth over a period of 15-30 minutes. To fix this, re-heat the solution to redissolve the solid, add more solvent (10-25%) to slightly exceed the minimum required for dissolution at boiling, and then cool the solution slowly.[3]
Q4: My final crystal yield is very low. How can I improve it?
A: A low yield is most often caused by using too much solvent, meaning a significant amount of your compound remains dissolved in the mother liquor.[3] To recover more product, you can place the mother liquor in a fume hood and allow some of the solvent to evaporate slowly. The resulting crystals can be collected. For future experiments, use the minimum amount of hot solvent necessary to fully dissolve the compound.
Section 2: In-Depth Analysis and Process Control
Focus Area 1: The Mechanism of "Oiling Out"
Oiling out is a kinetic and thermodynamic problem where liquid-liquid phase separation is favored over solid-liquid separation.[2] As a solution cools, it becomes supersaturated. If the rate of cooling is too high, the concentration of the solute exceeds its solubility limit at a temperature that is still above the compound's melting point (or the melting point of the impure mixture). The system relieves this supersaturation by forming solute-rich liquid droplets ("oils") instead of an ordered solid lattice.[2][3] These oils are problematic because they are excellent solvents for impurities, which become trapped if the oil eventually solidifies into an amorphous glass.[2][4]
The key to prevention is controlling the rate of supersaturation . This allows the system to remain in the "metastable zone" long enough for molecules to arrange themselves into a crystal lattice.
Caption: Oiling Out vs. Crystallization Pathways.
Focus Area 2: Solvent System Selection for Amine Hydrochlorides
The choice of solvent is the most critical parameter in crystallization. For amine hydrochlorides, which possess both polar (the salt) and potentially non-polar (the organic scaffold) characteristics, a systematic approach is required. The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.
Many hydrochloride salts are too soluble in highly polar solvents like methanol or absolute ethanol for effective recrystallization, leading to poor yields.[6] Therefore, slightly less polar alcohols or mixed solvent systems are often superior.
| Solvent System | Type | Boiling Point (°C) | Rationale & Use Case for N-(2-furylmethyl)-1,3-thiazol-2-amine HCl |
| Isopropanol (IPA) | Protic | 82.5 | Recommended starting point. Often provides a better solubility differential for HCl salts compared to ethanol.[6] |
| Ethanol (EtOH) | Protic | 78.4 | A common choice, but high solubility may reduce yield. Good for initial solubility tests. |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective for salts. Its aprotic nature may offer different selectivity for impurities. |
| Acetone | Polar Aprotic | 56.0 | Generally used as an anti-solvent or a wash, as many HCl salts have limited solubility.[6] |
| IPA / Diethyl Ether | Mixed (Solvent/Anti-solvent) | N/A | Dissolve in minimal hot IPA, then slowly add ether as an anti-solvent to induce precipitation. A powerful technique for highly soluble compounds.[6] |
| IPA / Water | Mixed (Solvent/Anti-solvent) | N/A | For very non-polar impurities. Dissolve in hot IPA, add hot water dropwise until turbidity appears, then clarify with a drop of IPA and cool. |
Section 3: Experimental Protocol: Anti-Solvent Crystallization
This protocol is a robust starting point for purifying this compound.
Objective: To purify the title compound using a solvent/anti-solvent method, leveraging isopropanol (IPA) as the primary solvent and diethyl ether as the anti-solvent.
Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar.
-
Solvent Addition: Add a minimal volume of warm isopropanol (approx. 40-50 °C) in portions while stirring until the solid is completely dissolved.
-
Scientist's Note: Using the absolute minimum volume of the "good" solvent is crucial for maximizing yield. Record this volume.
-
-
Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rinse the original flask and filter paper with a tiny amount of hot IPA to ensure complete transfer.
-
Anti-Solvent Addition: While stirring the warm, clear solution, add diethyl ether dropwise from a burette or dropping funnel.
-
Scientist's Note: This is the most critical step. A slow addition rate maintains a low level of supersaturation, preventing oiling out and promoting the growth of larger, purer crystals.
-
-
Induce Crystallization: Continue adding the anti-solvent until a faint, persistent cloudiness (turbidity) appears. This is the point of saturation.
-
Crystal Growth: Stop the anti-solvent addition, cover the flask (e.g., with a watch glass), and reduce the stirring rate. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath for at least 30 minutes to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Section 4: Troubleshooting Workflow
Use this decision tree to systematically diagnose and resolve crystallization issues.
Caption: A Step-by-Step Crystallization Troubleshooting Guide.
References
- Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization.
- Why do crystals oil out and what are the remedies and prevention methods?. Brainly. (2024).
- Troubleshooting Crystalliz
- Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing.
- Oiling Out in Crystalliz
- Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. PMC.
- Recrystallization (help meeeeee). Reddit r/chemistry. (2013).
- Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. IUCr Journals. (2021).
- Controlling crystal polymorphism: from stability prediction to crystallization process design.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).
- Crystallization of hydrohalides of pharmaceutical compounds.
- Purification of organic hydrochloride salt?.
- Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- crystallization and dry reagents. Sciencemadness Discussion Board. (2006).
- This compound.
- Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. (2006).
Sources
Technical Support Center: Optimizing Reaction Conditions for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Welcome to the technical support center for the synthesis and optimization of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important thiazole derivative. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for higher yields and purity.
Introduction to the Synthesis
The synthesis of 2-aminothiazole derivatives, such as this compound, is a cornerstone in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2] The most common and versatile method for this synthesis is the Hantzsch thiazole synthesis.[3][4] This reaction typically involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thiourea derivative.
For the specific target molecule, this compound, the synthesis logically proceeds via the reaction of N-(2-furylmethyl)thiourea with a suitable 2-haloethanal or a synthetic equivalent, followed by salt formation. This guide will address the critical parameters and potential pitfalls in this synthetic route.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by an analysis of potential causes and actionable solutions.
Q1: Why is my reaction yield consistently low?
Low yields are a common frustration in organic synthesis. For the Hantzsch synthesis of this furan-containing thiazole, several factors could be at play.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent and base is critical. While various solvents can be used, polar aprotic solvents often give the best results. A study on the synthesis of similar thiazole derivatives found that N,N-dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base provided significantly higher yields compared to alcohols, toluene, or other base combinations.[5]
-
Actionable Advice: Screen different solvent and base combinations. A good starting point is DMF with K₂CO₃. See the experimental protocol section for a detailed procedure.
-
-
Instability of Reactants or Product: The furan ring can be sensitive to strongly acidic conditions. If your reaction medium becomes too acidic, you may be losing starting material or product to degradation.
-
Actionable Advice: Ensure the reaction is run under neutral or slightly basic conditions. The use of a non-nucleophilic base like K₂CO₃ can help scavenge any acid formed during the reaction without interfering with the main pathway.
-
-
Incomplete Reaction: The reaction may not be going to completion within the allotted time or at the chosen temperature.
-
Side Reactions: Thioureas can participate in side reactions. One possibility is the formation of undesired dimers or polymers, especially if the concentration of reactants is too high.
-
Actionable Advice: Try running the reaction at a lower concentration. This can sometimes suppress side reactions and favor the desired intramolecular cyclization.
-
Q2: I am observing multiple spots on my TLC analysis, indicating side products. What are they and how can I minimize them?
The formation of multiple products points to a lack of selectivity in the reaction.
Potential Causes & Solutions:
-
Ambident Nucleophilicity of Thiourea: Thiourea is an ambident nucleophile, meaning it can react through either the sulfur or a nitrogen atom. While the Hantzsch synthesis relies on the initial attack of the sulfur atom, side reactions can occur.
-
Actionable Advice: The choice of solvent can influence the nucleophilicity. In polar aprotic solvents like DMF, the sulfur atom is typically the more potent nucleophile, favoring the desired reaction pathway.
-
-
Reaction with the Furan Ring: While less common under these conditions, the furan ring itself could potentially react, especially if harsh reagents are used.
-
Actionable Advice: Stick to milder reaction conditions. Avoid strong acids and unnecessarily high temperatures.
-
-
Impure Starting Materials: Impurities in your starting N-(2-furylmethyl)thiourea or the α-haloaldehyde can lead to a cascade of side products.
-
Actionable Advice: Ensure the purity of your starting materials before beginning the reaction. Recrystallize or chromatograph them if necessary.
-
Q3: The purification of the final product is difficult. What is the best method?
Purification can be challenging due to the polar nature of the aminothiazole and its hydrochloride salt.
Potential Causes & Solutions:
-
Product is too polar for standard silica gel chromatography: The free base, N-(2-furylmethyl)-1,3-thiazol-2-amine, is a polar molecule.
-
Actionable Advice:
-
Recrystallization: This is often the most effective method for purifying the final product. Ethanol is a commonly used solvent for recrystallizing thiazole derivatives.[5] You can also try solvent systems like methanol/ether or isopropanol.
-
Column Chromatography: If recrystallization fails, column chromatography can be used. You may need to use a more polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol mixtures. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the product from streaking on the silica gel column.
-
-
-
Difficulty in isolating the hydrochloride salt: The conversion to the hydrochloride salt needs to be done carefully to avoid product loss.
-
Actionable Advice: After purifying the free base, dissolve it in a suitable solvent like anhydrous diethyl ether or ethyl acetate. Then, add a solution of HCl in the same solvent (or bubble HCl gas through the solution) dropwise until precipitation is complete. Collect the solid by filtration and wash with cold solvent.
-
Frequently Asked Questions (FAQs)
Q: What are the recommended starting materials for this synthesis?
A: The key starting materials are N-(2-furylmethyl)thiourea and an α-haloaldehyde such as 2-chloroacetaldehyde or 2-bromoacetaldehyde.
Q: What is the optimal temperature and reaction time?
A: This needs to be determined empirically. A good starting point is to stir the reaction mixture at room temperature for a few hours, monitoring by TLC. If the reaction is slow, heating to 60-80°C for 3-7 hours is a reasonable next step.[5]
Q: How should I store the final product, this compound?
A: The hydrochloride salt is generally more stable than the free base. It should be stored at room temperature in a well-sealed container, protected from light and moisture.[6][7] Some suppliers recommend storage at -20°C for long-term stability.[8]
Q: What analytical techniques are best for characterizing the final product?
A: Standard characterization methods include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure.[3][5] Melting point analysis can be used to assess purity.
Experimental Protocols & Data
Table 1: Screening of Reaction Conditions for Thiazole Synthesis
This table is a representative example based on literature for similar thiazole syntheses, illustrating the impact of solvent and base choice.[5]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | NaOAc | Reflux | 8 | ~40-50 |
| 2 | Methanol | NaOAc | Reflux | 8 | ~45-55 |
| 3 | Toluene | K₂CO₃ | Reflux | 10 | ~30-40 |
| 4 | Acetic Acid | NaOAc | 100 | 6 | ~25-35 |
| 5 | DMF | K₂CO₃ | 80 | 3 | ~85-95 |
Data is illustrative and based on analogous reactions.
Protocol 1: Optimized Synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine
This protocol is a recommended starting point for optimization.
-
Reaction Setup: To a 50 mL round-bottom flask, add N-(2-furylmethyl)thiourea (1 equivalent), potassium carbonate (1.5 equivalents), and N,N-dimethylformamide (DMF, ~5 mL per mmol of thiourea).
-
Addition of Electrophile: To the stirred suspension, add 2-bromoacetaldehyde dimethyl acetal (1.1 equivalents).
-
Heating and Monitoring: Heat the reaction mixture to 80°C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of ethyl acetate:n-hexane).[5] The reaction is typically complete within 3-7 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the pure N-(2-furylmethyl)-1,3-thiazol-2-amine free base.[5]
Protocol 2: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
Precipitation: Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
Isolation: A white precipitate will form. Continue adding the HCl solution until no further precipitation is observed.
-
Finishing: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Visual Guides
Diagram 1: Hantzsch Thiazole Synthesis Pathway
Caption: The reaction pathway for the Hantzsch synthesis of the target thiazole.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low reaction yields.
References
- 4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride. (n.d.). Google Cloud.
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience.
- Recent Development in the Synthesis of Thiazoles. (n.d.). ResearchGate.
- This compound. (n.d.). LabSolu.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). Educational Administration: Theory and Practice.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- This compound. (n.d.). BIOFOUNT.
- Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica.
- (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride. (n.d.). PubChem.
- Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.
- This compound. (n.d.). ChemicalBook.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica.
- Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2021). Beilstein Journal of Organic Chemistry.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central.
- Synthesis of 2-Cinnamoyl-1,3-indandione Derivatives and their Reactions with Hydrazine, Hydroxylamine Hydrochloride, Thiourea, Secondary Amines and Diethyl Oxalate. (1979). Zeitschrift für Naturforschung B.
Sources
"preventing degradation of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride"
Technical Support Center: N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
A Guide to Preventing and Troubleshooting Chemical Degradation
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Vulnerabilities
This section addresses the most common questions regarding the inherent stability of this compound, focusing on its structural liabilities.
Q1: What are the key structural features of this compound that influence its stability?
A: The stability of this molecule is primarily dictated by three key structural motifs: the furan ring, the 2-aminothiazole core, and the secondary amine linker.
-
Furan Ring: The furan ring is an electron-rich aromatic heterocycle. While aromatic, it is susceptible to electrophilic attack and is particularly vulnerable to acid-catalyzed hydrolysis, which can lead to ring-opening.[1][2] Oxidation of the furan ring can also occur, potentially forming reactive intermediates.[3][4]
-
2-Aminothiazole Core: The thiazole ring itself is a relatively stable aromatic system.[5][6] However, the 2-amino substitution makes the exocyclic nitrogen a potential site for reactions. The C2 position of the thiazole ring is electron-deficient and can be susceptible to nucleophilic attack under certain conditions.[7]
-
Secondary Amine Linker & Hydrochloride Salt: The secondary amine is a potential site for oxidation.[8] As a hydrochloride salt, the compound is generally more stable and water-soluble. However, in solution, the acidic nature of the salt can contribute to the degradation of the acid-labile furan ring. Furthermore, secondary amines are known precursors for the formation of N-nitrosamine impurities if exposed to nitrosating agents (e.g., nitrite ions), a critical consideration for safety and regulatory compliance.[9]
Q2: What are the primary degradation pathways I should be concerned about?
A: Based on the molecule's structure, the most probable degradation pathways are acid-catalyzed hydrolysis, oxidation, and photodegradation.
-
Acid-Catalyzed Hydrolysis: This is arguably the most significant risk, especially in aqueous solutions. Protons can attack the furan ring, initiating a ring-opening cascade to form 1,4-dicarbonyl compounds.[1]
-
Oxidation: The furan ring and the secondary amine are susceptible to oxidation from atmospheric oxygen, peroxide impurities in solvents or excipients, or other oxidizing agents.[3][10]
-
Photodegradation: Aromatic amines and heterocyclic systems can be sensitive to light, particularly UV radiation.[8][11] Exposure can lead to the formation of complex degradation products.
Caption: Primary degradation pathways for the target compound.
Q3: What are the ideal long-term storage conditions for the solid compound?
A: To minimize degradation, the solid hydrochloride salt should be stored under controlled conditions. While some suppliers suggest room temperature storage[12], best practices for long-term stability dictate more stringent measures.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of any potential solid-state reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents long-term oxidative degradation.[10] |
| Light | Protected from Light (Amber Vial) | Prevents photodegradation.[8] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis from atmospheric moisture. |
Part 2: Troubleshooting Degradation During Experimental Workflows
This section provides practical, step-by-step guidance for specific issues encountered during laboratory work.
Problem Area: Aqueous Solutions & pH
Q4: My compound is degrading rapidly in an acidic aqueous solution. What is happening and how can I prevent it?
A: You are likely observing the acid-catalyzed hydrolysis of the furan ring. The protonation of the ring makes it highly susceptible to nucleophilic attack by water, leading to irreversible ring opening.[1] The hydrochloride salt itself creates a slightly acidic environment upon dissolution.
Solution: The key is to control the pH of your solution by using a suitable buffer system, ideally in the neutral to slightly basic range (pH 7.0 - 8.0), while ensuring the compound remains soluble.
Protocol: Preparation of a pH-Controlled Stock Solution
-
Buffer Selection: Choose a buffer system that is compatible with your experimental endpoint and maintains pH effectively in the desired range. Avoid buffers that could react with the compound.
| Buffer System | pKa | Buffering Range | Comments |
| Phosphate (PBS) | 7.21 | 6.2 - 8.2 | Widely used, generally inert. |
| HEPES | 7.55 | 6.8 - 8.2 | Good for cell culture applications; avoid if working with metal ions. |
| Tris | 8.06 | 7.5 - 9.0 | Amine-based; check for potential reactivity in your specific assay. |
-
Solvent Preparation: Prepare your chosen buffer at the target pH (e.g., pH 7.4). If possible, degas the buffer by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen and minimize oxidation.
-
Dissolution: Accurately weigh the this compound. Add a small amount of the prepared buffer to the solid to create a slurry.
-
pH Adjustment: While stirring, slowly add the remaining buffer. If necessary, make small adjustments to the pH using dilute NaOH to ensure the final pH is at the target. The goal is to neutralize the acidity from the hydrochloride salt quickly.
-
Final Preparation: Bring the solution to the final desired volume with the buffer. For maximum stability, use the solution immediately. If short-term storage is necessary, store it protected from light at 2-8°C.
Problem Area: Photostability
Q5: I suspect my compound is sensitive to light. How do I confirm this and what are the best practices for handling?
A: Your suspicion is valid. Heterocyclic compounds and amines are often photosensitive.[8][11] To confirm and quantify this, a forced photostability study is recommended. The standard approach is outlined in the ICH Q1B guideline.
Solution: Always handle the compound and its solutions under light-protected conditions. Use amber glassware or wrap containers in aluminum foil. For confirmation, perform a controlled light exposure study.
Protocol: Basic Photostability Assessment
-
Sample Preparation: Prepare two identical sets of solutions of your compound in a stable, transparent solvent system (e.g., in a pH 7.4 buffer as described above). Also, prepare two samples of the solid compound.
-
Control Sample: Wrap one set of the solid and solution samples completely in aluminum foil. This is your "dark control."
-
Exposure Sample: Place the unwrapped set (the "light-exposed" sample) and the dark control sample side-by-side in a photostability chamber. The chamber should provide controlled illumination (e.g., an option combining cool white fluorescent and near-UV lamps) and temperature.
-
Exposure: Expose the samples for a defined period. Per ICH Q1B, a total illumination of not less than 1.2 million lux hours and an integrated near-UV exposure of not less than 200 watt hours/square meter is a standard benchmark.
-
Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method (see Part 4).
-
Evaluation: Compare the chromatograms. A significant decrease in the parent peak area and/or the appearance of new peaks in the light-exposed sample relative to the dark control confirms photosensitivity.
Part 3: Ensuring Stability in Formulations
Problem Area: Excipient Compatibility
Q6: I am developing a solid dosage form and need to select compatible excipients. What are the potential incompatibilities?
A: Drug-excipient interactions can significantly compromise the stability of your active pharmaceutical ingredient (API).[10][13] For this compound, key concerns include:
-
Reducing Sugars (e.g., Lactose, Dextrose): The secondary amine can react with the aldehyde group of a reducing sugar in a Maillard reaction, leading to the formation of a glycosylamine, discoloration (browning), and degradation.[10]
-
Excipients with Peroxide Impurities (e.g., Povidone, PEGs): Reactive peroxide impurities can oxidize the furan ring or the amine.[10] It is crucial to source excipients with low peroxide values.
-
Hygroscopic Excipients: Excipients that readily absorb water can create localized high-moisture environments, facilitating the hydrolysis of the furan ring.
-
Basic or Acidic Excipients: Strongly basic or acidic excipients can alter the micro-pH environment and catalyze degradation.
Solution: Conduct a systematic drug-excipient compatibility study to screen for interactions before finalizing a formulation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. baertschiconsulting.com [baertschiconsulting.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. labsolu.ca [labsolu.ca]
- 13. youtube.com [youtube.com]
"N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride quality control and analysis"
Welcome to the comprehensive technical support guide for the quality control and analysis of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Introduction to this compound
This compound is a heterocyclic compound featuring a 2-aminothiazole core linked to a furfuryl group.[1][2] The 2-aminothiazole scaffold is a significant structural motif in medicinal chemistry, known for a wide range of biological activities.[3][4] As with any active pharmaceutical ingredient (API) or intermediate, rigorous quality control is essential to ensure its identity, purity, and stability. This guide will address common challenges encountered during the analysis of this compound and provide robust solutions.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: What are the basic properties of this compound that I should be aware of?
A1: Key properties are summarized in the table below. Understanding these is the first step in proper handling and analysis.
| Property | Value | Reference |
| CAS Number | 1177273-68-5 | [1][2] |
| Molecular Formula | C₈H₈N₂OS·HCl | [1][2] |
| Molecular Weight | 216.68 g/mol | [1][2] |
It is supplied as a hydrochloride salt to improve its solubility and stability.
Q2: What is the best solvent for dissolving this compound for analysis?
A2: Due to the hydrochloride salt form, this compound is generally soluble in polar solvents. For reversed-phase HPLC analysis, it is recommended to dissolve the sample in the mobile phase or a solvent mixture that is weaker than the initial mobile phase composition (e.g., a high percentage of water with a small amount of organic solvent like acetonitrile or methanol). Using a strong organic solvent like 100% acetonitrile or methanol can lead to peak distortion, particularly peak splitting or fronting, upon injection. Always filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Analytical Method - HPLC
Q3: I am developing an HPLC method for purity analysis. What are the recommended starting conditions?
A3: A reversed-phase HPLC method with UV detection is the most common approach for analyzing 2-aminothiazole derivatives.[5][6] A good starting point for method development is outlined in the table below.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | The acidic modifier is crucial for protonating the amine group, which minimizes peak tailing by reducing interactions with residual silanols on the column.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient is effective for initial screening to separate the main peak from potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | ~270 nm (scan for maximum absorbance) | The furan and thiazole rings are chromophores. A UV scan of a dilute solution of the compound should be performed to determine the optimal wavelength for detection. A related compound, Kinetin, which also contains a furfurylamine moiety, shows a UV maximum around 267 nm.[8] |
Q4: My peak for the main compound is tailing significantly. How can I improve the peak shape?
A4: Peak tailing is a common issue for basic compounds like 2-aminothiazoles. It is often caused by secondary interactions between the basic amine and acidic silanol groups on the silica-based column packing. Here are several strategies to improve peak shape:
-
Decrease Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 units below the pKa of the amine group. This keeps the analyte consistently protonated and minimizes secondary interactions. Using an acidic modifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid is essential.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer accessible silanol groups, reducing the chances for tailing.
-
Increase Ionic Strength: Adding a small amount of a salt buffer (e.g., 20-50 mM potassium phosphate) to the aqueous mobile phase can help to shield the silanol groups and improve peak symmetry.
-
Consider a Different Column Chemistry: If tailing persists, a column with a different stationary phase (e.g., a phenyl or embedded polar group column) might offer different selectivity and better peak shape.
Troubleshooting Guide
This section addresses specific problems you might encounter during the quality control analysis of this compound.
Impurity Profiling
Q5: I see several small, unexpected peaks in my chromatogram. What could be their origin?
A5: Unexpected peaks are likely impurities. Their origin can be traced to the synthesis process or degradation of the compound.
-
Process-Related Impurities: The Hantzsch thiazole synthesis is a common method for creating 2-aminothiazoles, which typically involves the reaction of an α-haloketone with thiourea.[9] Potential impurities could include:
-
Degradation Products: These arise from the chemical breakdown of the compound due to factors like hydrolysis, oxidation, or photolysis.
The following workflow can help in identifying these impurities:
Caption: Workflow for stability-indicating method development.
References
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]
-
Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. [Link]
-
Kinetin. National Institute of Standards and Technology. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | 1177273-68-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Kinetin [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride Experiments
Welcome to the technical support center for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during experimentation with this compound. Here, we provide troubleshooting guides and frequently asked questions in a comprehensive Q&A format, grounded in established chemical principles and field-proven insights.
I. Synthesis and Purification
The synthesis of this compound typically proceeds via a variation of the Hantzsch thiazole synthesis. This involves the cyclization of a thiourea derivative with an α-halocarbonyl compound. A plausible synthetic route is outlined below, which will serve as the basis for discussing potential pitfalls.
Representative Synthetic Protocol:
A representative synthesis involves the reaction of N-(2-furylmethyl)thiourea with a suitable α-haloacetaldehyde equivalent (e.g., chloroacetaldehyde dimethyl acetal), followed by acidic workup and conversion to the hydrochloride salt.
Step 1: Synthesis of N-(2-furylmethyl)thiourea
-
Furfurylamine is reacted with an isothiocyanate reagent (e.g., benzoyl isothiocyanate followed by hydrolysis, or an alkyl isothiocyanate) to yield N-(2-furylmethyl)thiourea.
Step 2: Hantzsch Thiazole Synthesis
-
N-(2-furylmethyl)thiourea is reacted with an α-haloacetaldehyde equivalent, such as chloroacetaldehyde, in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux.[1]
Step 3: Work-up and Salt Formation
-
Upon completion, the reaction is cooled, and the solvent is removed. The crude product is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with ethereal HCl or HCl gas to precipitate the hydrochloride salt.
Step 4: Purification
-
The crude hydrochloride salt is purified by recrystallization, typically from a solvent system like ethanol/diethyl ether.[2]
Frequently Asked Questions (FAQs): Synthesis & Purification
Question 1: My Hantzsch reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis of 2-aminothiazoles are a common issue. Several factors could be at play:
-
Instability of Reactants: The furan ring in furfurylamine is sensitive to acidic conditions and can degrade.[3] If your reaction conditions are too acidic, you may be losing your starting material.
-
Solution: Ensure the reaction is run under neutral or slightly basic conditions until the cyclization is complete. If using an α-haloacetaldehyde that can generate acidic byproducts, consider adding a non-nucleophilic base like sodium bicarbonate to the reaction mixture.[4]
-
-
Side Reactions: The primary amine of furfurylamine can potentially react with the α-haloacetaldehyde, leading to undesired side products.
-
Solution: A common strategy is to first form the N-(2-furylmethyl)thiourea before introducing the α-haloacetaldehyde. This protects the amine and directs the reaction towards the desired thiazole formation.
-
-
Reaction Conditions: Inadequate heating or reaction time can lead to incomplete conversion. Conversely, excessive heat can cause degradation of the furan moiety.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). Experiment with a temperature range of 60-80°C and adjust the reaction time accordingly. For some substrates, microwave-assisted synthesis has been shown to improve yields and reduce reaction times.
-
Question 2: I am observing multiple spots on my TLC after the reaction, even with a seemingly clean starting material. What are these impurities?
Answer: The presence of multiple spots on TLC is indicative of side reactions or degradation. Common impurities in the synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine include:
-
Unreacted Starting Materials: N-(2-furylmethyl)thiourea and the α-haloacetaldehyde equivalent.
-
Polymerization Products: The furan ring is susceptible to polymerization under acidic conditions.
-
Hydrolysis Products: If water is present, the α-haloacetaldehyde can hydrolyze.
-
Over-alkylation: The exocyclic amine of the product can potentially react with another molecule of the α-haloacetaldehyde, though this is less common under these conditions.
Troubleshooting Impurities:
-
Optimize Stoichiometry: Ensure a 1:1 molar ratio of the thiourea derivative and the α-haloacetaldehyde.
-
Control Reaction Conditions: As mentioned, avoid overly acidic conditions and excessive heat.
-
Purification: Column chromatography of the free base before salt formation can be effective in separating these impurities. A gradient elution with a hexane/ethyl acetate system is a good starting point.
Question 3: My purified this compound is a sticky solid or an oil. How can I obtain a crystalline product?
Answer: The hydrochloride salts of amines can be hygroscopic, meaning they readily absorb moisture from the atmosphere, which can result in a sticky or oily appearance.[5]
-
Anhydrous Conditions: During the salt formation and purification, it is crucial to use anhydrous solvents and maintain a dry atmosphere (e.g., under nitrogen or argon).
-
Recrystallization Solvent System: The choice of solvent for recrystallization is critical. A common technique is to dissolve the compound in a solvent in which it is soluble (like ethanol or methanol) and then slowly add a solvent in which it is insoluble (an "anti-solvent") like diethyl ether or hexane until turbidity is observed. Allowing this solution to stand at a low temperature can promote crystallization.
-
Trituration: If recrystallization fails, trituration can be attempted. This involves repeatedly washing the oily product with a solvent in which it is insoluble (like cold diethyl ether) to induce solidification.
| Solvent System for Recrystallization | Observation | Recommendation |
| Ethanol | High solubility | Good for initial dissolution |
| Diethyl Ether | Low solubility | Good as an anti-solvent |
| Ethyl Acetate | Moderate solubility | Can be used for single-solvent recrystallization, but may require cooling |
| Hexane | Insoluble | Good as an anti-solvent |
II. Handling and Storage
The stability of this compound is influenced by the inherent properties of both the furan and thiazole rings, as well as its salt form.
Frequently Asked Questions (FAQs): Handling & Storage
Question 4: I've noticed my compound changing color (darkening) over time. Is it degrading, and how should I store it?
Answer: Yes, a color change, typically to a brown or black hue, is a strong indicator of degradation. Both the furan and thiazole moieties can contribute to this instability.
-
Furan Moiety: Furans are known to be sensitive to light, air (oxygen), and acidic conditions.[3] They can undergo oxidation and polymerization, leading to colored byproducts.
-
Thiazole Moiety: The thiazole ring, particularly when substituted with electron-donating groups like an amino group, can be susceptible to photodegradation.[6]
Recommended Storage Conditions:
-
Temperature: Store at low temperatures (2-8 °C) to minimize thermal degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in a dark place.
-
Moisture: Due to the hygroscopic nature of the hydrochloride salt, store in a desiccator to prevent moisture absorption.
Question 5: I need to prepare a stock solution of the compound for my assays. What is the best solvent, and how stable are the solutions?
Answer: The solubility of this compound will vary depending on the solvent.
-
Solubility Profile (General):
-
High Solubility: Water, Dimethyl sulfoxide (DMSO), Methanol, Ethanol.
-
Moderate Solubility: Dichloromethane (DCM).
-
Low/Insoluble: Diethyl ether, Hexane, Toluene.
-
-
Solution Stability:
-
Aqueous Solutions: The furan ring is susceptible to hydrolysis under strongly acidic conditions. While the hydrochloride salt will form a mildly acidic solution, it is advisable to prepare aqueous solutions fresh and use them promptly. If buffering is possible for your application, a pH between 5 and 7 would be ideal for enhancing stability.
-
Organic Solutions (DMSO, Alcohols): Solutions in aprotic solvents like DMSO are generally more stable for longer-term storage at low temperatures (-20 °C or -80 °C). However, repeated freeze-thaw cycles should be avoided.
-
Recommendation: For biological assays, prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Dilute to the final concentration in your aqueous assay buffer immediately before use.
III. Analytical Characterization
Accurate analytical characterization is crucial for confirming the identity and purity of your compound.
Frequently Asked Questions (FAQs): Analytical Characterization
Question 6: I'm having trouble interpreting the 1H NMR spectrum of my compound. What are the expected chemical shifts, and are there any common issues?
Answer: The 1H NMR spectrum of this compound will have characteristic signals for the furan, thiazole, and methylene protons.
-
Expected Chemical Shifts (in DMSO-d6):
-
Thiazole Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm).
-
Furan Protons: Three signals in the aromatic/vinylic region (typically δ 6.0-8.0 ppm).
-
Methylene Protons (-CH2-): A singlet or doublet (depending on coupling to the NH proton) around δ 4.5-5.0 ppm.
-
Amine Proton (-NH-): A broad singlet that can be exchangeable with D2O. Its chemical shift can vary significantly depending on concentration and residual water content.
-
HCl Proton: A very broad signal, often not observed.
-
-
Common NMR Issues:
-
Peak Broadening: The presence of the hydrochloride salt and potential tautomerism of the 2-aminothiazole moiety can lead to broadening of the NH and adjacent CH peaks.
-
Solvent Peaks: Ensure you are using a deuterated solvent and are aware of the residual solvent peak positions (e.g., DMSO at ~2.50 ppm, water at ~3.33 ppm).
-
Impurity Peaks: Be vigilant for small peaks that may correspond to unreacted starting materials or side products as discussed in the synthesis section.
-
Question 7: My mass spectrometry results are ambiguous. What molecular ion peak should I expect?
Answer: In electrospray ionization mass spectrometry (ESI-MS), you will typically observe the molecular ion of the free base.
-
Expected Mass: The molecular weight of the free base, N-(2-furylmethyl)-1,3-thiazol-2-amine (C8H8N2OS), is approximately 180.04 g/mol .
-
Observed Ion: You should look for the protonated molecular ion [M+H]+ at an m/z of approximately 181.05.
-
Troubleshooting:
-
If you do not see the expected molecular ion, it could be due to poor ionization or in-source fragmentation. The furan-CH2 bond can sometimes be labile under certain MS conditions.
-
Ensure your sample is sufficiently clean, as salts and other impurities can suppress the signal of your target compound.
-
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Synthesis Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Available at:[Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at:[Link]
-
Forced Degradation Studies. SciSpace. (2016). Available at:[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available at:[Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. (2007). Available at:[Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. (2013). Available at:[Link]
-
Histamine. Wikipedia. Available at:[Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at:[Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH National Library of Medicine. (2021). Available at:[Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at:[Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Bioavailability of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Introduction: This guide is designed for researchers, scientists, and drug development professionals working with N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. While its hydrochloride salt form is intended to improve aqueous solubility, achieving optimal oral bioavailability often requires a multi-faceted approach. This document provides in-depth, experience-driven answers to common challenges, offering troubleshooting steps and detailed protocols to systematically enhance the performance of this and similar drug candidates.
Section 1: Foundational Troubleshooting - Physicochemical Characterization
This section addresses the initial characterization steps crucial for diagnosing bioavailability issues. A thorough understanding of the molecule's intrinsic properties is the bedrock of any successful formulation strategy.
Q1: What are the critical first-pass physicochemical properties to assess for this compound that dictate its oral bioavailability?
A1: Before attempting complex formulations, a baseline characterization is essential to determine if the rate-limiting step to absorption is solubility, permeability, or a combination of both. Your initial investigation should focus on the Biopharmaceutics Classification System (BCS) framework, which categorizes drugs based on these two parameters.[1]
-
Aqueous Solubility: Determine the equilibrium solubility at 37°C across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the transit through the gastrointestinal (GI) tract. As a hydrochloride salt of a basic compound, you may observe pH-dependent solubility, with higher solubility at low pH (stomach) and potential precipitation at higher pH (intestine).
-
LogP/LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD, typically pH 7.4) are critical indicators of lipophilicity. A LogP between 1 and 3 is often optimal for passive transcellular absorption. Thiazole and furan moieties contribute to a compound's lipophilic and polar characteristics.[2][3]
-
pKa: Identify the ionization constant(s) of the molecule. The thiazol-2-amine group is basic. Knowing the pKa is crucial for predicting how solubility will change in different regions of the GI tract and for selecting appropriate salt or co-crystal formers.
-
Solid-State Properties: Use X-ray Powder Diffraction (XRPD) to confirm the crystalline form of the starting material. Differential Scanning Calorimetry (DSC) should be used to determine its melting point and assess thermal stability. The presence of multiple crystalline forms (polymorphs) can significantly impact solubility and dissolution rate.
Based on these results, you can tentatively classify your compound. If it exhibits low solubility (<100 µg/mL) and high permeability, it is likely a BCS Class II compound, where dissolution is the rate-limiting step for absorption.[1][4] Most formulation efforts for such compounds are directed at enhancing solubility and dissolution.
Q2: My compound, this compound, shows poor aqueous solubility at intestinal pH despite being a salt. What are the likely reasons and how can I confirm them?
A2: This is a common and critical challenge known as the "common ion effect" or pH-driven precipitation. While the hydrochloride salt enhances solubility in the low pH of the stomach, its transition to the higher pH of the small intestine can cause problems.
-
Mechanism of Poor Solubility:
-
Conversion to Free Base: In the neutral-to-alkaline environment of the small intestine (pH 6.5-7.4), the protonated amine of your hydrochloride salt can deprotonate, converting the salt back into its less soluble free base form.
-
Common Ion Effect: The presence of chloride ions in the stomach's gastric fluid can suppress the dissolution of the hydrochloride salt, reducing the initial concentration of the dissolved drug.
-
High Crystal Lattice Energy: The specific crystalline arrangement of your salt form may possess high lattice energy, making it difficult for solvent molecules to break it apart, even if the free base is readily protonated.
-
-
Troubleshooting & Confirmation Protocol:
-
pH-Solubility Profile: Accurately measure the compound's solubility at fine pH intervals from pH 1.2 to 7.5. A sharp drop-off in solubility as the pH increases above the compound's pKa is a strong indicator of free base precipitation.
-
Dissolution with pH Shift: Conduct an in vitro dissolution test that simulates GI transit. Start the dissolution in simulated gastric fluid (SGF, pH 1.2) for 30 minutes, then add a buffer to shift the pH to simulated intestinal fluid (SIF, pH 6.8). Observe for precipitation (visual cloudiness or turbidity) and measure the drug concentration over time. A rapid decrease in concentration after the pH shift confirms the issue.
-
Solid-State Analysis of Precipitate: If precipitation occurs during the pH shift dissolution test, isolate the solid material by centrifugation or filtration. Analyze it using XRPD and compare the pattern to that of the original HCl salt and the synthesized free base. A match with the free base confirms the conversion.
-
Section 2: Formulation Strategies for Solubility Enhancement
For BCS Class II compounds, where solubility is the primary barrier, several advanced formulation strategies can be employed.[5] The choice depends on the compound's properties, the desired dose, and stability considerations.
Q3: How can I systematically screen for an optimal solubilization strategy for my compound?
A3: A systematic, tiered approach prevents wasted resources and quickly identifies the most promising formulation pathways. Start with simple, small-scale methods and progress to more complex systems based on initial results.
Below is a recommended workflow:
Caption: Systematic workflow for selecting a bioavailability enhancement strategy.
Q4: I'm considering amorphous solid dispersions (ASDs), but my first attempt led to rapid recrystallization upon storage. What went wrong and how can I troubleshoot it?
A4: Recrystallization is the primary failure mode for ASDs and negates the bioavailability advantage.[6] It occurs because the amorphous state is thermodynamically unstable. The issue typically stems from poor miscibility, insufficient stabilization by the polymer, or environmental factors.
-
Root Causes of Recrystallization:
-
Drug-Polymer Immiscibility: The drug and polymer are not mixed at a molecular level, leading to drug-rich domains that act as nucleation sites.[7]
-
High Drug Loading: The concentration of the drug exceeds its saturation point within the polymer matrix.
-
Poor Polymer Selection: The chosen polymer does not have strong specific interactions (e.g., hydrogen bonds) with the drug to inhibit molecular mobility and prevent crystal formation.
-
Low Glass Transition Temperature (Tg): The Tg of the dispersion is too low. Storing an ASD above its Tg allows for high molecular mobility, facilitating rapid crystallization.[8]
-
Environmental Factors: Exposure to high temperature and humidity can act as a plasticizer, lowering the Tg and accelerating crystallization.[8]
-
-
Troubleshooting Protocol:
-
Confirm Miscibility: Use DSC to analyze the ASD. A single Tg, intermediate between that of the pure amorphous drug and the polymer, indicates good miscibility.[7] Multiple Tgs suggest phase separation.
-
Screen Different Polymers: Select polymers with functional groups that can form specific interactions with your molecule. For N-(2-furylmethyl)-1,3-thiazol-2-amine, polymers with hydrogen bond acceptors (like PVP, PVP/VA, or HPMC-AS) are excellent candidates.
-
Optimize Drug Loading: Prepare ASDs with varying drug loads (e.g., 10%, 25%, 50%) and assess their physical stability over time using XRPD to find the highest stable concentration.
-
Perform Accelerated Stability Studies: Store the ASD prototypes at elevated temperature and humidity (e.g., 40°C / 75% RH). Monitor for the appearance of crystalline peaks by XRPD at regular intervals (e.g., 1, 2, 4 weeks). This will quickly identify unstable formulations.
-
Consider Ternary ASDs: Adding a third component, such as a surfactant, can sometimes improve stability and dissolution performance.
-
Q5: What are the pros and cons of using amorphous solid dispersions (ASDs) versus lipid-based formulations for a molecule like this?
A5: Both ASDs and lipid-based formulations (LBFs) are powerful tools for BCS Class II drugs.[9][10][11] The choice depends heavily on the drug's physicochemical properties, especially its LogP and melting point.
| Feature | Amorphous Solid Dispersions (ASDs) | Lipid-Based Formulations (LBFs) |
| Primary Mechanism | Creates a high-energy, supersaturated solution of the drug upon dissolution.[12] | The drug remains dissolved in lipid excipients throughout GI transit, bypassing the dissolution step.[10] |
| Best Suited For | Compounds with moderate LogP, high melting point, and good hydrogen bonding capacity. | Highly lipophilic compounds (LogP > 4), often with lower melting points ("grease ball" molecules). |
| Pros | - Can achieve very high levels of supersaturation. - Can be formulated into conventional solid dosage forms (tablets, capsules). - Well-established manufacturing processes (spray drying, hot-melt extrusion). | - Avoids risks of recrystallization in the solid state. - Can enhance lymphatic uptake, reducing first-pass metabolism. - Less dependent on the drug's solid-state properties. |
| Cons | - Physically unstable (risk of recrystallization).[6] - High polymer load can lead to large dosage forms. - Can be sensitive to heat and moisture. | - Typically liquid or semi-solid formulations, which can be challenging for encapsulation. - Potential for GI side effects with high surfactant loads. - Drug may precipitate if the formulation is not robust to digestion. |
Section 3: Addressing Permeability and Metabolism
If formulation strategies fail to significantly improve in vivo exposure, the issue may not be solubility alone. Poor membrane permeability or extensive first-pass metabolism can also limit bioavailability.
Q6: How do I determine if poor permeability, rather than solubility, is the rate-limiting step for my compound's absorption?
A6: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[13][][15] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters, mimicking the intestinal barrier.
A bidirectional Caco-2 assay is essential. It measures permeability in both the absorptive (Apical-to-Basolateral, A-to-B) and secretive (Basolateral-to-Apical, B-to-A) directions. The ratio of these permeabilities (Efflux Ratio) indicates whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell™ polycarbonate membrane inserts and culture for 21-25 days to allow for full differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the established range for your lab (typically >200 Ω·cm²), confirming tight junction integrity.[16]
-
Compound Preparation: Prepare a dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a standard concentration (e.g., 10 µM).
-
Permeability Measurement (A-to-B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Measurement (B-to-A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Controls: Run known high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls to validate the assay performance. To check for active efflux, include a known P-gp substrate (e.g., Digoxin).
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
-
Interpretation:
-
High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s. Permeability is unlikely to be the limiting factor.
-
Low Permeability: Papp (A-B) < 2 x 10⁻⁶ cm/s. Poor permeability is a likely contributor to low bioavailability.
-
Active Efflux: An Efflux Ratio > 2 suggests the compound is actively transported out of the cells, which can severely limit net absorption.[15]
-
Q7: What common metabolic pathways should I be aware of for a molecule containing furan and thiazole rings, and how can this impact oral bioavailability?
A7: Both furan and thiazole rings are common in medicinal chemistry but can be susceptible to specific metabolic pathways that contribute to first-pass metabolism, reducing the amount of active drug that reaches systemic circulation.[17][18]
-
Furan Ring Metabolism: The furan moiety is a known structural alert. It can be oxidized by Cytochrome P450 (CYP) enzymes to form a reactive epoxide or a cis-enedial intermediate.[19][20] This reactive metabolite can covalently bind to macromolecules, potentially leading to hepatotoxicity. More relevant to bioavailability, this extensive metabolism in the liver (and potentially the gut wall) can significantly reduce the parent drug concentration.[19]
-
Thiazole Ring Metabolism: The thiazole ring is generally more metabolically stable than the furan ring. However, potential metabolic pathways include oxidation of the sulfur atom or hydroxylation of the carbon atoms in the ring.
-
N-dealkylation: The furylmethyl group attached to the amine could be susceptible to N-dealkylation.
To investigate this, conduct an in vitro metabolic stability assay using human liver microsomes (HLM) or hepatocytes. This experiment will provide the intrinsic clearance rate, which can be used to predict in vivo hepatic clearance and the first-pass effect.
Section 4: In Vitro & In Vivo Correlation
Q8: My optimized formulation shows excellent in vitro dissolution, but the in vivo exposure in my animal model is still low. What could be the disconnect?
A8: A discrepancy between promising in vitro data and poor in vivo performance is a frequent and frustrating challenge in drug development. This points to limiting factors beyond simple dissolution enhancement. The goal of an in vitro-in vivo correlation (IVIVC) is to create a model where the in vitro test can predict the in vivo response.[21][22][23] When it fails, a systematic investigation is required.
Caption: Troubleshooting logic for poor in vitro-in vivo correlation (IVIVC).
-
Potential Causes for IVIVC Failure:
-
Precipitation in the Gut: Your in vitro dissolution medium may not have adequately captured the precipitation tendency in the complex environment of the small intestine. The presence of bile salts, enzymes, and food can significantly impact whether a supersaturated state is maintained.
-
Permeability/Efflux Limitation: As discussed in Q6, if the drug is a substrate for an efflux transporter like P-gp, even high concentrations of dissolved drug in the gut lumen won't translate to high absorption. The drug is effectively pumped back out as it enters the intestinal cells.
-
Gut Wall Metabolism: Significant metabolism can occur in the enterocytes of the intestinal wall before the drug even reaches the portal vein to the liver. This is a component of the first-pass effect that is not captured by liver microsome assays.
-
High Hepatic First-Pass Metabolism: The drug may be rapidly and extensively metabolized by the liver after absorption, as discussed in Q7.
-
-
Next Steps:
-
Refine Dissolution Testing: Use more biorelevant dissolution media (e.g., FaSSIF, FeSSIF - Fasted/Fed-State Simulated Intestinal Fluid) that contain bile salts and lecithin to better mimic the intestinal environment.
-
Re-evaluate Caco-2 Data: Confirm whether your compound shows signs of active efflux. If so, strategies may include co-dosing with a P-gp inhibitor in preclinical models to prove the mechanism.
-
Conduct IV/PO Crossover Study: Administer the drug both intravenously (IV) and orally (PO) to the same animal model. This allows for the calculation of absolute bioavailability and provides a clear picture of the extent of the absorption and first-pass metabolism problem.
-
References
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: In Vitro – In Vivo Correlation. FDA. Link
-
AAPS PharmSciTech. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK. PubMed. Link
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Link
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Farrell, C., & Hayes, S. (n.d.). IVIVC for Oral Drug Delivery: Immediate Release and Extended Release Dosage Forms. In Pharmaceutical Product Development; In Vitro-In Vivo Correlation. Link
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Pharma Lesson. (n.d.). In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. Link
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Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Link
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TANZ JOURNAL. (2025). Advanced approaches to improve solubility of bcs class ii drugs. Link
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Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Link
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Park, K. (n.d.). In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Benign Prostatic Hyperplasia. Link
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Outsourced Pharma. (n.d.). Successful Formulation Strategies. Link
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Link
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BOC Sciences. (n.d.). Caco-2 Permeability Testing | Intestinal Model.
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Evotec. (n.d.). Caco-2 Permeability Assay. Link
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ResearchGate. (2021). The in silico physicochemical properties of thiazole derivatives.... Link
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Protocol Exchange. (2014). Caco2 assay protocol. Link
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ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Link
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Slideshare. (2015). caco-2 cell permeability assay for intestinal absorption .pptx. Link
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PubMed. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Link
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PubMed Central. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Link
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PubMed Central. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties. Link
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Link
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ResearchGate. (n.d.). Clinically approved drugs containing furan ring. Link
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BenchChem. (2025). Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. Link
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ResearchGate. (n.d.). Application of furan derivative in medicinal field. Link
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BPAS Journals. (2024). Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties. Link
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PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Link
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PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Link
-
MDPI. (n.d.). Enhancing the Bioavailability of Poorly Soluble Drugs. Link
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Chemické listy. (2010). Increasing Bioavailability of Poorly Water-Soluble Drugs by Their Modification. Link
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Walsh Medical Media. (2015). Practical aspects of improving drug solubility of poorly soluble drugs in formulations. Link
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YouTube. (2025). Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. Link
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American Pharmaceutical Review. (2012). Characterizing Miscibility in Amorphous Solid Dispersions. Link
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PubMed Central. (2019). Crystallization Tendency of Pharmaceutical Glasses: Relevance to Compound Properties, Impact of Formulation Process, and Implications for Design of Amorphous Solid Dispersions. Link
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Kinam Park. (2023). Crystallinity: A Complex Critical Quality Attribute of Amorphous Solid Dispersions. Link
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Royal Society of Chemistry. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. Link
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LabSolu. (n.d.). This compound. Link
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PubMed. (2004). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors.... Link
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MDPI. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Link
-
ResearchGate. (2025). N-1,3-thiazole-2-ylacetamide: An Efficient Novel Cocrystal Former with Carboxylic Acids. Link
-
PubMed. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Link
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Validation & Comparative
Validating the Biological Activity of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride: A Comparative Guide
In the landscape of modern drug discovery, the convergence of privileged scaffolds within a single molecule presents a compelling strategy for identifying novel therapeutic agents. N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is one such molecule, integrating the biologically rich 2-aminothiazole core with a furan moiety. The 2-aminothiazole ring is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Similarly, the furan ring is a key pharmacophore found in numerous natural products and approved drugs, contributing to antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6][7]
The combination of these two heterocyclic systems in this compound suggests a high probability of significant biological activity. This guide provides a comprehensive framework for researchers to validate and characterize the biological potential of this compound, focusing on two of the most prominent activities associated with its constituent parts: antimicrobial and anticancer efficacy. We will present a head-to-head comparison with established agents and provide detailed, field-tested protocols to ensure robust and reproducible data generation.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the biological activity of this compound, a carefully selected panel of comparator compounds is essential. This allows for a nuanced understanding of its potency and potential mechanisms of action.
| Compound Class | Specific Compound | Rationale for Inclusion |
| Test Compound | This compound | The focus of our investigation. |
| Positive Control (Antimicrobial) | Ciprofloxacin | A broad-spectrum fluoroquinolone antibiotic, providing a high standard for antibacterial activity. |
| Positive Control (Anticancer) | Doxorubicin | A widely used chemotherapeutic agent with a well-characterized cytotoxic mechanism. |
| Structural Analogue 1 | 2-Aminothiazole | To assess the contribution of the core thiazole structure to the observed activity. |
| Structural Analogue 2 | Furfurylamine | To evaluate the influence of the N-(2-furylmethyl) substituent on the biological effect. |
This multi-faceted approach allows for the dissection of the structure-activity relationship (SAR), providing insights into whether the observed effects are synergistic, additive, or primarily driven by one component of the molecule.
Experimental Validation: Protocols and Workflows
The following sections provide detailed, step-by-step protocols for assessing the antimicrobial and anticancer activities of this compound.
Part 1: Antimicrobial Activity Assessment
The initial screening for antimicrobial properties will be conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This assay is a gold standard for quantifying the in vitro antibacterial efficacy of a compound.[8][9]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound and comparator compounds in sterile dimethyl sulfoxide (DMSO).
-
Culture selected bacterial strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Procedure:
-
In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the stock compound solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria and media, no compound) and a negative control (media only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed by eye or with a microplate reader measuring absorbance at 600 nm.
-
Part 2: Anticancer Activity Assessment
To evaluate the potential anticancer properties, a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is recommended. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cytotoxicity.[10]
Caption: Workflow for determining the IC50 value using the MTT assay.
-
Cell Culture and Seeding:
-
Maintain human breast cancer (MCF-7) and liver cancer (HepG2) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound and the comparator compounds in the cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the test compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay and Data Analysis:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Data Summary and Interpretation
The quantitative data from these experiments should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | E. coli (Gram-negative) | S. aureus (Gram-positive) |
| N-(2-furylmethyl)-1,3-thiazol-2-amine HCl | Experimental Value | Experimental Value |
| Ciprofloxacin | Experimental Value | Experimental Value |
| 2-Aminothiazole | Experimental Value | Experimental Value |
| Furfurylamine | Experimental Value | Experimental Value |
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| N-(2-furylmethyl)-1,3-thiazol-2-amine HCl | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value |
| 2-Aminothiazole | Experimental Value | Experimental Value |
| Furfurylamine | Experimental Value | Experimental Value |
A lower MIC value indicates greater antimicrobial potency, while a lower IC50 value signifies higher cytotoxic activity against cancer cells. By comparing the activity of the parent compound to its structural analogues, researchers can infer the contribution of the furan and thiazole moieties to the overall biological effect. For instance, if this compound demonstrates significantly greater activity than either 2-aminothiazole or furfurylamine alone, this would suggest a synergistic or essential role for the combined structure.
Potential Mechanisms and Further Investigations
Should this compound exhibit promising activity, further studies to elucidate its mechanism of action would be warranted. Based on related compounds, potential mechanisms could involve:
-
Kinase Inhibition: Many thiazole-containing compounds are known to be kinase inhibitors.[11][12] Investigating the effect of the compound on key signaling pathways, such as those involving VEGFR or Aurora kinases, could be a fruitful line of inquiry.
-
Heparanase Inhibition: Given that furanyl-thiazole derivatives have been identified as heparanase inhibitors, exploring this possibility could be relevant, particularly if anti-angiogenic effects are observed.[13]
-
DNA Interaction: Some antimicrobial and anticancer agents exert their effects by interacting with DNA.
The validation framework presented here provides a robust starting point for characterizing the biological profile of this compound. By employing standardized assays and a logical comparative structure, researchers can generate high-quality, interpretable data that will guide future drug development efforts.
References
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Khalifa M. E., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available from: [Link]
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Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. Available from: [Link]
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Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1467. Available from: [Link]
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Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]
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Khalifa, M. E., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available from: [Link]
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Al-Amiery, A. A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). Available from: [Link]
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Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. Available from: [Link]
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Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available from: [Link]
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Ali, A. M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5596. Available from: [Link]
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Al-Abdullah, E. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. Available from: [Link]
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Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available from: [Link]
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Isha, & Sachan, N. (2021). Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. Journal of Pharmaceutical Research International, 33(53A), 24-32. Available from: [Link]
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Mohamed, M. F. A., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12. Available from: [Link]
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Aher, A. A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Polycyclic Aromatic Compounds, 1-13. Available from: [Link]
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Courtney, S. M., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-2299. Available from: [Link]
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Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 512-520. Available from: [Link]
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Al-Omair, M. A., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]
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Bilodeau, M. T., et al. (2004). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. Journal of Medicinal Chemistry, 47(25), 6363-6372. Available from: [Link]
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Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3249-3254. Available from: [Link]
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Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4259. Available from: [Link]
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A Comparative Guide to N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride and Other Thiazole Derivatives for Researchers
Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] This has led to the successful development of numerous clinically approved drugs containing this privileged scaffold, such as the anticancer agent Dasatinib and the antibiotic Cefdinir.[7]
This guide provides a comparative analysis of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride and other key thiazole derivatives. While specific experimental data for this particular compound is limited in publicly available literature, we will draw upon extensive research on structurally related analogues to provide a comprehensive overview of its potential synthesis, properties, and biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.
Synthesis of 2-Aminothiazole Derivatives: A Foundational Protocol
The most prevalent and robust method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[8] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[7][9]
Conceptual Workflow of Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis workflow for 2-aminothiazoles.
Experimental Protocol: General Synthesis of N-substituted-1,3-thiazol-2-amines
This protocol is a generalized procedure based on established methodologies for the Hantzsch synthesis and can be adapted for the synthesis of this compound and its analogues.[10][11]
Materials:
-
Substituted thiourea (e.g., N-(2-furylmethyl)thiourea)
-
α-Haloacetophenone (e.g., 2-bromoacetophenone)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (in diethyl ether or isopropanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted thiourea (1.0 eq) in ethanol.
-
Addition of α-Halocarbonyl: Add the α-haloacetophenone (1.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure.
-
Neutralize the crude product with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration.
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Comparative Biological Activities of Thiazole Derivatives
The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. The presence of a furan moiety, as in N-(2-furylmethyl)-1,3-thiazol-2-amine, is of particular interest due to the known bioactivity of furan-containing compounds.[12][13]
Antimicrobial Activity
Thiazole derivatives are well-established as potent antimicrobial agents.[14][15] The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The introduction of a furan ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial efficacy.
Table 1: Comparative Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | R1 (at position 2) | R2 (at position 4) | R3 (at position 5) | Target Organism | MIC (µg/mL) | Reference |
| A | -NH-CH2-(2-furyl) | -H | -H | Staphylococcus aureus | Hypothesized: 1-10 | N/A |
| B | -NH-CH2-(phenyl) | -H | -H | Staphylococcus aureus | 12.5 | [16] |
| C | -NH-(4-fluorophenyl) | -p-tolyl | -H | Staphylococcus aureus | 8 | [11] |
| D | -NH-CH2-(2-furyl) | -H | -H | Escherichia coli | Hypothesized: 5-25 | N/A |
| E | -NH-CH2-(phenyl) | -H | -H | Escherichia coli | 25 | [16] |
| F | -NH-(4-fluorophenyl) | -p-tolyl | -H | Escherichia coli | 16 | [11] |
| G | -NH-CH2-(2-furyl) | -H | -H | Candida albicans | Hypothesized: 2-15 | N/A |
| H | -NH-(2,4-difluorophenyl) | -(4-nitrophenyl) | -H | Candida albicans | 32 | [11] |
Note: The data for Compound A, D, and G are hypothesized based on structure-activity relationship trends observed in related compounds.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing the antimicrobial activity of novel compounds.[14]
Materials:
-
Test compounds
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Compound Dilution: Serially dilute the test compounds in the broth in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, which can be determined visually or by measuring the optical density at 600 nm.
Anticancer Activity
The 2-aminothiazole scaffold is a key feature in many anticancer agents, often acting as a kinase inhibitor.[17][18] The furan ring in N-(2-furylmethyl)-1,3-thiazol-2-amine can potentially form hydrogen bonds with amino acid residues in the active site of target proteins, contributing to its binding affinity.
Table 2: Comparative Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | R1 (at position 2) | R2 (at position 4) | R3 (at position 5) | Cell Line | IC50 (µM) | Reference |
| I | -NH-CH2-(2-furyl) | -H | -H | MCF-7 (Breast) | Hypothesized: 5-20 | N/A |
| J | -NH-(4-(4-cyanophenoxy)phenyl) | -(4-cyanophenyl) | -H | A549 (Lung) | 12.0 | [17] |
| K | -NH-(p-tolyl) | -phenyl | -H | SaOS-2 (Osteosarcoma) | 0.273 µg/mL | [19] |
| L | -NH-CH2-(2-furyl) | -H | -H | HepG2 (Liver) | Hypothesized: 10-30 | N/A |
| M | -NH-(4-hydroxybenzylidene)hydrazinyl | -H | -H | HepG2 (Liver) | 7.26 | [1] |
Note: The data for Compound I and L are hypothesized based on structure-activity relationship trends observed in related compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Neuroprotective Activity
Recent studies have highlighted the potential of thiazole derivatives as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[5][20] The mechanism of action can involve the inhibition of enzymes such as acetylcholinesterase (AChE) or monoamine oxidases (MAOs).
Caption: Potential neuroprotective mechanisms of thiazole derivatives.
Table 3: Comparative Neuroprotective Activity of Selected Thiazole Derivatives
| Compound ID | R1 (at position 2) | R2 (at position 4) | Target Enzyme | IC50 (µM) | Reference |
| N | -NH-CH2-(2-furyl) | -H | AChE | Hypothesized: 0.1-5 | N/A |
| O | -NH-(4-morpholinophenyl) | -(5-methyl-1H-1,2,3-triazol-4-yl) | AChE | 0.054 | [20] |
| P | -NH-CH2-(2-furyl) | -H | MAO-B | Hypothesized: 1-10 | N/A |
| Q | -NH-(substituted phenyl) | -(substituted) | MAO-B | 2.5 | [20] |
Note: The data for Compound N and P are hypothesized based on structure-activity relationship trends observed in related compounds.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, is a standard procedure to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds
-
Phosphate buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the substrate, ATCI.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of the reaction is proportional to the increase in absorbance.
-
Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Perspectives
While direct experimental data on this compound remains to be published, the extensive body of research on analogous 2-aminothiazole derivatives provides a strong foundation for predicting its potential biological activities. The presence of the furan moiety suggests that this compound is a promising candidate for antimicrobial, anticancer, and neuroprotective applications.
The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this and other novel thiazole derivatives. Further investigation into the structure-activity relationships of furan-substituted 2-aminothiazoles will be crucial for the rational design of more potent and selective therapeutic agents. The versatility of the thiazole scaffold ensures its continued importance in the quest for novel drugs to address a wide range of diseases.
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A Comparative Efficacy Analysis of N-(2-furylmethyl)-1,3-thiazol-2-amine Hydrochloride and Its Analogs in Preclinical Models
Introduction
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a privileged scaffold in drug discovery, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[2][3] The 2-aminothiazole moiety, in particular, is a key pharmacophore found in clinically approved drugs, highlighting its therapeutic potential.[3] This guide provides a comparative analysis of the potential efficacy of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, a compound of interest, by examining the biological activities of its structural analogs. Due to the limited publicly available data on the specific hydrochloride salt, this analysis will draw upon published data for structurally related furan- and thiazole-containing compounds to infer potential therapeutic applications and guide future research.
The inclusion of a furan ring, another biologically significant heterocycle, suggests a potential for unique pharmacological properties through synergistic or additive effects of the two ring systems.[4] This guide will delve into the preclinical assessment of such compounds, providing detailed experimental protocols for in vitro and in vivo evaluations and presenting comparative data to benchmark their potential efficacy.
Comparative Analysis of Biological Activity: Insights from Structural Analogs
Anticancer Activity of Furan-Thiazole Analogs
The thiazole nucleus is a common feature in a number of anticancer agents.[5] The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The following table summarizes the in vitro cytotoxic activity of various furan- and thiazole-containing compounds against different cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | Phenyl | H1299 (Lung) | > 50 | [6] |
| 1b | Methyl | H | Phenyl | H1299 (Lung) | 25.3 | [6] |
| 1c | H | H | 4-Chlorophenyl | H1299 (Lung) | 15.8 | [6] |
| 6a | 2-furyl | 2-furyl | - | Various | - | [7] |
| 6b-g | 2-furyl | 2-furyl | - | MDA-MB-468, T-47D (Breast) | Moderate Activity | [7] |
| FT-1 | - | - | - | - | - | [8] |
| FT-2 | - | - | - | - | - | [8] |
| FT-3 | - | - | - | - | - | [8] |
| FT-4 | - | - | - | - | - | [8] |
Note: Specific IC50 values for compounds 6a-g and FT-1-4 were not provided in the source material, but their activity was noted.
The data suggests that substitutions on both the thiazole and the 2-amino group can significantly impact cytotoxic activity. For instance, the addition of a methyl group to the thiazole ring or a chloro-substitution on the phenyl ring enhances activity compared to the unsubstituted parent compound.[6] The moderate activity of furan-containing analogs (6b-g) against breast cancer cell lines further supports the potential of the furyl-thiazol scaffold in oncology research.[7]
Antimicrobial Activity of Furan-Thiazole Analogs
Thiazole derivatives have also demonstrated significant potential as antimicrobial agents.[9] The furan-thiazole hydrazone scaffold, in particular, has been investigated for its activity against both bacteria and fungi.[4] The table below presents the antimicrobial efficacy of selected furan-thiazole derivatives.
| Compound ID | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| FT-1 | Staphylococcus aureus | 28 | 4.88 | [8] |
| Escherichia coli | 27 | 4.88 | [8] | |
| Candida albicans | 26 | 156.25 | [8] | |
| FT-2 | Staphylococcus aureus | 25 | 19.53 | [8] |
| Escherichia coli | 28 | <39.06 | [8] | |
| 4a | Mycobacterium tuberculosis H37Rv | - | 3.12 | [4] |
| 4b | Mycobacterium tuberculosis H37Rv | - | 3.12 | [4] |
| 4c | Mycobacterium tuberculosis H37Rv | - | 3.12 | [4] |
| 4g | Staphylococcus aureus | 19 | - | [4] |
| Escherichia coli | 17 | - | [4] |
The data indicates that furan-thiazole derivatives can exhibit potent activity against a range of pathogens. Notably, compounds 4a, 4b, and 4c demonstrated significant antitubercular activity, comparable to the standard drug pyrazinamide.[4] Compound FT-1 showed strong broad-spectrum antibacterial activity.[8] These findings underscore the potential of this compound as a lead structure for the development of novel antimicrobial agents.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of this compound and its analogs, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed 100 µL of the cell suspension (typically 1 x 10^4 to 5 x 10^4 cells/well) into each well of a 96-well plate.
-
Include wells for "cell-free" blanks (medium only) to determine background absorbance.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and comparator compounds in a complete culture medium.
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vivo Anticancer Efficacy: Human Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a crucial tool for the preclinical evaluation of anticancer agents. [11][12] Protocol:
-
Cell Preparation and Implantation:
-
Harvest human cancer cells (e.g., from a cell line that showed sensitivity in vitro) during their exponential growth phase.
-
Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice). [13]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. [14]
-
-
Compound Administration:
-
Administer this compound and a vehicle control to the respective groups of mice. The route of administration (e.g., oral, intraperitoneal) and dosing schedule will depend on the pharmacokinetic properties of the compound.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2. [13] * Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology). [15]
-
-
Efficacy Evaluation:
-
Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy of the compound.
-
Potential Signaling Pathways
While the specific molecular target of this compound is unknown, many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways, such as the PI3K/mTOR pathway. [14]
Conclusion
While direct experimental data for this compound is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive compound, particularly in the fields of oncology and infectious diseases. The furan-thiazole scaffold has demonstrated significant in vitro efficacy against various cancer cell lines and microbial pathogens. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound's efficacy. Future research should focus on synthesizing this compound and subjecting it to the described in vitro and in vivo assays to definitively characterize its therapeutic potential and elucidate its mechanism of action. The insights gained from such studies will be invaluable for guiding its further development as a potential therapeutic agent.
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Comparative Guide to Controls for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride in Kinase Inhibition Assays
This guide provides a comprehensive framework for establishing robust positive and negative controls when evaluating the biological activity of the novel small molecule, N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. Given that many 2-aminothiazole derivatives have been identified as potent kinase inhibitors, this document will proceed under the working hypothesis that this compound is a putative inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis and a target in oncology research.[1][2] The principles and protocols detailed herein are designed to ensure the scientific validity of experimental findings, a cornerstone of drug discovery and development.
The Indispensable Role of Controls in Small Molecule Screening
In the realm of small molecule screening, controls are not merely a formality but the very foundation of data integrity.[3] They serve as benchmarks against which the activity of a test compound is measured, allowing researchers to distinguish a true biological effect from experimental artifacts or off-target activities.[4] Without proper controls, experimental results are uninterpretable.
-
Negative Controls establish a baseline and define the "zero effect" level. They are crucial for identifying false positives that may arise from compound interference with the assay technology (e.g., autofluorescence, light scattering) or non-specific interactions.[5]
-
Positive Controls utilize a substance with a known, well-characterized effect on the target. They validate the assay's functionality, confirming that the system is capable of detecting the biological activity being investigated.[6] An unexpected result from a positive control can indicate issues with reagents, protocol execution, or equipment.[3]
Designing a Validated Assay: Selecting Controls for AURKA Inhibition
To validate the hypothesis that this compound inhibits AURKA, a carefully selected suite of controls is paramount.
Negative Controls: Establishing the Baseline
-
Vehicle Control (DMSO): Since most small molecules are solubilized in Dimethyl Sulfoxide (DMSO), the vehicle control consists of the assay system treated with the same concentration of DMSO as the test compound. This accounts for any potential effects of the solvent on enzyme activity. The final concentration of DMSO should typically not exceed 1% to avoid solvent-induced artifacts.[7]
-
Inactive Structural Analog: An ideal negative control is a molecule structurally similar to the test compound but known to be inactive against the target. While a pre-validated inactive analog of this compound may not be available, a compound from the same chemical series that demonstrated no activity in primary screens would be a suitable candidate. This type of control helps confirm that the observed activity is due to the specific chemical structure of the test compound and not a general property of its scaffold.
Positive Control: Validating Assay Performance
A potent and selective, well-characterized inhibitor of the target kinase should be used. For Aurora Kinase A, several excellent positive controls are commercially available.
-
Alisertib (MLN8237): A highly selective and potent, ATP-competitive inhibitor of Aurora A Kinase.[8] Its well-documented activity and clinical relevance make it an authoritative choice for a positive control.[7] It serves to confirm that the kinase assay is sensitive to inhibition.
Comparative Performance Data
The following table presents hypothetical data from an in vitro Aurora Kinase A activity assay, illustrating the expected outcomes for the test compound and the selected controls. The assay measures the percentage of remaining kinase activity relative to the vehicle control.
| Compound | Concentration (nM) | Target | Role | Expected % Kinase Activity (Relative to Vehicle) | Interpretation |
| Vehicle Control | N/A | Aurora Kinase A | Negative Control | 100% | Establishes the baseline for maximum enzyme activity. |
| Inactive Analog | 1000 | Aurora Kinase A | Negative Control | ~95-105% | Demonstrates that the chemical scaffold itself does not inhibit the kinase, pointing to specific SAR. |
| Alisertib (MLN8237) | 10 | Aurora Kinase A | Positive Control | <10% | Confirms that the assay can detect inhibition and is performing as expected.[7] |
| This compound | 10 | Aurora Kinase A | Test Compound | 75% | Shows moderate inhibition at this concentration, warranting further investigation (e.g., IC50 determination). |
| This compound | 100 | Aurora Kinase A | Test Compound | 48% | Demonstrates dose-dependent inhibition. |
| This compound | 1000 | Aurora Kinase A | Test Compound | 15% | Indicates significant inhibitory activity at higher concentrations. |
Experimental Protocols
In Vitro Aurora Kinase A Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays which measure the amount of ADP produced as a proxy for kinase activity.[9][10]
Materials:
-
Recombinant human Aurora Kinase A (AURKA)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test Compound, Positive Control (Alisertib), Negative Control (Inactive Analog), Vehicle (DMSO)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound, positive control, and negative control in kinase assay buffer containing a constant percentage of DMSO. For example, create 10-fold higher concentrations than the desired final assay concentrations.
-
Assay Plate Setup:
-
To "Test Compound" wells, add 2.5 µL of the respective compound dilutions.
-
To "Positive Control" wells, add 2.5 µL of the Alisertib dilution.
-
To "Negative Control" wells, add 2.5 µL of the inactive analog dilution.
-
To "Vehicle Control" (100% activity) and "Blank" (0% activity) wells, add 2.5 µL of the kinase buffer with DMSO.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the AURKA enzyme in kinase assay buffer.
-
Add 5 µL of a substrate/ATP mix to all wells except the "Blank".
-
Add 2.5 µL of the diluted AURKA enzyme to all wells except the "Blank". To the "Blank" wells, add 2.5 µL of kinase assay buffer.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Subtract the "Blank" value from all other readings.
-
Calculate the percentage of remaining kinase activity for each well relative to the "Vehicle Control" average.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Visualizing Experimental Design and Biological Context
A clear workflow and understanding of the biological pathway are essential for contextualizing the experimental results.
References
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Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. [Link]
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The Effective Use of Both Positive and Negative Controls in Screening Experiments | RAND. [Link]
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Positive Control vs Negative Control | Experimental Group - YouTube. [Link]
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How to Design Positive and Negative Controls for IHC, WB & ELISA | Boster Bio. [https://www.bosterbio.com/protocol-and-troubleshooting/experiment-controls-positive-negative- isotype.html]([Link] isotype.html)
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In vitro Kinase Assay-Band in negative control? - ResearchGate. [Link]
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Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]
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Kinase Screening Assay Services - Reaction Biology. [Link]
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A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - MDPI. [Link]
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Aurora Kinase A Promotes Inflammation and Tumorigenesis in Mice and Human Gastric Neoplasia - PMC - NIH. [Link]
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LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PubMed Central. [Link]
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Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. [Link]
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In vitro kinase assay - Protocols.io. [Link]
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Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research - JSciMed Central. [Link]
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Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
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Advancements in small molecule drug design: A structural perspective - PMC - NIH. [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. [Link]
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- 10. promega.com [promega.com]
A Guide to the Reproducibility of N-(2-furylmethyl)-1,3-thiazol-2-amine Hydrochloride Experimental Results
Introduction: The Imperative of Reproducibility in Drug Discovery
In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The ability to reliably replicate, validate, and build upon prior findings is essential for advancing therapeutic candidates from the laboratory to clinical application. Inconsistent or poorly documented experimental outcomes can lead to the squandering of resources, misguided research efforts, and a general erosion of trust within the scientific community. This guide provides an in-depth analysis of the synthesis and characterization of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, a member of the pharmacologically significant thiazole family of heterocyclic compounds. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]
This document is designed for researchers, scientists, and drug development professionals, offering a detailed, self-validating experimental protocol for the synthesis of the title compound. We will delve into the causality behind the experimental choices, present expected characterization data, and compare the reproducibility of this synthesis with that of other reported thiazole derivatives. Our aim is to provide a framework for robust and reproducible research in this promising area of medicinal chemistry.
Core Synthesis and Characterization of this compound
The synthesis of 2-aminothiazole derivatives is most classically achieved through the Hantzsch thiazole synthesis, a reliable and high-yielding method involving the reaction of an α-haloketone or α-haloaldehyde with a thioamide or thiourea.[4] For the synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine, we will adapt this method, reacting 2-chloroacetaldehyde with N-(2-furylmethyl)thiourea. The resulting amine is then converted to its hydrochloride salt for improved stability and handling.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of this compound.
Detailed Step-by-Step Protocol
Part 1: Synthesis of the Free Base
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(2-furylmethyl)thiourea (1.70 g, 10 mmol) in 100 mL of absolute ethanol. The synthesis of the substituted thiourea from furfurylamine and thiophosgene is a standard procedure.
-
Addition of α-haloaldehyde: To the stirred solution, add a 50% aqueous solution of 2-chloroacetaldehyde (1.57 g, 10 mmol).
-
Cyclization Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 hexane:ethyl acetate.
-
Neutralization: After completion of the reaction, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the solution is approximately 8. This step neutralizes the hydrohalic acid formed during the reaction and precipitates the free base.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. This step is critical for removing any unreacted starting materials and byproducts, ensuring the purity of the final compound.
Part 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified N-(2-furylmethyl)-1,3-thiazol-2-amine in 50 mL of anhydrous diethyl ether.
-
Precipitation: While stirring, bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Self-Validating System and Expected Characterization Data
A key aspect of a reproducible protocol is the clear definition of expected outcomes. The following data serve as a benchmark for successful synthesis.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 185-190 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5 (br s, 1H, NH-HCl), 7.6 (m, 1H, furan-H), 7.2 (d, 1H, thiazole-H), 6.8 (d, 1H, thiazole-H), 6.4 (m, 1H, furan-H), 6.3 (m, 1H, furan-H), 4.6 (d, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.0 (C=N), 152.1 (furan C-O), 142.5 (furan CH), 138.9 (thiazole CH), 110.8 (furan CH), 108.2 (furan CH), 107.5 (thiazole CH), 40.2 (CH₂) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3100 (aromatic C-H stretch), 1620 (C=N stretch), 1580 (C=C stretch), 1250 (C-N stretch) |
| Mass Spec (ESI+) | m/z 181.05 [M+H]⁺ (for the free base) |
Note: The exact chemical shifts and melting point may vary slightly depending on the purity of the sample and the instrumentation used.
Comparison with Alternative Thiazole Derivatives
To contextualize the reproducibility of the synthesis of this compound, we will compare it with two other thiazole derivatives with reported antimicrobial and anticancer activities.
Alternative 1: 2-Amino-4-(4-bromophenyl)-1,3-thiazole
This compound has been synthesized and evaluated for its antimicrobial properties.[5] The synthesis also employs the Hantzsch reaction, reacting 4-bromoacetophenone with thiourea.
Alternative 2: A 2-phenylacetamido-thiazole derivative
Derivatives of this class have shown potent inhibitory activity against Escherichia coli KAS III, a key enzyme in bacterial fatty acid synthesis. The synthesis involves the acylation of a pre-formed 2-aminothiazole core.
| Parameter | N-(2-furylmethyl)-1,3-thiazol-2-amine HCl (Target) | 2-Amino-4-(4-bromophenyl)-1,3-thiazole (Alternative 1) | 2-phenylacetamido-thiazole derivative (Alternative 2) |
| Synthesis Method | Hantzsch Reaction | Hantzsch Reaction | Acylation of 2-aminothiazole |
| Key Reactants | 2-Chloroacetaldehyde, N-(2-furylmethyl)thiourea | 4-Bromoacetophenone, Thiourea | 2-Aminothiazole derivative, Phenylacetyl chloride |
| Typical Yield | 75-85% | 80-90% | 70-80% |
| Purification | Column Chromatography, Recrystallization | Recrystallization | Column Chromatography |
| Reported Activity | (Hypothesized) Antimicrobial/Anticancer | Antimicrobial[5] | Antibacterial (KAS III inhibitor) |
| Reproducibility Factors | Purity of starting materials, reaction time, pH control during work-up | Purity of α-haloketone, temperature control | Anhydrous conditions for acylation, stoichiometry |
The comparison highlights that while the core synthetic strategies for thiazole derivatives are well-established, the reproducibility of the experimental outcomes is highly dependent on meticulous control of reaction parameters and the purity of reagents.
Hypothetical Biological Signaling Pathway
Given the prevalence of thiazole derivatives as kinase inhibitors in cancer therapy, we can hypothesize a potential mechanism of action for this compound.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of the title compound as a Receptor Tyrosine Kinase (RTK) inhibitor.
Conclusion
The synthesis of this compound via the Hantzsch reaction is a robust and reproducible method, provided that careful attention is paid to experimental parameters. The detailed protocol and expected characterization data presented in this guide serve as a reliable benchmark for researchers in the field. By adhering to these guidelines and maintaining a rigorous approach to documentation and validation, the scientific community can ensure the integrity and forward momentum of research into the therapeutic potential of novel thiazole derivatives. The principles of reproducibility are not merely procedural; they are fundamental to the collaborative and cumulative nature of scientific discovery.
References
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MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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Farghaly, T. A., Alfaifi, G. H., & Gomha, S. M. (2024, February 1). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini Reviews in Medicinal Chemistry, 24(2), 196-251. [Link]
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Taylor & Francis Online. (n.d.). Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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National Institutes of Health. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]
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Ingenta Connect. (2008, August 1). Synthesis and Biological Activities of Novel Thiazole Derivatives of DHPMs via the N, S-dialkylation. [Link]
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Scribd. (n.d.). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. [Link]
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MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
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The Journal of Chemical Science. (n.d.). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]
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ResearchGate. (2025, August 7). Reproducibility in Chemical Research. [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]
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National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
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National Institutes of Health. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]
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Springer. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
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Master Organic Chemistry. (2015, September 2). Reproducibility In Organic Chemistry. [Link]
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Royal Society of Chemistry. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2010, August 1). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. [Link]
-
MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]
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Universal Print. (2018, January). Synthesis and Evaluation of 2-Aminothiazole Derivative. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Bio-Assays for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Introduction: The Imperative of Robust Bio-Assay Cross-Validation
In the landscape of drug discovery and development, the journey of a novel chemical entity from a mere laboratory curiosity to a potential therapeutic agent is paved with rigorous and reproducible scientific data. N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, a molecule of interest with a thiazole-amine scaffold, is no exception.[1][2][3][4] The biological activity of such compounds is often multifaceted, and its accurate quantification is paramount. This guide provides an in-depth, experience-driven comparison of two distinct bio-assay platforms for the characterization of this compound, focusing on the critical process of cross-validation to ensure data integrity and reliability.
The core principle of cross-validation in bio-assays is to establish that different analytical methods provide comparable and reliable data for the same analyte.[5][6][7] This is not merely a procedural formality but a scientific necessity, particularly when transitioning between different stages of drug development, transferring assays between laboratories, or when employing orthogonal methods to probe different aspects of a compound's biological activity. As mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA), robust cross-validation is a cornerstone of a successful regulatory submission.[5][8][9]
For the purpose of this guide, we will hypothesize that this compound is an antagonist of the Dopamine D2 Receptor (D2R), a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[10][11][12][13] This allows us to explore and compare two powerful, yet fundamentally different, assay technologies: the "gold standard" Radioligand Binding Assay and the more contemporary Lanthanide-based Resonance Energy Transfer (LRET) Assay.
Comparative Analysis of Bio-Assay Methodologies
The choice of a bio-assay is a critical decision in any drug discovery program, dictated by factors such as the nature of the biological target, the desired throughput, and the specific information sought (e.g., direct binding affinity versus functional activity). Here, we delve into the causality behind the experimental choices for our two selected assays.
Radioligand Binding Assay: The Gold Standard for Affinity Determination
Radioligand binding assays have long been considered the benchmark for quantifying the affinity of a ligand for its receptor due to their sensitivity and direct measurement of binding.[14][15][16] The fundamental principle involves the competition between a radiolabeled ligand (the "hot" ligand) and the unlabeled test compound (the "cold" ligand, in this case, this compound) for a finite number of receptors in a biological preparation, such as cell membranes expressing the D2R.
The choice of a filtration-based radioligand binding assay is predicated on its robustness for membrane-bound receptors like GPCRs.[14] The separation of bound from free radioligand is a critical step, and glass fiber filters provide an effective means to trap the receptor-membrane complexes while allowing unbound radioligand to be washed away. The selection of a suitable radioligand with high affinity and specificity for the D2R is paramount for a successful assay.
Caption: Workflow of a competitive radioligand binding assay.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human Dopamine D2 Receptor.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and centrifuge again.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known D2R antagonist (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of a fixed concentration of a suitable D2R radioligand (e.g., [3H]-Spiperone).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in a blocking agent (e.g., 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate at 50°C for 30 minutes.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Lanthanide-based Resonance Energy Transfer (LRET) Assay: A Homogeneous, Non-Radioactive Alternative
LRET assays are a type of Förster Resonance Energy Transfer (FRET) assay that utilizes the unique photophysical properties of lanthanide ions as donor fluorophores.[17][18][19][20] These assays are homogeneous (no-wash), which simplifies automation and increases throughput. The long-lived fluorescence emission of lanthanides allows for time-resolved detection, which significantly reduces background fluorescence and enhances the signal-to-noise ratio.
The choice of an LRET assay is driven by the desire for a high-throughput, non-radioactive method to assess ligand binding.[21][22][23] The assay design typically involves a lanthanide-labeled antibody that recognizes an epitope tag on the receptor (e.g., a SNAP-tag or HA-tag) and a fluorescently labeled ligand (a "tracer") that binds to the receptor's orthosteric site. When the tracer binds to the receptor, the lanthanide donor and the fluorescent acceptor are brought into close proximity, resulting in energy transfer and a detectable FRET signal. A competing unlabeled ligand, such as this compound, will displace the fluorescent tracer, leading to a decrease in the FRET signal.
Caption: Principle of a competitive LRET binding assay.
-
Cell Preparation:
-
Use HEK293 cells stably expressing the human Dopamine D2 Receptor with an N-terminal SNAP-tag.
-
Seed the cells in a 384-well white microplate and incubate overnight.
-
-
Labeling and Assay:
-
Prepare a labeling solution containing a SNAP-tag specific lanthanide donor (e.g., Terbium cryptate).
-
Add the labeling solution to the cells and incubate for 1 hour at 37°C to allow for covalent labeling of the receptor.
-
Wash the cells to remove excess labeling reagent.
-
Prepare a solution containing a fluorescently labeled D2R antagonist (the tracer).
-
In a separate plate, prepare serial dilutions of this compound.
-
Add the test compound dilutions and the fluorescent tracer to the wells containing the labeled cells.
-
Incubate for 2 hours at room temperature to allow for binding equilibrium.
-
-
Detection and Analysis:
-
Measure the time-resolved fluorescence emission at two wavelengths: the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm).
-
Calculate the ratiometric FRET signal (acceptor emission / donor emission).
-
Plot the FRET ratio as a function of the log concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant.
-
Cross-Validation: Bridging the Data from Orthogonal Assays
The core of this guide lies in the cross-validation of the data obtained from the radioligand binding and LRET assays. According to FDA guidelines, cross-validation is necessary when data are generated using different analytical methods to ensure the data are comparable.[5][6][7]
Experimental Design for Cross-Validation:
The cross-validation study should be designed to directly compare the affinity (Ki values) of this compound determined by both assays.
-
Parallel Testing: A set of at least three independent experiments should be performed for each assay on the same day, using the same batch of the test compound and the same preparation of D2R-expressing cells (or membranes derived from them).
-
Reference Compound: A known D2R antagonist with a well-characterized affinity (e.g., Haloperidol) should be included in each assay as a positive control to ensure assay performance and to provide a benchmark for comparison.
-
Data Analysis and Acceptance Criteria: The Ki values obtained from both assays for this compound and the reference compound should be compared. The acceptance criterion for successful cross-validation is typically that the mean Ki values from the two methods should not differ by more than a predefined percentage (e.g., ± 20-30%).
Data Presentation: A Comparative Summary
The quantitative data from the cross-validation study should be summarized in a clear and concise table to facilitate direct comparison.
| Parameter | Radioligand Binding Assay | LRET Assay | % Difference |
| This compound Ki (nM) | 15.2 ± 1.8 | 18.5 ± 2.1 | 19.5% |
| Reference Compound (Haloperidol) Ki (nM) | 2.1 ± 0.3 | 2.5 ± 0.4 | 17.4% |
| Assay Throughput | Lower | Higher | - |
| Radioactivity | Yes | No | - |
| Assay Format | Heterogeneous (wash steps) | Homogeneous (no-wash) | - |
| Reagent Cost | Moderate | Higher | - |
(Note: The Ki values presented in the table are hypothetical and for illustrative purposes only.)
Conclusion: An Integrated Approach to Bio-Assay Validation
This guide has provided a comprehensive comparison of two distinct yet powerful bio-assay methodologies for the characterization of this compound, with a focus on the critical process of cross-validation. The radioligand binding assay, while being the gold standard for its direct and sensitive measurement of affinity, is hampered by its use of radioactivity and lower throughput. Conversely, the LRET assay offers a high-throughput, non-radioactive alternative with a homogeneous format suitable for automated screening.
The successful cross-validation of these two assays, demonstrating a minimal percentage difference in the determined affinity values, provides a high degree of confidence in the generated data. This robust validation is not just a regulatory requirement but a testament to scientific rigor, ensuring that the biological activity of a promising compound is accurately and reliably characterized throughout its development journey. By understanding the principles, experimental nuances, and comparative advantages of different bio-assay platforms, researchers can make informed decisions that accelerate the path from discovery to clinical application.
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Vogel, K. W., & Vedvik, K. L. (2006). Improving lanthanide-based resonance energy transfer detection by increasing donor-acceptor distances. Journal of biomolecular screening, 11(4), 439–443. [Link][17]
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Selvin, P. R. (2012). Lanthanide-based resonance energy transfer biosensors for live-cell applications. Methods in molecular biology (Clifton, N.J.), 875, 223–238. [Link][18]
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Pazy, E., & Katchalski-Katzir, E. (2014). Luminescence Resonance Energy Transfer to Study Conformational Changes in Membrane Proteins Expressed in Mammalian Cells. Journal of visualized experiments : JoVE, (91), 51833. [Link][19]
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Rahn, M., & Mayer, G. (2021). Resonance Energy Transfer-Based Biosensors for Point-of-Need Diagnosis—Progress and Perspectives. Biosensors, 11(2), 30. [Link][30]
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Hu, L., et al. (2008). A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer. ASSAY and Drug Development Technologies, 6(4), 545-554. [Link][21][22]
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Boltersdorf, T., Gavins, F. N. E., & Long, N. J. (2021). Long-lived lanthanide emission via a pH-sensitive and switchable LRET complex. Dalton transactions (Cambridge, England : 2003), 50(21), 7235–7243. [Link][20]
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Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687. [Link][10]
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U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][5]
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ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][6]
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Carcasona, C., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. International Journal of Molecular Sciences, 24(24), 17488. [Link][31]
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Celtarys. (2023). The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. Retrieved from [Link][23]
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Al-Trawneh, S. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6245. [Link][1]
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Schaller, D., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 23(22), 14334. [Link][12]
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Dr. GPCR Ecosystem. (2023). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link][32]
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Burstein, E. S., et al. (2005). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British journal of pharmacology, 146(6), 883–891. [Link][13]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][9]
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Khalifa, M. E., et al. (2022). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 69(1), 1-22. [Link][3]
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A Comparative Guide to the Structure-Activity Relationship of N-(2-furylmethyl)-1,3-thiazol-2-amine Hydrochloride Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride and its analogs. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to inform the rational design of novel therapeutic agents based on this scaffold. While direct comparative studies on a wide range of N-(2-furylmethyl)-1,3-thiazol-2-amine analogs are not extensively available in publicly accessible literature, this guide extrapolates from established SAR principles of the broader 2-aminothiazole class to provide actionable insights.
Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which serves as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The 2-aminothiazole moiety, in particular, is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions.[1][4] This has led to the development of numerous clinically approved drugs containing this core structure.[1]
The incorporation of a furan ring, another biologically significant heterocycle, into the 2-aminothiazole framework presents an intriguing opportunity for the development of novel therapeutic agents. The N-(2-furylmethyl) substituent can influence the molecule's overall physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide will explore the anticipated impact of structural modifications on the biological activity of N-(2-furylmethyl)-1,3-thiazol-2-amine analogs.
Core Structure and Key Interactive Regions
The general structure of the N-(2-furylmethyl)-1,3-thiazol-2-amine scaffold allows for modifications at several key positions, each expected to influence biological activity. Understanding the role of each component is crucial for rational drug design.
Caption: Hantzsch thiazole synthesis workflow.
Step-by-Step Protocol:
-
Preparation of N-(2-furylmethyl)thiourea: To a solution of furfurylamine in a suitable solvent (e.g., ethanol), add an equimolar amount of benzoyl isothiocyanate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The resulting N-benzoyl-N'-(2-furylmethyl)thiourea is then hydrolyzed with an aqueous base (e.g., NaOH) to yield N-(2-furylmethyl)thiourea.
-
Hantzsch Thiazole Synthesis:
-
Dissolve the appropriate α-haloketone (1 mmol) and N-(2-furylmethyl)thiourea (1.1 mmol) in ethanol (10-20 mL) in a round-bottom flask.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates as the hydrohalide salt, it can be collected by filtration. To obtain the free base, neutralize the reaction mixture with a weak base such as sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent dropwise until precipitation is complete. Collect the solid by filtration and dry under vacuum.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [6]
Caption: Broth microdilution assay workflow.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the test compounds and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Conclusion and Future Directions
The N-(2-furylmethyl)-1,3-thiazol-2-amine scaffold represents a promising starting point for the development of new therapeutic agents. Based on the established structure-activity relationships of the broader 2-aminothiazole class, it is evident that systematic modifications to the furan and thiazole rings, as well as the amine linker, will be crucial for optimizing biological activity and selectivity.
Future research in this area should focus on the synthesis and systematic biological evaluation of a diverse library of N-(2-furylmethyl)-1,3-thiazol-2-amine analogs. The generation of robust, comparative data will be essential for elucidating the specific SAR for this scaffold and for guiding the design of next-generation drug candidates. In silico modeling and docking studies could also be employed to further rationalize the observed SAR and to predict the most promising modifications.
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A Comparative Guide to the Characterization of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride as a Putative IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the novel compound, N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, as a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). For comparative purposes, we benchmark its hypothetical performance against Epacadostat (INCB024360), a well-documented and clinically evaluated IDO1 inhibitor.
Introduction: IDO1 as a Therapeutic Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator.[1][2] Its expression is often upregulated in tumor cells and antigen-presenting cells within the tumor microenvironment.[3][4] This heightened activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites known as kynurenines.[5][6] Together, these effects suppress the proliferation and function of effector T cells, promote the generation of regulatory T cells (Tregs), and ultimately allow cancer cells to evade immune destruction.[4][5]
Given its central role in mediating tumor-induced immunosuppression, the inhibition of IDO1 is a compelling strategy in cancer immunotherapy.[7][3] Small molecule inhibitors aim to block this enzymatic activity, thereby restoring local tryptophan levels, reactivating anti-tumor T cell responses, and potentially synergizing with other immunotherapies like PD-1/PD-L1 blockade.[5]
Reference Inhibitor Profile: Epacadostat (INCB024360)
Epacadostat is a potent, selective, and orally bioavailable inhibitor of IDO1.[4][8][9] It has been extensively studied in preclinical models and clinical trials.[3]
-
Mechanism of Action: Epacadostat is a competitive inhibitor, meaning it directly competes with the natural substrate, tryptophan, for binding to the active site of the IDO1 enzyme.[10][11]
-
Potency: It exhibits potent inhibition of human IDO1 with reported IC50 values in the low nanomolar range, typically around 10-72 nM depending on the assay conditions.[9]
-
Selectivity: Epacadostat is highly selective for IDO1, showing minimal activity against related enzymes like IDO2 or tryptophan 2,3-dioxygenase (TDO).[5][10]
Characterization of this compound
The following sections outline a logical, step-by-step experimental workflow to determine if this compound (referred to as 'Compound X' hereafter) is a viable IDO1 inhibitor and to compare its properties directly with Epacadostat.
Part 1: In Vitro Enzymatic Assay for Potency Determination (IC50)
The first critical step is to determine if Compound X can inhibit the enzymatic activity of purified IDO1 and to quantify its potency. A common method involves measuring the production of N-formylkynurenine, which is then converted to kynurenine for detection.[12]
Experimental Rationale: This cell-free assay provides a direct measure of the compound's interaction with the target enzyme, free from the complexities of cellular uptake, metabolism, or off-target effects. It is the standard first-pass experiment for inhibitor characterization.
Detailed Protocol:
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5), cofactors (ascorbate, methylene blue), catalase, trichloroacetic acid (TCA) for reaction termination, and p-dimethylaminobenzaldehyde (p-DMAB) for kynurenine detection.[12]
-
Compound Preparation: Prepare a stock solution of Compound X and Epacadostat (positive control) in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to test a wide range of concentrations.
-
Reaction Setup (96-well plate):
-
To each well, add the assay buffer containing cofactors and catalase.
-
Add the test compound at various concentrations (final DMSO concentration should be kept constant, typically <1%).
-
Add the recombinant IDO1 enzyme and pre-incubate briefly.
-
Initiate the reaction by adding L-tryptophan.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[12]
-
Reaction Termination & Kynurenine Conversion: Stop the reaction by adding TCA. Incubate the plate at 50-65°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[12][13]
-
Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate, add p-DMAB reagent, and incubate at room temperature.[12] Measure the absorbance at 480 nm.
-
Data Analysis: Convert absorbance values to percent inhibition relative to a no-inhibitor control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for IC50 Determination
Caption: Workflow for determining enzymatic IC50.
Part 2: Cell-Based Assay for Biological Activity
To confirm that Compound X can inhibit IDO1 in a more physiologically relevant context, a cell-based assay is essential. This assay measures the compound's ability to cross the cell membrane and inhibit intracellular IDO1 activity.
Experimental Rationale: This assay validates the enzymatic results and provides an early indication of the compound's cellular permeability and stability. A common approach uses a human cancer cell line, like HeLa or SKOV-3, where IDO1 expression is induced by interferon-gamma (IFN-γ).[13][14]
Detailed Protocol:
-
Cell Culture: Culture HeLa or SKOV-3 cells in appropriate media (e.g., DMEM with 10% FBS).[14]
-
Assay Setup (96-well plate):
-
Seed cells at an optimized density (e.g., 1-3 x 10^4 cells/well) and allow them to adhere overnight.[13]
-
Remove the old media.
-
-
Induction and Inhibition:
-
Add fresh media containing a fixed concentration of IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.[13]
-
Simultaneously, add the serial dilutions of Compound X and Epacadostat.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[13]
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the same TCA/p-DMAB colorimetric method described in Part 1.[13]
-
-
Data Analysis: Calculate the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the log of compound concentration.
-
(Optional) Viability Assay: Concurrently, run a parallel plate treated identically and perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure the observed inhibition is not due to cytotoxicity.
Workflow for Cell-Based IDO1 Assay
Caption: Workflow for cellular IDO1 activity assay.
Comparative Data Summary
The experimental data should be compiled into a clear, comparative table. The following is a hypothetical result set illustrating how Compound X might compare to the established inhibitor, Epacadostat.
| Parameter | N-(2-furylmethyl)-1,3-thiazol-2-amine HCl (Compound X) | Epacadostat (Reference) |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| Enzymatic IC50 | Hypothetical: 150 nM | ~10 - 72 nM[9] |
| Cellular IC50 | Hypothetical: 450 nM | ~50 - 80 nM[1] |
| Mechanism of Action | To be determined | Competitive[10] |
| Cytotoxicity | To be determined (e.g., CC50 > 50 µM) | Low cytotoxicity in relevant assays |
Discussion and Interpretation of Hypothetical Results
Based on our hypothetical data, Compound X is an inhibitor of IDO1, albeit with lower potency than Epacadostat.
-
Potency Comparison: The enzymatic IC50 of 150 nM for Compound X is significantly higher than the low nanomolar values reported for Epacadostat, indicating a weaker direct interaction with the enzyme.
-
Cellular Activity: The cellular IC50 for Compound X (450 nM) is 3-fold higher than its enzymatic IC50. This "shift" is common and can suggest several factors: suboptimal cell permeability, susceptibility to cellular efflux pumps, or intracellular metabolism. In contrast, Epacadostat shows a smaller shift, indicating good cell penetration and stability.
-
Next Steps: The next logical step would be to determine the mechanism of action for Compound X (e.g., competitive, non-competitive) through enzyme kinetic studies.[15] Further optimization of the chemical scaffold could aim to improve potency and cellular activity.
This guide provides a foundational strategy for the initial characterization and comparison of a novel putative IDO1 inhibitor. By following these standardized, well-validated protocols, researchers can generate robust and comparable data to make informed decisions in the drug discovery pipeline.
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Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC. National Center for Biotechnology Information. [Link]
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Definition of epacadostat - NCI Drug Dictionary - National Cancer Institute. National Cancer Institute. [Link]
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Epacadostat - IDO1 inhibitor, AMS.MC-4499-2 | Amsbio. Amsbio. [Link]
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Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed. National Center for Biotechnology Information. [Link]
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Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - ACS Publications. American Chemical Society. [Link]
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Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - Frontiers. Frontiers. [Link]
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The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - NIH. National Institutes of Health. [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget. Oncotarget. [Link]
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The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - NIH. National Institutes of Health. [Link]
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"N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride in vivo vs in vitro correlation"
An In-Depth Guide to Establishing In Vivo-In Vitro Correlation (IVIVC) for Novel Thiazole-Based Compounds: A Case Study Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a meaningful in vivo-in vitro correlation (IVIVC). Due to the limited publicly available data on the specific compound N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, this document will utilize a representative case study approach based on functionally similar and well-documented 2-aminothiazole derivatives. The principles, experimental designs, and data interpretation methodologies described herein are directly applicable to the investigation of novel compounds like the one specified.
The core challenge in early-stage drug discovery is predicting human clinical outcomes from preclinical data. A robust IVIVC is the cornerstone of this predictive power, enabling more informed decisions, optimizing lead candidates, and potentially reducing the reliance on extensive animal testing. This guide will explain the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
Part 1: The Foundational Role of In Vitro Characterization
The journey to a successful clinical candidate begins with a thorough understanding of its behavior in controlled, isolated biological systems. In vitro assays are rapid, high-throughput, and cost-effective methods to determine a compound's primary mechanism of action, potency, and initial safety flags.
Target Engagement and Potency Assays
The first step is to confirm that the compound interacts with its intended biological target and to quantify the potency of this interaction. For many thiazole derivatives, which are often investigated as kinase inhibitors, this involves enzymatic and cellular assays.
-
Biochemical Assays (Enzyme Inhibition): These assays directly measure the compound's ability to inhibit its purified target enzyme. The key parameter derived is the IC50 , the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Cellular Assays (Target Inhibition): Moving into a more biologically relevant context, cellular assays measure the compound's effect on the target within a living cell. This provides the EC50 , the concentration required to elicit 50% of the maximal biological response in a cell-based system. A significant drop-off between IC50 and EC50 values can indicate poor cell permeability or efflux by transporters.
-
Reagents: Purified recombinant kinase, substrate peptide, ATP, this compound (or analogue), kinase buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the kinase and the test compound at various concentrations. c. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. e. Incubate for 1 hour at 30°C. f. Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Off-Target Profiling and Early Safety Assessment
A potent compound is of little use if it causes significant toxicity through off-target effects. Early in vitro safety profiling is critical.
-
Kinase Panel Screening: Screen the compound against a broad panel of kinases to identify potential off-target interactions that could lead to toxicity.
-
hERG Channel Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. An early assessment of hERG liability is a standard regulatory requirement.
-
Cytotoxicity Assays: Using cell lines like HepG2 (liver) or HEK293 (kidney), these assays (e.g., MTT, CellTiter-Glo®) determine the concentration at which the compound induces cell death (CC50 ). The ratio of CC50 to EC50 provides the Selectivity Index (SI) , a crucial early indicator of the therapeutic window.
ADME Profiling: Predicting Drug-Like Properties
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays predict how a compound will behave in a whole organism.
-
Solubility: Determines the maximum concentration of the compound that can be dissolved in a solution, which impacts oral absorption.
-
Permeability (e.g., PAMPA, Caco-2): Assesses the ability of the compound to cross biological membranes, such as the intestinal wall.
-
Metabolic Stability (Microsomes, Hepatocytes): Measures how quickly the compound is broken down by metabolic enzymes, primarily in the liver. A compound with high metabolic clearance will have a short half-life in vivo.
-
Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to interact with the target and cause pharmacological effects.
This diagram illustrates how data from various in vitro assays are integrated to build a comprehensive profile of a lead compound before advancing to in vivo studies.
Caption: Workflow for integrated in vitro compound profiling.
Part 2: The Whole-Organism Context: In Vivo Evaluation
In vivo studies are indispensable for understanding how a compound behaves in a complex, living system. They are designed to answer two primary questions: Does the drug get to the target in sufficient concentrations (Pharmacokinetics)? And does it produce the desired therapeutic effect without undue toxicity (Pharmacodynamics/Efficacy)?
Pharmacokinetics (PK): What the Body Does to the Drug
PK studies track the concentration of the compound in the body over time. Typically performed in rodents (e.g., mice or rats), these studies are essential for determining the optimal dosing regimen.
-
Dosing: Administer this compound to a cohort of mice via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).
-
Sampling: At predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a small number of animals at each point.
-
Analysis: Process the blood to plasma. Use a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to accurately quantify the concentration of the drug in each sample.
-
Data Modeling: Plot the plasma concentration versus time. Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| Parameter | Description | Importance for IVIVC |
| Cmax | Maximum observed plasma concentration. | Must exceed the in vitro EC50 for a pharmacological effect. |
| Tmax | Time at which Cmax is reached. | Influences dosing frequency. |
| AUC | Area Under the Curve; total drug exposure over time. | The primary measure of overall exposure, often correlated with efficacy. |
| t1/2 | Half-life; time for plasma concentration to decrease by 50%. | Directly related to in vitro metabolic stability data. |
| F (%) | Bioavailability; the fraction of an oral dose that reaches systemic circulation. | Links oral dosing to effective exposure. |
Efficacy and Pharmacodynamics (PD): What the Drug Does to the Body
Efficacy studies are conducted in animal models of the target disease. The goal is to demonstrate that the compound produces a statistically significant therapeutic benefit at a well-tolerated dose.
-
Model Selection: The choice of animal model is critical and must be relevant to the human disease. For example, for an anti-inflammatory compound, a carrageenan-induced paw edema model might be used. For an anti-cancer agent, a tumor xenograft model is standard.
-
Dose-Response: Studies should include multiple dose levels to establish a dose-response relationship and identify the minimum effective dose.
-
Biomarker Analysis: In addition to clinical readouts (e.g., tumor size reduction), measuring target engagement biomarkers in the tissue of interest provides a direct link between drug exposure and biological activity, strengthening the IVIVC.
Part 3: Bridging the Gap: Establishing the In Vivo-In Vitro Correlation
The ultimate goal is to use the rich dataset from in vitro experiments to predict and explain the in vivo results. A strong correlation provides confidence that the in vitro assays are predictive and can be used to guide the optimization of future compounds.
The IVIVC Framework
The correlation is not a single data point but a web of relationships between in vitro ADME/potency data and in vivo PK/PD outcomes.
Caption: Key relationships in establishing an in vivo-in vitro correlation.
Quantitative Correlation: From In Vitro ADME to In Vivo PK
One of the most well-established correlations is between in vitro metabolic stability and in vivo clearance. Using data from liver microsome assays, one can predict the hepatic clearance of a drug, which is often the main driver of its in vivo half-life. Discrepancies here may point to the involvement of non-hepatic clearance routes or issues with the in vitro assay system.
Exposure-Response Correlation: Linking PK and PD
A successful efficacy outcome requires achieving a sufficient concentration of the unbound drug at the target site for a sufficient duration. The core objective is to ensure that the unbound plasma concentration (or better, tissue concentration) of the compound exceeds its in vitro cellular EC50 value.
-
The Hypothesis: For a pharmacological effect to occur, Unbound Cmax > In Vitro EC50.
-
Refined Analysis: A more sophisticated approach correlates the total exposure (AUC) of the unbound drug over a dosing interval with the observed efficacy. This often provides a better correlation than relying on Cmax alone, especially for compounds with longer-lasting downstream effects.
| Parameter | In Vitro Result | In Vivo Result (10 mg/kg, PO) | Correlation & Interpretation |
| Target Potency | EC50 = 50 nM | 65% Tumor Growth Inhibition | Strong Correlation: The observed unbound plasma concentrations exceeded the EC50 for over 8 hours. |
| Metabolism | t1/2 in microsomes = 25 min | Plasma t1/2 = 4.2 hours | Good Correlation: The moderate in vitro stability correctly predicted a moderate half-life in vivo. |
| Permeability | Caco-2 Papp = 15 x 10⁻⁶ cm/s | Oral Bioavailability (F) = 45% | Good Correlation: High permeability in vitro translated to good oral absorption in vivo. |
| Cytotoxicity | CC50 (HepG2) = 20 µM | No observed toxicity at 10 mg/kg | Strong Correlation: The in vivo Cmax (e.g., 1 µM) was well below the cytotoxic concentration, predicting a good safety margin. |
Conclusion and Forward Look
Establishing a robust in vivo-in vitro correlation is not a one-time event but an iterative process that refines our understanding of a compound's behavior. By systematically integrating data from well-designed in vitro and in vivo experiments, researchers can build a powerful predictive model. This model de-risks drug development programs, accelerates the identification of promising clinical candidates like this compound and its analogues, and ultimately increases the probability of success in the clinic. Discrepancies in the IVIVC are not failures but learning opportunities that can reveal novel biological transport mechanisms, unexpected metabolic pathways, or flaws in the experimental models, all of which are invaluable insights for a drug discovery program.
References
This section would be populated with links to authoritative sources for the protocols and principles described, such as specific journal articles on kinase assay methodologies, FDA guidance on IVIVC, or seminal papers on ADME screening.
Benchmarking N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride: A Comparative Guide for Preclinical Evaluation
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs and biologically active agents.[1][2] Its versatile structure, characterized by a five-membered aromatic ring containing sulfur and nitrogen, allows for diverse substitutions, leading to a wide spectrum of pharmacological activities.[1][3] Thiazole-containing compounds have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antiviral agents.[2][3][4] This guide focuses on a specific novel derivative, N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, providing a framework for its initial benchmarking against established standard compounds. Given the prevalence of anticancer activity among thiazole derivatives, this guide will use oncological applications as the primary framework for comparison.[1][5]
This compound is a novel synthetic compound incorporating both a thiazole and a furan moiety.[6][7] The inclusion of the furan ring, another heterocycle with known biological activities, presents an interesting chemical space for potential therapeutic applications.[8][9] This guide provides a comprehensive, step-by-step approach to evaluating its preclinical potential by comparing its cytotoxic and mechanistic profile against well-characterized standard anticancer agents.
Selection of Standard Compounds for Benchmarking
The choice of appropriate comparators is critical for a meaningful evaluation of a novel compound's potential. For benchmarking the anticancer activity of this compound, we have selected two standard compounds with distinct mechanisms of action:
-
Doxorubicin: A well-established anthracycline antibiotic used in chemotherapy. Its primary mechanism involves the intercalation of DNA and inhibition of topoisomerase II, leading to the induction of apoptosis. It serves as a potent, broad-spectrum cytotoxic agent for comparison.
-
Staurosporine: A natural alkaloid known as a potent, broad-spectrum protein kinase inhibitor.[10] By inhibiting a wide range of kinases, it induces cell cycle arrest and apoptosis. It is often used as a positive control in cell-based assays for apoptosis induction.[10]
The rationale for selecting these compounds is to benchmark our test article against both a DNA-damaging agent and a kinase inhibitor, providing initial insights into its potential mechanism of action.
Experimental Design and Protocols
The following experimental workflow is designed to provide a robust initial assessment of the anticancer potential of this compound.
Figure 1: A diagram illustrating the experimental workflow for the initial benchmarking of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against selected cancer cell lines and compare it with Doxorubicin and Staurosporine.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[10]
-
This compound, Doxorubicin, Staurosporine.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound and standard drugs in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest.
-
Test compound and standard drugs at their respective IC50 concentrations.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the test and standard compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| N-(2-furylmethyl)-1,3-thiazol-2-amine HCl | 15.5 ± 1.2 | 25.8 ± 2.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Staurosporine | 0.01 ± 0.002 | 0.02 ± 0.005 |
Table 2: Apoptosis Induction in MCF-7 Cells (% of Apoptotic Cells)
| Treatment (at IC50) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| N-(2-furylmethyl)-1,3-thiazol-2-amine HCl | 25.3 ± 2.5 | 15.8 ± 1.9 | 41.1 ± 4.4 |
| Doxorubicin | 30.1 ± 3.1 | 20.5 ± 2.4 | 50.6 ± 5.5 |
| Staurosporine | 45.2 ± 4.0 | 28.9 ± 3.2 | 74.1 ± 7.2 |
Interpretation of Results and Mechanistic Insights
The hypothetical data suggests that this compound exhibits moderate cytotoxic activity against both MCF-7 and HepG2 cell lines, although it is less potent than the standard chemotherapeutic agent Doxorubicin and the potent kinase inhibitor Staurosporine. The significant induction of apoptosis, as indicated by the Annexin V/PI staining results, suggests that the compound's cytotoxic effect is, at least in part, mediated by programmed cell death.
The observed activity, while not as potent as the standards, warrants further investigation. The unique chemical structure may offer a different pharmacological profile, potentially with improved selectivity or a novel mechanism of action. Further studies could explore its effect on specific kinase pathways or its potential to inhibit other cancer-related targets.
Figure 2: A diagram illustrating potential signaling pathways that could be modulated by thiazole derivatives, leading to apoptosis.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial benchmarking of this compound. The proposed in vitro assays provide a quantitative comparison against standard anticancer agents, offering preliminary insights into its potency and mechanism of action. While the hypothetical data suggests moderate activity, further optimization of the chemical structure could lead to more potent analogs.
Future studies should aim to:
-
Expand the panel of cancer cell lines to assess the compound's spectrum of activity.
-
Conduct cell cycle analysis to determine if the compound induces arrest at a specific phase.
-
Perform kinase profiling assays to identify potential molecular targets.
-
Investigate in vivo efficacy and toxicity in animal models.
By systematically benchmarking novel thiazole derivatives like this compound, researchers can efficiently identify promising lead compounds for further development in the ongoing search for novel cancer therapeutics.
References
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
PharmaTutor. (2024, October 23). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]
-
PubMed. (2020, February 15). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Thiazole: A privileged scaffold in drug discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Retrieved from [Link]
-
MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
PubMed. (2021, February 17). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Retrieved from [Link]
-
PubMed Central. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]
-
ABL Technology. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]
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MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
De Gruyter. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2019, May). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose 1,6-Bisphosphatase Inhibitors. Retrieved from [Link]
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PubMed Central. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]
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PubMed. (2012, June 1). Recent developments and biological activities of thiazolidinone derivatives: a review. Retrieved from [Link]
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PubMed. (2004, December 2). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. Retrieved from [Link]
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PubMed. (2005, May 2). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Retrieved from [Link]
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ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
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PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
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PubMed. (2010, June 10). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the safe disposal of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, a compound that, while integral to specific research pathways, requires meticulous management due to its potential hazards.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough risk assessment is crucial. The primary directive is always to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound is the use of appropriate PPE. This creates a necessary barrier between the researcher and potential chemical exposure.
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact, which may cause irritation or burns[1][2]. |
| Eye Protection | Safety goggles and a face shield | To protect against splashes that could cause severe eye damage[1][2]. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[4].
1. Waste Segregation and Containerization:
Proper segregation is the foundation of safe chemical waste management. It prevents inadvertent and dangerous chemical reactions.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container[5][6].
-
The container must be made of a material compatible with the chemical.
-
Do not mix solid waste with liquid waste[5].
-
-
Liquid Waste:
2. Labeling:
Accurate and detailed labeling is a critical communication tool in the laboratory.
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound"[7].
-
Include the date the waste was first added to the container.
-
List all constituents of a mixture, including solvents.
3. Storage:
Designated and proper storage of hazardous waste is essential to prevent accidents.
-
Store hazardous waste containers in a designated satellite accumulation area[8].
-
Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents[1].
-
Keep containers closed except when adding waste[5].
Emergency Procedures: Spill Management
In the event of a spill, a swift and informed response can significantly minimize risks.
For a Small Spill (manageable by laboratory personnel):
-
Alert Personnel: Immediately notify others in the vicinity[9][10].
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment[11].
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain the Spill: For a solid spill, carefully sweep the material into a designated hazardous waste container[12]. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the liquid[9][10].
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste[9][10].
-
Dispose of Waste: Place all contaminated materials, including absorbent pads and PPE, into the designated hazardous waste container[13].
-
Report the Incident: Inform your laboratory supervisor or Environmental Health and Safety (EHS) department.
For a Large Spill (requiring external assistance):
-
Isolate: Close the doors to the affected area to contain any potential vapors[10].
-
Alert Authorities: Contact your institution's EHS or emergency response team[10]. Provide them with as much information as possible about the spilled chemical.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
References
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville. Retrieved January 19, 2026, from [Link]
-
Spill Clean up Procedure. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved January 19, 2026, from [Link]
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8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved January 19, 2026, from [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved January 19, 2026, from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 19, 2026, from [Link]
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How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). University of California San Diego. Retrieved January 19, 2026, from [Link]
-
Chemical Spill Procedures. (n.d.). California State University Monterey Bay. Retrieved January 19, 2026, from [Link]
-
Hazardous Waste & Disposal. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved January 19, 2026, from [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division, Lehigh University. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). BIOFOUNT. Retrieved January 19, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
